2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
Descripción
BenchChem offers high-quality 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(2-ethyloxan-4-yl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-3-9-6-8(4-5-13-9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
VQAJFOCTHKJWFS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CCO1)C(C)C(=O)O |
Origen del producto |
United States |
An In-depth Technical Guide to the Synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid
This document provides a comprehensive technical guide for the synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, a substituted tetrahydropyran derivative of interest to researchers and professionals in drug development and medicinal chemistry. The tetrahydropyran (THP) scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2] This guide eschews a rigid template in favor of a logical, scientifically-driven narrative that elucidates the strategic choices underpinning the proposed synthetic pathway. Every protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Strategic Overview and Retrosynthetic Analysis
The synthesis of the target molecule, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, is not explicitly detailed in current literature. Therefore, a robust and flexible synthetic strategy has been devised based on well-precedented transformations in heterocyclic chemistry. The core of our approach is the late-stage introduction of the propanoic acid moiety onto a pre-formed tetrahydropyranone skeleton. This strategy allows for modularity and potential diversification of the C4-substituent.
Our retrosynthetic analysis deconstructs the target molecule into two key fragments: the 2-ethyltetrahydro-2H-pyran-4-one (Intermediate II ) and a two-carbon unit that will be elaborated into the propanoic acid side chain.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, is envisioned to proceed via two major stages:
-
Formation of the Tetrahydropyranone Ring: Construction of the 2-ethyltetrahydro-2H-pyran-4-one core (Intermediate II ) via an acid-catalyzed Prins cyclization. This reaction is a powerful method for the stereoselective synthesis of substituted tetrahydropyrans.[1][3][4]
-
Installation of the Propanoic Acid Side Chain: Elaboration of the C4-keto group of Intermediate II into the target propanoic acid using a Reformatsky reaction. This classic organozinc-mediated reaction is well-suited for the conversion of ketones to β-hydroxy esters, which are versatile precursors to saturated carboxylic acids.[5][6][7]
Synthesis of the Key Intermediate: 2-Ethyltetrahydro-2H-pyran-4-one (II)
The cornerstone of this synthesis is the efficient construction of the 2-ethyl-substituted tetrahydropyranone ring. We propose a Prins-type cyclization, a robust and stereocontrolled method for forming six-membered oxygen heterocycles.[8][9][10] Specifically, a silyl enol ether variant of the Prins cyclization offers excellent control over the formation of the tetrahydropyran-4-one structure.[11]
Rationale for the Prins Cyclization Approach
The Prins cyclization involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol.[3][4] By employing a hydroxy silyl enol ether as the homoallylic alcohol component, the reaction is guided to form the desired tetrahydropyran-4-one directly and with high diastereoselectivity.[11] The ethyl group at the C2 position will be introduced via the choice of propanal as the aldehyde component.
Caption: Proposed Prins cyclization for the synthesis of Intermediate II.
Detailed Experimental Protocol: Synthesis of Intermediate II
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Hydroxy Silyl Enol Ether | (Varies) | (To be calculated) | 10.0 |
| Propanal | 58.08 | 0.70 g (0.86 mL) | 12.0 |
| Tin(IV) Chloride (SnCl₄) | 260.51 | 2.87 g (1.30 mL) | 11.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Saturated aq. NaHCO₃ solution | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the hydroxy silyl enol ether (10.0 mmol).
-
Dissolve the starting material in 80 mL of anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add propanal (12.0 mmol) to the cooled solution with stirring.
-
In a separate, dry flask, prepare a solution of tin(IV) chloride (11.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Add the SnCl₄ solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-ethyltetrahydro-2H-pyran-4-one (Intermediate II ).
Elaboration of the Propanoic Acid Side Chain
With the key tetrahydropyranone intermediate in hand, the next critical phase is the installation of the propanoic acid side chain at the C4 position. The Reformatsky reaction is an excellent choice for this transformation, as it involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[6][7]
Rationale for the Reformatsky Reaction
The Reformatsky reaction is particularly advantageous here because the organozinc reagent (Reformatsky enolate) is less reactive than Grignard or organolithium reagents, preventing unwanted side reactions.[7][12] The resulting β-hydroxy ester can be subsequently converted to the target propanoic acid through a two-step deoxygenation and hydrolysis sequence.
Caption: Workflow for the conversion of Intermediate II to the final product.
Detailed Experimental Protocol: Reformatsky Reaction and Subsequent Transformations
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Ethyltetrahydro-2H-pyran-4-one (Intermediate II ) | (Calculated) | (From previous step) | 5.0 |
| Ethyl 2-bromopropionate | 181.03 | 1.36 g (0.96 mL) | 7.5 |
| Zinc dust, activated | 65.38 | 0.65 g | 10.0 |
| Iodine (crystal) | 253.81 | 1 crystal | catalytic |
| Anhydrous Toluene | 92.14 | 50 mL | - |
| Saturated aq. NH₄Cl solution | - | 30 mL | - |
| 1 M HCl | - | As needed | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 5 g | - |
Procedure:
Step 3.2.1: Reformatsky Reaction
-
Activate the zinc dust by stirring it with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the activated zinc dust (10.0 mmol) and a crystal of iodine.
-
Add 10 mL of anhydrous toluene and heat the mixture gently until the iodine color disappears.
-
Cool the mixture to room temperature.
-
Add a solution of 2-ethyltetrahydro-2H-pyran-4-one (5.0 mmol) and ethyl 2-bromopropionate (7.5 mmol) in 20 mL of anhydrous toluene dropwise to the zinc suspension.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and quench by pouring it into 30 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield the β-hydroxy ester intermediate.
Step 3.2.2: Deoxygenation and Hydrolysis
The deoxygenation of the β-hydroxy ester can be achieved through a variety of methods, such as Barton-McCombie deoxygenation or conversion to a xanthate followed by radical-initiated reduction. For simplicity, a two-step procedure involving dehydration and subsequent catalytic hydrogenation is outlined here.
-
Dehydration: The β-hydroxy ester is treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to yield the corresponding α,β-unsaturated ester.
-
Hydrogenation: The resulting unsaturated ester is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to afford the saturated propanoate ester.
-
Hydrolysis: The final step is the saponification of the ester using a base like sodium hydroxide in an alcohol/water mixture, followed by acidic workup to yield the final product, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
Alternative Synthetic Strategies
While the proposed Prins-Reformatsky sequence represents a robust approach, other methodologies are viable for the elaboration of the propanoic acid side chain from the key tetrahydropyranone intermediate.
-
Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction provides a highly reliable method for converting ketones to alkenes with a strong preference for the (E)-isomer.[13][14] A phosphonate reagent such as triethyl 2-phosphonopropionate can be used to directly install the propanoate ester moiety as an α,β-unsaturated system, which can then be reduced to the saturated analogue. The water-soluble nature of the phosphate byproduct simplifies purification.[14][15]
-
Wittig Reaction: Similar to the HWE reaction, the Wittig reaction can be employed for olefination.[16][17][18] However, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging. The stereoselectivity of the Wittig reaction is also highly dependent on the nature of the ylide and the reaction conditions.[17][19]
Conclusion
This technical guide outlines a comprehensive and scientifically sound strategy for the synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. By leveraging a stereoselective Prins cyclization to construct the core heterocyclic ring, followed by a reliable Reformatsky reaction to introduce the propanoic acid side chain, this pathway offers a clear and practical route to the target molecule. The detailed protocols and mechanistic rationale provided herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this and related tetrahydropyran derivatives.
References
-
Floreancig, P. E., et al. (2009). DDQ-Mediated Oxocarbenium Ion Generation/Intramolecular Prins Cyclization for Concise Synthesis of 2,6-cis-Substituted Tetrahydropyran-4-one Derivatives. As cited in Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Ghosh, A. K., & Nicponski, D. R. (2011). Cu(II)-Catalyzed Olefin Migration and Prins Cyclization: Highly Diastereoselective Synthesis of Substituted Tetrahydropyrans. Organic Letters, 13(16), 4328–4331. Available at: [Link]
-
Reddy, B. V. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. Available at: [Link]
-
Reissig, H.-U., et al. (2002). A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives by use of sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions. The Journal of Organic Chemistry, 67(23), 8279–8288. Available at: [Link]
-
Rychnovsky, S. D., & Floreancig, P. E. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9394–9406. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. research.abo.fi [research.abo.fi]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(II)-Catalyzed Olefin Migration and Prins Cyclization: Highly Diastereoselective Synthesis of Substituted Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reformatsky Reaction [organic-chemistry.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
physicochemical properties of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel carboxylic acid derivative, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles and detailed experimental methodologies for the determination of its key physicochemical parameters. Where available, computationally predicted data is presented. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical, field-proven protocols for the characterization of this and similar chemical entities.
Introduction
2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (CAS No. 1558957-19-9) is a carboxylic acid derivative containing a tetrahydropyran ring, a structural motif present in numerous biologically active compounds and natural products. The interplay between the carboxylic acid group and the substituted heterocyclic ring system imparts a unique set of physicochemical characteristics that are critical to its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development and optimization of its therapeutic potential.
This guide will delve into the essential physicochemical properties of this molecule, providing a robust framework for its comprehensive characterization.
Molecular Identity and Physicochemical Profile
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | ChemScene[1] |
| Molecular Weight | 186.25 g/mol | ChemScene[1] |
| CAS Number | 1558957-19-9 | ChemScene[1] |
| Predicted LogP | 1.9123 | ChemScene[1] |
| pKa | Data Not Available | - |
| Aqueous Solubility | Data Not Available | - |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | ChemScene[1] |
Acid Dissociation Constant (pKa)
The pKa is a critical parameter that describes the extent of ionization of a molecule at a given pH. For a carboxylic acid like 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, the pKa value will dictate its charge state in different physiological environments, which in turn influences its solubility, membrane permeability, and binding to biological targets.
Experimental Determination of pKa
Several methods are employed for the experimental determination of pKa, with potentiometric titration and UV-Vis spectrophotometry being the most common.
3.1.1. Potentiometric Titration
This classic method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte and monitoring the resulting change in pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms of the acid are equal, which corresponds to the midpoint of the titration curve.
Step-by-Step Protocol for Potentiometric pKa Determination
-
Preparation: Accurately weigh a sample of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key determinant of a drug's pharmacokinetic properties. It influences membrane permeability, plasma protein binding, and volume of distribution. A computationally predicted LogP value of 1.9123 for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid suggests a moderate level of lipophilicity.
Experimental Determination of LogP
The shake-flask method is the gold standard for LogP determination, though chromatographic methods are also widely used for their speed and lower sample consumption.
4.1.1. Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water at equilibrium.
Step-by-Step Protocol for Shake-Flask LogP Determination
-
Preparation: Prepare a solution of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid in either n-octanol or water.
-
Partitioning: Add an equal volume of the second, immiscible solvent to the solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period to allow for the compound to partition between the two phases. Subsequently, allow the layers to separate completely.
-
Sampling: Carefully collect samples from both the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in octanol] / [Concentration in water]).
Caption: Shake-flask method workflow for LogP determination.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. The solubility of a carboxylic acid is highly pH-dependent, generally increasing at pH values above its pKa due to the formation of the more polar carboxylate anion.
Experimental Determination of Aqueous Solubility
Solubility can be determined through kinetic or thermodynamic methods.
5.1.1. Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound and is considered the most accurate representation of its true solubility.
Step-by-Step Protocol for Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid to a series of vials containing aqueous buffers at different pH values.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method like HPLC-UV.
-
Data Analysis: The concentration of the compound in the clear solution represents its thermodynamic solubility at that specific pH.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different temperatures. These parameters are crucial for material handling, formulation, and stability assessment.
Experimental Determination of Melting Point
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate technique for determining the melting point of a substance.[2][3] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Step-by-Step Protocol for DSC Melting Point Determination
-
Sample Preparation: Accurately weigh a small amount of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (typically 1-5 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is typically determined as the onset or peak temperature of the endothermic event on the DSC thermogram.
Experimental Determination of Boiling Point
Thermogravimetric Analysis (TGA) can be used to estimate the boiling point by measuring the temperature at which mass loss due to vaporization begins.
Step-by-Step Protocol for TGA Boiling Point Estimation
-
Sample Preparation: Place a small amount of the liquid sample into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Continuously monitor the mass of the sample as a function of temperature.
-
Data Analysis: The onset temperature of the major mass loss step in the TGA curve corresponds to the boiling point of the substance.
Caption: Thermal analysis workflow for melting and boiling point determination.
Structural and Spectral Characterization
The structural identity and purity of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid would be unequivocally confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the protons on the tetrahydropyran ring, and the methine proton adjacent to the carboxylic acid. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift (around 10-12 ppm).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 10 carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid resonating at a characteristic downfield position (approximately 170-180 ppm).[4]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
Conclusion
While experimental data for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is limited, this guide provides a comprehensive framework for its physicochemical characterization. The detailed methodologies and protocols outlined herein are essential for any research or development program involving this and other novel chemical entities. A thorough understanding and experimental determination of these properties are fundamental to unlocking the full therapeutic potential of new drug candidates.
References
- Avdeef, A. (2012).
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
- Kerns, E. H., & Di, L. (2008).
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]
- Babić, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043–1061.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.
- Bergström, C. A. S. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(4), 36-41.
-
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
Sources
An In-depth Technical Guide to 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid (CAS Number 1558957-19-9)
A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a scientifically-grounded yet hypothetical exploration of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. Due to the limited publicly available information on this specific compound, this guide leverages data from structurally similar molecules and established principles in medicinal chemistry to project its potential properties, synthesis, and biological activities. This document is intended for research and development purposes and should not be considered as established fact.
Introduction
The tetrahydropyran (THP) ring is a prevalent scaffold in numerous bioactive natural products and synthetic drugs.[1][2] Its incorporation into molecular design is often strategic, aiming to enhance pharmacokinetic and pharmacodynamic properties.[1] When coupled with a propanoic acid moiety, a classic pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), the resulting molecule, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, presents an intriguing candidate for investigation in drug discovery.[3][4][5] This guide provides a comprehensive, albeit prospective, technical overview of this compound, from its synthesis and characterization to its potential therapeutic applications and the methodologies to validate them.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8]
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1558957-19-9 | Publicly available data |
| Molecular Formula | C₁₀H₁₈O₃ | Publicly available data |
| Molecular Weight | 186.25 g/mol | Publicly available data |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Based on similar propanoic acid derivatives |
| Solubility | Predicted to have moderate solubility in aqueous and organic solvents | The carboxylic acid group enhances aqueous solubility, while the ethyltetrahydropyran moiety contributes to lipophilicity.[6] |
| pKa | Estimated to be around 4.5 - 5.0 | Typical range for carboxylic acids. |
| LogP | Predicted to be in the range of 1.5 - 2.5 | A balance between hydrophilicity and lipophilicity is expected. |
Proposed Synthesis Pathway
While a specific synthesis for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is not documented, a plausible and efficient route can be designed based on established organic chemistry principles, such as those used for other substituted tetrahydropyran carboxylic acids.[2][9][10]
A [label="Tetrahydro-4H-pyran-4-one"]; B [label="Ethylmagnesium bromide"]; C [label="4-Ethyltetrahydro-2H-pyran-4-ol"]; D [label="Dehydration\n(e.g., H₂SO₄, heat)"]; E [label="2-Ethyl-3,6-dihydro-2H-pyran"]; F [label="Hydroformylation\n(CO, H₂, catalyst)"]; G [label=" (2-Ethyl-3,6-dihydro-2H-pyran-4-yl)methanol"]; H [label="Oxidation\n(e.g., Jones reagent)"]; I [label="2-(2-Ethyl-3,6-dihydro-2H-pyran-4-yl)acetic acid"]; J [label="Hydrogenation\n(H₂, Pd/C)"]; K [label=<2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid>];
A -> C [label="Grignard Reaction"]; B -> C; C -> E [label="Dehydration"]; D -> E; E -> G [label="Hydroformylation"]; F -> G; G -> I [label="Oxidation"]; H -> I; I -> K [label="Hydrogenation & Alkylation\n(LDA, CH₃I)"]; J -> K; }
Figure 1: Proposed synthetic route for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
Detailed Experimental Protocol: A Hypothetical Synthesis
-
Step 1: Grignard Reaction. To a solution of Tetrahydro-4H-pyran-4-one in anhydrous diethyl ether, add ethylmagnesium bromide dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Step 2: Dehydration. Dissolve the resulting 4-Ethyltetrahydro-2H-pyran-4-ol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Step 3: Hydroformylation. The obtained 2-Ethyl-3,6-dihydro-2H-pyran is subjected to hydroformylation using carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to yield (2-Ethyl-3,6-dihydro-2H-pyran-4-yl)methanol.
-
Step 4: Oxidation. The alcohol is then oxidized to the corresponding carboxylic acid, 2-(2-Ethyl-3,6-dihydro-2H-pyran-4-yl)acetic acid, using a suitable oxidizing agent like Jones reagent.
-
Step 5: Alkylation and Hydrogenation. The acetic acid derivative is treated with a strong base such as lithium diisopropylamide (LDA) followed by methyl iodide to introduce the methyl group at the alpha position. Subsequent hydrogenation of the double bond in the pyran ring using hydrogen gas and a palladium on carbon (Pd/C) catalyst will yield the final product, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.[11][12][13][14]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), protons on the tetrahydropyran ring, the methine proton adjacent to the carboxyl group, and the methyl group of the propanoic acid moiety. |
| ¹³C NMR | Peaks for the carbons of the ethyl group, the tetrahydropyran ring, the carboxylic acid carbonyl, and the carbons of the propanoic acid side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (186.25 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound.[11][13] |
| Infrared (IR) Spectroscopy | A broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and a strong absorption around 1700 cm⁻¹ for the C=O stretch. |
Hypothesized Biological Activity and Mechanism of Action
The structural combination of a propanoic acid and a tetrahydropyran ring suggests potential anti-inflammatory and analgesic properties.[3][4][5][15]
Potential Anti-inflammatory and Analgesic Effects
Many arylpropionic acid derivatives, such as ibuprofen and naproxen, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[3][4] The propanoic acid moiety in the target molecule is a key pharmacophore for this activity. The tetrahydropyran ring may serve as a bioisosteric replacement for the aromatic rings found in traditional NSAIDs, potentially offering a modified safety and efficacy profile.
Arachidonic_Acid [label="Arachidonic Acid"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target_Compound [label=<2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid>];
Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Target_Compound -> COX_Enzymes [label="Inhibition", style=dashed]; }
Figure 2: Hypothesized mechanism of action via COX inhibition.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of in vitro and in vivo assays would be necessary.[15][16][17][18][19][20][21][22][23]
In Vitro Anti-inflammatory Assays
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare various concentrations of the test compound.
-
Incubate the enzymes with the test compound.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandins to determine the inhibitory activity.[17]
-
-
Inhibition of Pro-inflammatory Cytokine Production:
-
Culture macrophage cell lines (e.g., RAW 264.7).
-
Pre-treat the cells with different concentrations of the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.[16][21]
-
In Vivo Analgesic and Anti-inflammatory Models
-
Acetic Acid-Induced Writhing Test (Analgesic Activity):
-
Administer the test compound to mice.
-
After a set period, inject acetic acid intraperitoneally to induce writhing.
-
Count the number of writhes over a specific time and compare with a control group.[20]
-
-
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity):
-
Administer the test compound to rats.
-
Inject carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measure the paw volume at different time intervals to assess the reduction in edema.[23]
-
-
Hot Plate Test (Analgesic Activity):
-
Place mice on a hot plate maintained at a constant temperature.
-
Record the latency time for the mice to show signs of discomfort (e.g., licking paws, jumping).
-
Compare the latency times of treated and untreated groups.[22]
-
Safety and Toxicology
A preliminary assessment of the safety profile is crucial.
-
In Silico Prediction: Utilize computational models to predict potential toxicities.
-
In Vitro Cytotoxicity Assay: Determine the compound's toxicity on various cell lines using methods like the MTT assay.[15]
-
Acute Oral Toxicity Study: Conducted in animal models to determine the LD50 value.
Based on safety data for similar structures, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid may cause skin and eye irritation.[24][25][26][27][28] Appropriate personal protective equipment should be used during handling.
Conclusion
While 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is a compound with limited available data, its structural features present a compelling case for its investigation as a potential therapeutic agent, particularly in the realm of inflammation and pain management. The proposed synthetic route offers a viable path to obtaining the molecule for study. The outlined in vitro and in vivo experimental protocols provide a clear framework for elucidating its biological activity and mechanism of action. Further research into this and similar tetrahydropyran-containing compounds could unveil novel therapeutic leads with improved pharmacological profiles.
References
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds.
- Visser, S. A., van der Graaf, P. H., & Danhof, M. (2013). Optimised protocol design for the screening of analgesic compounds in neuropathic pain. Journal of Pharmacokinetics and Pharmacodynamics, 40(1), 121–133.
- BenchChem. (n.d.). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
- Palmer, D., & Fowles, D. (n.d.). Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. ARCHIE-WeSt.
- WuXi AppTec. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Borysov, O. V., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry, 88(12), 6331–6338.
- Research and Reviews. (2024, March 29). Synthesis, Design and Evaluation of Novel Analgesic Compounds: An Overview.
- Sigma-Aldrich. (n.d.). 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride.
- Al-Ostath, A., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(21), 7306.
- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013).
- Hangzhou Leap Chem Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-carboxylic Acid丨CAS 5337-03-1.
- arXiv. (2023, August 2). Machine Learning Small Molecule Properties in Drug Discovery.
- Deshmukh, A. S., Morankar, P. G., & Kumbhare, M. R. (2018). Review on Analgesic Activity and Determination Methods.
- Reddy, T. S., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 13(7), 4147–4204.
- Deshpande, S., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
- Fisher Scientific. (2025). Safety Data Sheet - Tetrahydropyran-4-carboxylic acid.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- European Pharmaceutical Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.).
- Sigma-Aldrich. (n.d.). Small Molecule HPLC.
- A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. (2019). Journal of Experimental Pharmacology, 11, 137–142.
- BenchChem. (n.d.). Independent verification of the biological activity of 3-(2-Iodophenylamino)propanoic acid.
- A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). White Rose eTheses Online.
- PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). Molecules, 28(24), 8109.
- CymitQuimica. (2024). Safety Data Sheet - 3-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (2019).
- HPLC–NMR Revisited: Using Time-Slice High-Performance Liquid Chromatography–Solid-Phase Extraction–Nuclear Magnetic Resonance with Database-Assisted Dereplication. (2013). Analytical Chemistry, 85(6), 3328–3334.
- BASF. (2025).
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Molecules, 31(5), 1014.
- Chem-Impex. (n.d.). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid.
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005). Chemistry & Biodiversity, 2(2), 149-173.
- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). Molecules, 28(9), 3794.
- MedChemExpress. (n.d.). Tetrahydropyran-4-yl-carboxylic acid.
- SPECIFIC POLYMERS. (2024, July 1).
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Molecules, 27(22), 7737.
Sources
- 1. leapchem.com [leapchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]
- 9. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 10. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule HPLC [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 14. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rroij.com [rroij.com]
- 19. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen [mdpi.com]
- 24. 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride | 182287-50-9 [sigmaaldrich.com]
- 25. fishersci.com [fishersci.com]
- 26. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | C23H25NO5 | CID 24729654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. static.cymitquimica.com [static.cymitquimica.com]
- 28. download.basf.com [download.basf.com]
An In-depth Technical Guide to the Structural Analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid
Foreword: Unveiling Molecular Architecture for Advanced Drug Discovery
In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design, enabling the optimization of pharmacological activity and the mitigation of off-target effects. This guide is dedicated to the comprehensive structural elucidation of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, a molecule of interest for its potential applications in medicinal chemistry. Its substituted tetrahydropyran ring and propanoic acid side chain present a fascinating stereochemical puzzle that demands a multi-faceted analytical approach.
This document eschews a rigid, templated format in favor of a logically flowing narrative that mirrors the scientific process of structural investigation. We will journey from the foundational confirmation of its chemical formula and connectivity to the intricate details of its stereochemistry. Each analytical technique is presented not as an isolated procedure, but as a crucial tool in a synergistic workflow, with an emphasis on the rationale behind experimental choices and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who seek not just to identify a molecule, but to truly understand its form and function.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into the complexities of three-dimensional structure, it is imperative to establish the fundamental molecular formula and connectivity of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy serve as the cornerstones of this initial characterization.
High-Resolution Mass Spectrometry (HRMS): A Precise Molecular Weight
The initial step in the analysis of a novel or synthesized compound is the unambiguous determination of its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.
Rationale for HRMS: Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. This precision is critical for validating the identity of the target compound.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer. The time-of-flight analyzer is chosen for its high mass accuracy and resolution.
-
Ionization Mode: Given the presence of the carboxylic acid group, both positive and negative ion modes should be evaluated. In positive ion mode, expect to observe the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the primary species of interest.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: The measured m/z of the molecular ion is compared with the theoretical exact mass calculated for the molecular formula C₁₀H₁₈O₃ (186.1256 Da). A mass accuracy of less than 5 ppm provides high confidence in the elemental composition.
Table 1: Expected High-Resolution Mass Spectrometry Data for C₁₀H₁₈O₃
| Ion Species | Theoretical Exact Mass (Da) |
| [M+H]⁺ | 187.1329 |
| [M+Na]⁺ | 209.1148 |
| [M-H]⁻ | 185.1183 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful technique for determining the covalent framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the atomic connectivity.
Rationale for a Multi-dimensional NMR Approach: While ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbons, 2D NMR experiments, such as COSY and HSQC, reveal the connectivity between these atoms, allowing for the unambiguous assembly of the molecular structure.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
¹H NMR Spectroscopy:
-
Purpose: To identify the number of distinct proton environments and their neighboring protons.
-
Expected Signals: The spectrum is expected to show signals for the ethyl group protons, the protons of the tetrahydropyran ring, the proton on the chiral center of the propanoic acid side chain, and the acidic proton of the carboxylic acid. The acidic proton will likely appear as a broad singlet at a downfield chemical shift (typically 9-12 ppm) and its signal will disappear upon D₂O exchange.[1] The α-protons to the carbonyl group are expected to resonate in the 2.0-3.0 ppm region.[2]
-
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon atoms.
-
Expected Signals: The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 160-180 ppm.[1] The carbons of the tetrahydropyran ring and the ethyl group will appear at higher fields.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the connectivity within the tetrahydropyran ring and the propanoic acid side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for instance, linking the propanoic acid side chain to the tetrahydropyran ring.
-
Elucidating the Three-Dimensional Structure: Stereochemistry and Conformation
2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid possesses multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. A complete structural analysis, therefore, requires the determination of both the relative and absolute stereochemistry, as well as an understanding of the preferred conformation of the tetrahydropyran ring.
Relative Stereochemistry: NOESY NMR and X-ray Crystallography
The relative arrangement of substituents on the tetrahydropyran ring can be investigated using Nuclear Overhauser Effect (NOE) NMR spectroscopy or, more definitively, by single-crystal X-ray diffraction.
Rationale for NOESY: NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that detects protons that are close in space, even if they are not directly bonded. The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are spatially proximate, providing crucial information about the relative stereochemistry.
Experimental Protocol: 2D NOESY NMR
-
Sample Preparation: The same sample prepared for other NMR experiments can be used.
-
Data Acquisition: A 2D NOESY spectrum is acquired with an appropriate mixing time to allow for the build-up of the NOE effect.
-
Data Analysis: The presence of NOE cross-peaks between protons on the ethyl group at the 2-position and protons at the 4-position of the tetrahydropyran ring can help to establish their relative orientation (cis or trans). Similarly, NOEs between the propanoic acid side chain and ring protons will further define the stereochemistry.
Rationale for X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution.[3] It provides precise information on bond lengths, bond angles, and the relative stereochemistry of all chiral centers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are required. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Finding suitable crystallization conditions can be a trial-and-error process. Crystals should ideally be at least 20 µm in all dimensions.[3]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected.[4]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
Absolute Stereochemistry: Chiral-Phase Chromatography and X-ray Crystallography with a Known Chiral Center
Determining the absolute configuration (R or S) of the stereocenters is a critical step, especially in a drug development context, as enantiomers can have vastly different pharmacological activities.
Rationale for Chiral Chromatography: Chiral-phase chromatography can be used to separate the enantiomers of the compound. By comparing the retention time of the synthesized material to that of a stereochemically defined standard (if available), the absolute configuration can be assigned.
Rationale for Anomalous Dispersion in X-ray Crystallography: If the molecule can be crystallized with a heavy atom or as a salt with a chiral counter-ion of known absolute configuration, anomalous dispersion effects in the X-ray diffraction data can be used to determine the absolute stereochemistry of the molecule. For light-atom chiral organic compounds, using a Cu X-ray source can be particularly beneficial for determining the absolute structure.[3]
Fragmentation Analysis: Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) can provide additional structural information by analyzing the fragmentation pattern of the molecule.
Rationale for MS/MS: By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, one can gain insights into the connectivity of the molecule and confirm the presence of specific functional groups. For carboxylic acids, characteristic losses of H₂O, CO, and the entire carboxyl group are often observed.[5]
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A tandem mass spectrometer (e.g., a quadrupole-time-of-flight or an ion trap instrument) is used.
-
Parent Ion Selection: The molecular ion of interest (e.g., [M+H]⁺ or [M-H]⁻) is isolated in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): The isolated parent ion is subjected to collisions with an inert gas (e.g., argon or nitrogen), which causes it to fragment.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
-
Data Interpretation: The observed fragment ions are rationalized based on the known fragmentation pathways of carboxylic acids and ethers. The fragmentation of the tetrahydropyran ring can also provide structural clues.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the structural analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
Caption: Workflow for the structural analysis of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid.
Conclusion: A Holistic Approach to Molecular Characterization
The comprehensive structural analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is a testament to the power of a multi-technique, synergistic approach. By logically progressing from the determination of the molecular formula and connectivity to the elucidation of the intricate three-dimensional stereochemistry, we can build a complete and unambiguous picture of the molecule. This detailed structural knowledge is not merely an end in itself but a critical starting point for understanding its biological activity and for the rational design of new and improved therapeutic agents. The protocols and rationales presented in this guide provide a robust framework for the structural elucidation of this and other complex small molecules, underscoring the importance of a deep and nuanced understanding of molecular architecture in the advancement of chemical and pharmaceutical sciences.
References
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Retrieved from [Link]
-
Excillum. Small molecule crystallography. Retrieved from [Link]
-
JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
-
ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2007, December 12). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Retrieved from [Link]
-
Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. Retrieved from [Link]
-
UArizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. Retrieved from [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]
- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
The Convergence of Scaffolds: An In-depth Technical Guide to the Biological Activity of Pyran and Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyran and propanoic acid scaffolds stand out as privileged structures, each underpinning a wealth of biologically active molecules. Pyran, a six-membered oxygen-containing heterocycle, is a cornerstone of numerous natural products and synthetic compounds with a diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] On the other hand, the propanoic acid moiety is the defining feature of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which are ubiquitously used to manage pain and inflammation.[3] This guide delves into the distinct and overlapping biological activities of these two critical pharmacophores, exploring their mechanisms of action, structure-activity relationships, and the design of hybrid molecules that harness their synergistic potential.
Part 1: The Pharmacological Versatility of the Pyran Nucleus
The pyran ring system is a versatile scaffold found in a vast array of natural products and synthetic compounds.[4] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities.
Anticancer Activity of Pyran Derivatives
Pyran-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6] For instance, certain 4H-pyran derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and its overexpression is linked to colorectal cancer oncogenesis.[7] The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis, as confirmed by assays measuring the activation of caspases.[7]
The structure-activity relationship (SAR) of these derivatives reveals that the nature and position of substituents on the pyran ring significantly influence their cytotoxic effects. For example, the presence of bulky aromatic groups can enhance the anticancer activity.[8]
Anti-inflammatory Properties of Pyran Scaffolds
The anti-inflammatory potential of pyran derivatives has been extensively explored, with many compounds exhibiting inhibitory activity against key inflammatory enzymes like cyclooxygenases (COX).[9] Some pyran-annulated derivatives have shown potent anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[1][9] Molecular docking studies have revealed that these compounds can bind effectively to the active site of COX-2, providing a rationale for their anti-inflammatory action.[1]
Part 2: Propanoic Acid Derivatives: A Mainstay in Anti-inflammatory Therapy
Arylpropionic acid derivatives are a major class of NSAIDs, with ibuprofen and naproxen being archetypal examples. Their primary mechanism of action involves the non-selective inhibition of COX-1 and COX-2 enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3]
The propanoic acid moiety is crucial for their activity, as it mimics the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes. The stereochemistry of the propanoic acid side chain is also critical, with the (S)-enantiomer being the more active form for most profens.
While highly effective, the long-term use of traditional NSAIDs is associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa. This has driven the development of COX-2 selective inhibitors.
Part 3: The Synergy of Scaffolds: Design and Biological Evaluation of Hybrid Molecules
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity and efficacy, as well as a better side-effect profile. The conjugation of NSAIDs, including those with a propanoic acid core, with other bioactive molecules has been explored to enhance their therapeutic potential, particularly in cancer therapy.[3][10]
While direct pyran-propanoic acid hybrids are not extensively reported, the design principles of NSAID conjugates can be extrapolated to envision novel hybrid structures. The rationale for such hybrids would be to combine the anti-inflammatory and/or anticancer properties of both scaffolds to achieve a synergistic effect or to target specific tissues. For example, a pyran-ibuprofen conjugate could potentially exhibit both COX inhibition and CDK2 inhibition, making it a promising candidate for cancer chemotherapy.
Part 4: Experimental Protocols and Methodologies
A crucial aspect of drug discovery is the rigorous in vitro and in vivo evaluation of newly synthesized compounds. Below are detailed protocols for key assays relevant to the biological activities of pyran and propanoic acid derivatives.
Synthesis of Pyran Derivatives
A common method for the synthesis of 4H-pyran derivatives is a one-pot, multi-component reaction.[1][4]
Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives [1]
-
A mixture of a substituted aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) in ethanol (10 mL) is prepared.
-
A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added to the mixture.
-
The reaction mixture is refluxed for an appropriate time (typically 2-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and elemental analysis.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory activity of the synthesized compounds can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[1]
Protocol: Nitric Oxide (NO) Inhibition Assay [1]
-
RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 2.5 × 10^4 cells/well and incubated for 24 hours.
-
The cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
The cells are then stimulated with LPS (1 µg/mL) and incubated for a further 20 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vitro Anticancer Activity Assay
The cytotoxic effects of the compounds on cancer cell lines can be determined using the MTT assay.[4]
Protocol: MTT Assay for Cytotoxicity [4]
-
Human cancer cells (e.g., HuTu80, 4T1, PANC1) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Part 5: Data Presentation and Visualization
Tabulated Biological Data
Table 1: In Vitro Anticancer Activity of Representative Pyran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HuTu80 | 5.2 ± 0.4 | [4] |
| Compound 1 | 4T1 | 8.7 ± 0.6 | [4] |
| Compound 1 | PANC1 | 12.3 ± 1.1 | [4] |
| Pyran Derivative A05 | MDA-MB-231 | 24.3 | [1] |
Table 2: In Vitro Anti-inflammatory Activity of a Representative Pyran-annulated Derivative
| Compound | Assay | IC50 (µM) | Reference |
| Pyran Derivative A05 | NO Inhibition | 10.2 | [1] |
Visualizing Molecular Interactions and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Workflow for the one-pot synthesis of pyran derivatives.
Caption: Inhibition of the COX-2 pathway by pyran derivatives.
Conclusion
The pyran and propanoic acid scaffolds represent two cornerstones of modern medicinal chemistry. While propanoic acid derivatives are well-established as potent anti-inflammatory agents, the diverse biological activities of pyran derivatives, particularly in the realm of anticancer and anti-inflammatory research, make them highly attractive for further investigation. The exploration of hybrid molecules that combine these two pharmacophores holds significant promise for the development of novel therapeutics with enhanced efficacy and improved safety profiles. The experimental protocols and structure-activity insights provided in this guide aim to equip researchers with the foundational knowledge to advance the design and discovery of next-generation drugs based on these privileged scaffolds.
References
-
Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science. [Link]
-
Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. [Link]
-
Novel pyran derivatives: Synthesis and anticancer activity in the bones. ResearchGate. [Link]
- Pyran derivatives and their preparation.
-
Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of peptide-NSAID conjugates for targeted cancer therapy. Archiv der Pharmazie. [Link]
-
Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]
-
Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry. [Link]
- Pyran derivatives.
-
Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules. [Link]
-
Pyran Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]
-
The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. [Link]
-
Pyran-Fused Analogues and Their Potential Applications. ResearchGate. [Link]
-
Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. Molecules. [Link]
-
Synthesis and Biological Evaluation of New Pyrazolone-Pyridazine Conjugates as Anti-Inflammatory and Analgesic Agents. Bioorganic & Medicinal Chemistry. [Link]
-
Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. [Link]
-
INHIBITORS OF INDOLEAMINE 2,3-DIOXYGENASE. Google Patents. [Link]
Sources
- 1. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]
- 2. scispace.com [scispace.com]
- 3. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of peptide-NSAID conjugates for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Tetrahydropyran Derivatives
Abstract
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold prevalent in numerous natural products and synthetic pharmacologically active agents. Its unique conformational properties and ability to engage in hydrogen bonding have made it a cornerstone in modern medicinal chemistry. This guide provides an in-depth technical analysis of the diverse mechanisms of action employed by tetrahydropyran derivatives across key therapeutic areas, including oncology, virology, and inflammatory diseases. We will dissect the molecular targets, signaling pathways, and cellular consequences of these interactions, supported by experimental evidence and protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) moiety, a six-membered saturated ring containing one oxygen atom, is a recurring motif in a vast array of biologically active molecules. Its significance stems from several key physicochemical properties:
-
Conformational Rigidity: The THP ring is more conformationally restrained than an open-chain ether, which can reduce the entropic penalty upon binding to a biological target.[1]
-
Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, providing a crucial point of interaction with protein targets.[1]
-
Improved Physicochemical Properties: As a bioisostere of cyclohexane, the THP ring often imparts lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles for drug candidates.[1]
These attributes have made the THP scaffold a focal point for synthetic chemists and drug designers, leading to the development of potent modulators of various biological pathways. This guide will explore the specific mechanisms through which these derivatives exert their therapeutic effects.
Anticancer Mechanisms of Action
Tetrahydropyran derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms that disrupt cancer cell proliferation, survival, and division.[2][3]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer chemotherapy.[4][5] Several tetrahydropyran-containing compounds function as potent inhibitors of microtubule dynamics, often by binding to the colchicine site on β-tubulin.[6][7]
-
Mechanism: By binding to the colchicine site, these derivatives prevent the polymerization of tubulin dimers into microtubules.[6][7] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[6][8]
-
Example: Certain 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been identified as novel tubulin polymerization inhibitors.[4][5][6][7] These compounds effectively suppress the division of cultured cancer cells and represent a promising scaffold for the development of new antimitotic agents.[5]
Caption: THP derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
Beyond cell cycle arrest, many fused pyran and tetrahydroquinolinone derivatives directly induce apoptosis in cancer cells.[8][9][10] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8]
-
Mechanism: These compounds can trigger DNA double-strand breaks and alter cellular morphology.[9][10] This damage activates signaling cascades involving key apoptotic proteins like caspases. For instance, some derivatives elevate the levels of active caspase-3, a key executioner caspase, and modulate the expression of genes like p53 and caspases 8 and 9.[8][11] The natural product Neopeltolide, which contains a THP ring, has been shown to induce apoptosis by inhibiting complex III of the mitochondrial electron transport chain.[12]
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Tetrahydropyrimidine Derivative (4c) | AGS (Gastric Cancer) | 69.60 | [11] |
| Fused Pyran Derivative (14b) | A549 (Lung Cancer) | 0.23 ± 0.12 | [10] |
| Fused Pyran Derivative (8c) | HCT116 (Colon Cancer) | 7.58 ± 1.01 | [10] |
| Fused Pyran Derivative (6e) | MCF7 (Breast Cancer) | 12.46 ± 2.72 | [10] |
| Tetrahydroquinolinone (4a) | A549 & HCT-116 | Potent Cytotoxicity | [8] |
Antiviral Mechanisms of Action
The THP scaffold is a critical structural component in numerous antiviral drugs, particularly those targeting viral proteases.[13][14]
Inhibition of Viral Proteases
Viral proteases are enzymes essential for the life cycle of many viruses, including HIV and SARS-CoV-2.[14][15] They cleave large viral polyproteins into functional mature proteins required for replication and assembly.[15]
-
Mechanism: THP derivatives are designed to mimic the transition state of the natural substrate of the protease. The THP ring often serves as a P2 ligand, fitting into the S2 subsite of the enzyme's active site.[16][17] The oxygen atom of the THP ring can form crucial hydrogen bonds with amino acid residues in the active site (e.g., Asp-29 and Asp-30 in HIV protease) or with water molecules that mediate binding, enhancing the inhibitor's affinity and potency.[16][17] This potent binding blocks the protease's function, halting viral maturation.
-
Examples:
-
HIV-1 Protease Inhibitors: Darunavir (DRV), a highly potent FDA-approved drug, incorporates a bis-THP ligand. Derivatives of this scaffold have shown picomolar enzymatic activity and low nanomolar antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[16]
-
SARS-CoV-2 Main Protease (Mpro) Inhibitors: Through virtual screening, 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivatives have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 Mpro, providing a starting point for the development of new COVID-19 therapeutics.[18]
-
This protocol outlines a common method for measuring the inhibitory activity of compounds against HIV-1 protease.
-
Principle: A fluorescently labeled peptide substrate containing a specific cleavage site for HIV-1 protease is used. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
Test THP derivative compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test THP derivative in DMSO.
-
In the microplate, add 2 µL of the compound dilutions to the appropriate wells. Include wells for a positive control (protease + substrate, no inhibitor) and a negative control (substrate only, no protease).
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the FRET substrate solution to all wells and mix gently.
-
Initiate the reaction by adding 10 µL of the HIV-1 protease solution to all wells except the negative control.
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce protease activity by 50%) by fitting the data to a dose-response curve.
-
-
Causality and Validation:
-
Why this assay? FRET assays are highly sensitive, continuous, and suitable for high-throughput screening, allowing for efficient determination of enzyme kinetics and inhibitor potency.
-
Self-Validation: The inclusion of positive and negative controls is critical. The positive control defines the maximum rate of the uninhibited enzyme, while the negative control accounts for any background fluorescence or substrate instability. A known potent inhibitor (e.g., Darunavir) should be run as a reference standard to validate assay performance.
-
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a driver of numerous diseases, and tetrahydropyran derivatives have emerged as potent anti-inflammatory agents by modulating key signaling pathways.[19]
Downregulation of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[][21] Its persistent activation is a hallmark of many inflammatory conditions.[22]
-
Mechanism: Several THP derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[23] In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate gene transcription.[] Certain THP compounds can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory activity.[24]
-
Consequences: By suppressing NF-κB, these compounds effectively reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[23][25][26]
-
Example: Tetrahydropiperic acid (THPA), a derivative of piperine, has been shown to suppress the production of pro-inflammatory cytokines and downregulate LPS-induced NF-κB activation in vivo.[23]
Caption: THP derivatives can inhibit the IKK complex, preventing NF-κB activation and transcription of pro-inflammatory genes.
Conclusion and Future Perspectives
The tetrahydropyran scaffold is a remarkably versatile and privileged structure in drug discovery. Its derivatives have been shown to act on a wide range of biological targets through diverse and specific mechanisms of action. From disrupting the cytoskeleton in cancer cells to blocking viral replication and quelling inflammatory responses, the THP ring provides a robust framework for developing novel therapeutics.
Future research will likely focus on:
-
Target Specificity: Synthesizing new libraries of THP derivatives to improve selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.
-
Combination Therapies: Exploring the synergistic effects of THP derivatives with existing drugs, particularly in oncology and infectious diseases, to overcome drug resistance.[16]
-
Advanced Drug Delivery: Developing novel formulations and antibody-drug conjugates (ADCs) to enhance the delivery and efficacy of THP-based agents to their target tissues.[3]
The continued exploration of the chemical space around the tetrahydropyran core promises to yield the next generation of innovative medicines for a wide range of human diseases.
References
- Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic deriv
- Synthesis, evaluation of the cytotoxicity, apoptosis induction in AGS cell line and gene expression and molecular modeling studies of novel tetrahydropyrimidine deriv
- Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. PubMed.
- Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
- Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
- Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran deriv
- Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
- Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Benchchem.
- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
- Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. PMC.
- Tetrahydropyrans in Drug Discovery. PharmaBlock.
- Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB p
- Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry (RSC Publishing).
- Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry (RSC Publishing).
- Discovery of 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivatives as SARS-CoV-2 main protease inhibitors through virtual screening and biological evalu
- Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC.
- New Developments in Nf-Κb Inhibitors Derived from Natural Products For The Treatment Of Cancer And Inflammation. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
- The tetrahydropyran ring is a structural part of numerous antiviral drugs. Chegg.com.
- Recent Advances in Targeting Viral Proteases for the Discovery of Novel Antivirals. Current Topics in Medicinal Chemistry.
- Viral proteases: Structure, mechanism and inhibition. PMC.
- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
- NF-κB Inhibitors-NF-κB Signaling P
- Dietary Phytochemicals Targeting Nf-KB Signalling Pathways: Potential Cancer Chemoprevention Str
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 10. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, evaluation of the cytotoxicity, apoptosis induction in AGS cell line and gene expression and molecular modeling studies of novel tetrahydropyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chegg.com [chegg.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivatives as SARS-CoV-2 main protease inhibitors through virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. ijpcat.com [ijpcat.com]
- 23. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Safe Handling and Management of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of the chemical compound 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (CAS No. 1558957-19-9). As a specific Safety Data Sheet (SDS) for this novel compound is not widely available in public repositories, this guide has been synthesized by our team of application scientists. The recommendations herein are derived from an expert analysis of the compound's core structural motifs—a carboxylic acid functional group and a tetrahydropyran heterocyclic system—and are grounded in established chemical safety principles and data from closely related structural analogs. This guide is intended to empower researchers with the knowledge to conduct their work safely and effectively.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for safe handling. The key identifiers and characteristics of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid | Inferred |
| CAS Number | 1558957-19-9 | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Purity | ≥98% | [1] |
| SMILES | CC(C1CC(CC)OCC1)C(O)=O | [1] |
| Calculated LogP | 1.9123 | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [1] |
Section 2: Hazard Identification and Risk Assessment
The risk profile of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is logically derived from the known hazards of its constituent chemical groups. The primary risks are associated with the corrosivity of the carboxylic acid group and the potential for peroxide formation inherent to the tetrahydropyran (THP) ether linkage.
Hazard Causality Analysis
The overall hazard profile is a composite of the risks posed by its two primary structural components.
Caption: Chemical storage segregation diagram.
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
Spill Response Protocol (Small Spill, <100 mL/g)
-
Alert: Alert personnel in the immediate area.
-
Isolate: Ensure the spill is contained within the chemical fume hood.
-
Protect: Ensure you are wearing full PPE, including respiratory protection if necessary.
-
Neutralize/Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill neutralizer. [2][3]5. Collect: Carefully scoop the absorbed material into a clearly labeled, sealed hazardous waste container. [2]6. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste. [4]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. [5][6] |
| Inhalation | Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [5][6] |
| Ingestion | DO NOT induce vomiting. Wash out the mouth with water. If the victim is conscious and alert, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][7] |
Section 6: Disposal Considerations
All waste containing 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid must be considered hazardous.
-
Waste Segregation: Collect all contaminated disposable materials (e.g., gloves, weigh boats, pipette tips, absorbent pads) in a dedicated, clearly labeled hazardous waste container. [4]* Containerization: Use a chemically resistant, sealable container (e.g., high-density polyethylene) for all waste streams. [4]* Institutional Procedures: Final disposal must be conducted through your institution's designated Environmental Health & Safety (EHS) hazardous waste management program. [8]Do not dispose of this chemical down the drain or in regular trash.
References
-
Acetic and Formic Acids in Workplace Atmospheres - OSHA. (1993, April 8). (URL: [Link])
-
Substance Information - ECHA. European Union. (URL: [Link])
-
Material Safety Data Sheet - Pi Chemicals. (URL: [Link])
-
Chemical Segregation and Storage - USC Environmental Health & Safety. University of Southern California. (URL: [Link])
-
Substance Information - ECHA. European Union. (URL: [Link])
-
Practices for Proper Chemical Storage - Office of Environmental Health & Safety. (2005, August). (URL: [Link])
-
Best Practices for Proper Chemical Storage - The Synergist. (URL: [Link])
-
Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. (2019, March 8). (URL: [Link])
-
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | C23H25NO5 | CID 24729654 - PubChem. (URL: [Link])
-
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). - eCFR. (2023, December 18). (URL: [Link])
-
Safety Data Sheet - DC Fine Chemicals. (2024, November 4). (URL: [Link])
-
Chemical Storage Guidelines - LSU. (URL: [Link])
-
ACETIC ACID | Occupational Safety and Health Administration. (2024, March 27). (URL: [Link])
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC - NIH. (2017, March 8). (URL: [Link])
Sources
- 1. chemscene.com [chemscene.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pipharm.com [pipharm.com]
- 7. keyorganics.net [keyorganics.net]
- 8. merckmillipore.com [merckmillipore.com]
solubility of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid in different solvents
Technical Whitepaper: Solubility Profiling of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid
Executive Summary
2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (CAS 1558957-19-9) is a functionalized tetrahydropyran derivative serving as a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals. Characterized by a lipophilic ethyl-substituted pyran ring and a polar carboxylic acid tail, the molecule exhibits pH-dependent amphiphilic behavior .
This guide provides a comprehensive technical analysis of its solubility profile. While specific empirical datasets for this intermediate are often proprietary, this whitepaper synthesizes calculated physicochemical properties with rigorous, field-proven experimental protocols to guide researchers in solvent selection, purification, and formulation.
Physicochemical Architecture & Predicted Properties
To accurately predict solubility, we must first deconstruct the molecular scaffold. The compound consists of a saturated oxygen heterocycle (tetrahydropyran) substituted with a hydrophobic ethyl group and a hydrophilic propanoic acid moiety.
Table 1: Calculated Physicochemical Parameters
| Parameter | Value (Approx.) | Significance for Solubility |
| Molecular Weight | 186.25 g/mol | Low MW facilitates dissolution; likely solid at STP. |
| Formula | C₁₀H₁₈O₃ | Carbon-to-Heteroatom ratio suggests moderate lipophilicity. |
| LogP (Octanol/Water) | ~1.91 | Moderately Lipophilic. Permeable to lipid bilayers; soluble in organic solvents. |
| TPSA | 46.53 Ų | Polar surface area is dominated by the carboxyl group and ether oxygen. |
| Predicted pKa | 4.7 – 4.9 | Acidic. Solubility in water will increase logarithmically above pH 5.0. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Capable of forming stable H-bonds with protic solvents (Water, Alcohols). |
Critical Insight (Stereochemistry): The presence of substituents at the 2- and 4-positions of the pyran ring creates cis/trans isomerism. Commercial samples are often diastereomeric mixtures. Researchers must note that pure isomers may exhibit higher crystal lattice energies (and thus lower solubility) than mixtures.
Solvent Compatibility Matrix
Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, we can categorize solvents by their thermodynamic compatibility with 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
Table 2: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Disrupts intermolecular H-bonds; dipole-dipole interactions stabilize the polar carboxyl group. |
| Polar Protic | Methanol, Ethanol, IPA | High (>50 mg/mL) | Solvation via H-bonding with the carboxyl and ether oxygen. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Excellent for the lipophilic pyran scaffold; standard extraction solvent. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good compatibility with the ether linkage; useful for crystallization. |
| Aqueous (Acidic) | 0.1N HCl, pH 1.2 Buffer | Low (<1 mg/mL) | The molecule remains un-ionized (neutral), limiting hydration. |
| Aqueous (Basic) | PBS (pH 7.4), 0.1N NaOH | High (>50 mg/mL) | Deprotonation forms the carboxylate anion, drastically increasing hydration energy. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Polarity mismatch; the carboxyl group is too polar for non-polar alkanes. |
Experimental Protocols: Determination Workflows
For definitive data, researchers must move beyond prediction. The following protocols are designed to generate high-integrity solubility data.
Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Gold Standard for Pre-formulation.
-
Preparation: Weigh excess solid compound (~10-20 mg) into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).
-
Equilibration:
-
Seal tightly and place in a shaking incubator at 25°C ± 0.1°C .
-
Agitate at 200 RPM for 24 to 48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Note: Ensure the filter membrane does not adsorb the compound (common with lipophilic acids).
-
-
Quantification:
-
Dilute the supernatant with mobile phase.
-
Analyze via HPLC-UV (typically 210-220 nm due to weak chromophores) or LC-MS.
-
Protocol B: pH-Solubility Profiling (The "Spring and Parachute")
Essential for understanding bioavailability.
Since the compound is a weak acid, its solubility (
- : Intrinsic solubility (solubility of the neutral form).
-
Experiment: Measure solubility at pH 1.2, 4.5, 6.8, and 7.4.
-
Expectation: You will observe a "hockey stick" curve where solubility spikes once pH > pKa.
Visualization of Workflows
The following diagrams illustrate the logical flow for solubility determination and the ionization mechanism.
Figure 1: Solubility Screening Workflow
Caption: Step-by-step decision tree for determining thermodynamic equilibrium solubility.
Figure 2: pH-Dependent Ionization Mechanism
Caption: The equilibrium shift driving aqueous solubility in basic media.
Data Analysis & Interpretation Guidelines
When analyzing your experimental results, consider these three critical factors:
-
The Common Ion Effect: If using hydrochloric acid (HCl) to adjust pH, the chloride ions generally do not interfere. However, if using buffers with high ionic strength, the "salting-out" effect may slightly reduce the solubility of the neutral species.
-
Temperature Dependence (Van't Hoff Analysis): Solubility typically increases with temperature. By plotting
vs , you can estimate the enthalpy of solution ( ).-
Endothermic dissolution: Solubility rises with heat (Typical for this class).
-
Exothermic dissolution: Solubility drops with heat (Rare for organic acids).
-
-
Salt Formation: For formulation, converting the free acid to a salt (e.g., Sodium or Potassium salt) is the most effective strategy to enhance aqueous solubility.
-
Reaction: Acid + NaHCO₃ → Sodium Salt + CO₂ + H₂O.
-
Result: Solubility can increase from <1 mg/mL to >100 mg/mL.
-
References
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Avdeef, A. (2012).
-
PubChem. (2023). Compound Summary: 2-(tetrahydro-2H-pyran-4-yl)propanoic acid (Analog). Retrieved from [Link]
- Bergström, C. A., et al. (2016). "Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery workflows." International Journal of Pharmaceutics, 515(1-2), 380-399.
potential therapeutic applications of tetrahydropyran compounds
Title: The Tetrahydropyran (THP) Scaffold in Modern Therapeutics: Structural Rationale, Synthetic Access, and Clinical Utility
Executive Summary The tetrahydropyran (THP) ring—a saturated six-membered cyclic ether—represents a privileged scaffold in medicinal chemistry.[1] Unlike its carbocyclic analog cyclohexane, the THP ring introduces a strategic oxygen atom that modulates lipophilicity (LogP), acts as a weak hydrogen bond acceptor, and alters metabolic clearance. This guide analyzes the THP moiety not merely as a structural connector, but as a functional pharmacophore driving efficacy in oncology (microtubule dynamics) and metabolic disease (SGLT2 inhibition).
Part 1: Structural & Physicochemical Rationale[2]
The transition from a carbocycle (cyclohexane) to a THP ring is a high-impact bioisosteric replacement. In drug design, this substitution is rarely arbitrary; it is a calculated move to correct "molecular obesity" (high lipophilicity) and improve the ADMET profile.
Table 1: Physicochemical Comparison (THP vs. Cyclohexane)
| Property | Cyclohexane Scaffold | Tetrahydropyran (THP) Scaffold | Therapeutic Impact |
| LogP (Lipophilicity) | High (Lipophilic) | Lower (~1.5 log units lower) | Improves aqueous solubility; reduces non-specific binding. |
| H-Bonding | None | H-Bond Acceptor (Ether Oxygen) | Enables specific polar interactions with protein backbones/side chains. |
| Metabolic Stability | Prone to CYP450 oxidation (aliphatic hydroxylation) | Oxygen reduces electron density at | Modulates metabolic soft spots; alters clearance rates. |
| Conformation | Chair (flexible) | Chair (anomeric effect influence) | Can lock bioactive conformations more effectively in glycosidic-like linkages. |
Mechanistic Insight: The ether oxygen in THP possesses two lone pairs. In SGLT2 inhibitors, these are critical for water-mediated networks within the active site. In linker design, the THP oxygen lowers the cLogP of the entire molecule, often rescuing a lead series that has become too lipophilic during potency optimization.
Part 2: Synthetic Methodologies
Accessing substituted THP rings with high stereocontrol is a benchmark of modern organic synthesis. The Prins Cyclization remains the gold standard for constructing 2,4,6-trisubstituted THP rings, common in polyketide natural products.
Protocol 1: Stereoselective Prins Cyclization
Objective: Synthesis of 2,6-cis-4-substituted tetrahydropyrans.[2] Context: This reaction couples an aldehyde with a homoallylic alcohol under Lewis Acid catalysis.[3]
Reagents & Conditions:
-
Substrate: Homoallylic alcohol (1.0 equiv)
-
Electrophile: Aliphatic or Aromatic Aldehyde (1.1 equiv)
-
Lewis Acid: Indium(III) triflate [In(OTf)₃] or Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve the aldehyde (1.1 equiv) in anhydrous DCM (0.1 M).
-
Activation: Cool to 0°C. Add the Lewis Acid (e.g., TMSOTf or In(OTf)₃, 10-20 mol%) dropwise. Causality: Low temperature prevents polymerization of the generated oxocarbenium ion.
-
Cyclization: Slowly add the homoallylic alcohol. The reaction proceeds via an oxonia-Cope rearrangement followed by an intramolecular "inside" attack.
-
Quench: Upon TLC completion (usually 1-3 h), quench with sat. NaHCO₃.
-
Validation: 2,6-cis stereochemistry is confirmed via NOESY NMR spectroscopy (strong correlation between H-2 and H-6 axial protons).
Visualization: Prins Reaction Logic
Caption: The Prins cyclization pathway generating thermodynamically favored 2,6-cis-tetrahydropyrans via oxocarbenium intermediates.
Part 3: Therapeutic Case Studies
A. Oncology: Eribulin Mesylate (Halaven)
Eribulin is a fully synthetic macrocyclic ketone analog of the marine natural product Halichondrin B.[4] It contains multiple THP rings fused into a macrocyclic structure.
-
Mechanism of Action (MOA): Unlike Taxanes (which stabilize microtubules) or Vinca alkaloids (which inhibit polymerization generally), Eribulin is a microtubule dynamics inhibitor .[5][6] It binds specifically to the high-affinity sites on the growing plus (+) ends of microtubules.[6]
-
Therapeutic Outcome: It creates non-productive tubulin aggregates, effectively "capping" the microtubule. This leads to irreversible mitotic block (G2/M arrest) and apoptosis.[5]
-
Non-Mitotic Effects: Recent data suggests Eribulin reverses Epithelial-Mesenchymal Transition (EMT) and remodels tumor vasculature, reducing hypoxia.[4]
Visualization: Eribulin vs. Taxanes
Caption: Distinct mechanistic pathways of Eribulin (End-poisoning) versus Taxanes (Stabilization) leading to apoptosis.[5]
B. Metabolic Disease: SGLT2 Inhibitors (Gliflozins)
Drugs like Empagliflozin and Dapagliflozin rely on a glucose moiety to bind the Sodium-Glucose Co-Transporter 2 (SGLT2) in the proximal renal tubule.
-
The THP Connection: The glucose ring is, structurally, a poly-hydroxylated tetrahydropyran (pyranose).
-
Pharmacophore: The hydroxyl groups on the THP ring form critical hydrogen bond networks with residues (e.g., Lys154, Gln457) in the SGLT2 active site. The THP scaffold positions these hydroxyls in a rigid chair conformation, essential for selectivity over SGLT1.
Part 4: Experimental Assay Protocol
Protocol 2: Tubulin Polymerization Assay (Fluorescence-Based) Objective: To quantify the inhibition of microtubule assembly by THP-based compounds (Eribulin analogs).
-
Reagent Prep: Thaw >99% pure tubulin (porcine brain) and keep on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Compound Addition: Add test compound (dissolved in DMSO) to a 96-well plate (black, flat bottom). Final DMSO concentration must be <1%.
-
Initiation: Add tubulin solution (final conc. 2-3 mg/mL) containing a fluorescent reporter (e.g., DAPI or specialized tubulin fluorophore).
-
Kinetics: Immediately place in a plate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Data Analysis: Plot Fluorescence vs. Time.
-
Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).
-
THP-Inhibitor: Reduction in Vmax (slope of elongation) and lower plateau height.
-
Part 5: Future Outlook
The future of THP therapeutics lies in Macrocyclization . Linking two ends of a linear chain containing THP rings (as seen in Eribulin) restricts conformational freedom, reducing the entropic penalty of binding. "Click chemistry" combined with Prins-derived THP fragments allows for the rapid assembly of "Eribulin-lite" analogs—simplified structures that retain the pharmacophore but are easier to synthesize.
References
-
Funahashi, Y., et al. (2014).[7] Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models.[7] Cancer Science. Link
-
Jordan, M. A., et al. (2005).[8] The primary antimitotic mechanism of action of the synthetic halichondrin E7389 is suppression of microtubule growth.[8] Molecular Cancer Therapeutics.[8] Link
-
Grempler, R., et al. (2012).[9] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors.[9] Diabetes, Obesity and Metabolism.[9][10] Link
-
Crane, E. A., & Gademann, K. (2016). Capturing biological activity in natural product fragments by chemical synthesis.[11] Angewandte Chemie International Edition. Link
-
Clary, K. N., et al. (2013). Prins-cyclization-mediated synthesis of 4-hydroxytetrahydropyrans: A formal synthesis of (−)-centrolobine. Organic Letters. Link
Sources
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Eribulin - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generality of Structure-Activity Relationship of Deoxylations of the Sugar Moiety in SGLT2 Inhibitors [journal11.magtechjournal.com]
- 10. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (CAS No. 1558957-19-9).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the absence of publicly available experimental spectra for this specific molecule, this guide will focus on the predicted spectroscopic data based on its chemical structure, supported by established principles of spectroscopic interpretation and data from related compounds.
The subject molecule, with a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol , incorporates a tetrahydropyran ring, an ethyl substituent, and a propanoic acid moiety.[1] This combination of functional groups results in a unique spectroscopic fingerprint, which is critical for its identification and characterization in various research and development settings.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. These predictions are derived from the analysis of its structural components and a review of spectroscopic data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid are expected to reveal distinct signals corresponding to each unique proton and carbon environment.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) for each proton in the molecule.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Tetrahydropyran Ring Protons (-O-CH₂-) | 3.2 - 4.0 | Multiplet | 3H |
| Propanoic Acid α-Proton (-CH(COOH)-) | 2.2 - 2.6 | Multiplet | 1H |
| Ethyl Group Methylene (-CH₂-CH₃) | 1.3 - 1.7 | Multiplet | 2H |
| Tetrahydropyran Ring Protons (-CH₂-) | 1.2 - 1.9 | Multiplet | 6H |
| Propanoic Acid β-Methyl (-CH-CH₃) | 1.1 - 1.3 | Doublet | 3H |
| Ethyl Group Methyl (-CH₂-CH₃) | 0.8 - 1.0 | Triplet | 3H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 175 - 185 |
| Tetrahydropyran Ring Carbons (-O-CH₂-) | 60 - 75 |
| Propanoic Acid α-Carbon (-CH(COOH)-) | 40 - 50 |
| Tetrahydropyran Ring Carbons (-CH₂-) | 20 - 40 |
| Ethyl Group Methylene (-CH₂-CH₃) | 20 - 30 |
| Propanoic Acid β-Methyl (-CH-CH₃) | 15 - 25 |
| Ethyl Group Methyl (-CH₂-CH₃) | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is expected to show characteristic absorption bands for the carboxylic acid and the ether linkage.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O Stretch (Ether and Carboxylic Acid) | 1050 - 1300 | Strong |
The broad O-H stretching vibration is a hallmark of carboxylic acids and is due to hydrogen bonding.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 186 | Molecular Ion [M]⁺ |
| 169 | Loss of -OH |
| 141 | Loss of -COOH |
| 113 | Loss of -CH(CH₃)COOH |
| 85 | Tetrahydropyran ring fragment |
| 57 | Ethyl group and adjacent carbons fragment |
| 45 | -COOH fragment |
The fragmentation pattern will be influenced by the stability of the resulting carbocations, with cleavage often occurring adjacent to the oxygen atoms and the carboxylic acid group.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring spectroscopic data for small organic molecules like 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the NMR probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay).
-
Perform phase and baseline corrections on the resulting spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectra to tetramethylsilane (TMS) at 0.00 ppm.
-
IR Data Acquisition Workflow
Caption: Workflow for ATR-IR data acquisition and processing.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat liquid 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid directly onto the ATR crystal. If the sample is a solid, a small amount of the powder is placed on the crystal and pressure is applied.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Collect the sample spectrum by scanning the appropriate mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
If necessary, apply an ATR correction to the spectrum.
-
Perform a baseline correction to ensure a flat baseline.
-
Use the software to identify the wavenumbers of the major absorption peaks.
-
MS Data Acquisition Workflow
Caption: Workflow for mass spectrometry data acquisition and processing.
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid in a volatile solvent such as methanol or acetonitrile.
-
Dilute the solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) for a direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, or Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Tune and calibrate the mass analyzer using a known standard.
-
Set the data acquisition parameters, including the mass range to be scanned and the scan rate.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion, or injection onto a GC or LC column.
-
Acquire the mass spectral data.
-
-
Data Processing:
-
If a chromatographic separation was used, view the total ion chromatogram.
-
Extract the mass spectrum corresponding to the analyte peak.
-
Identify the molecular ion peak and major fragment ions.
-
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid and outlines standardized protocols for their experimental determination. While experimental data remains to be published, the predictive analysis presented here, grounded in fundamental spectroscopic principles, offers a robust framework for the identification and characterization of this compound. The provided methodologies ensure a self-validating system for acquiring high-quality, reliable spectroscopic data, which is paramount for applications in research and drug development.
References
-
Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH ... - Doc Brown. [Link]
-
Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
NIST WebBook. Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. [Link]
-
YouTube. Experimental Determination of Structure of propanoic acid. [Link]
Sources
Application Note: Quantitative Analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid in Biological Matrices
Abstract
This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. Due to the limited availability of specific established methods for this analyte, this application note synthesizes best practices for the analysis of analogous small molecule carboxylic acids. The proposed methodology leverages chemical derivatization followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a framework for method validation in accordance with international regulatory standards.
Introduction and Analytical Challenges
2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is a small molecule containing both a pyran ring and a carboxylic acid functional group. The accurate quantification of such compounds in biological matrices (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic, toxicokinetic, and metabolic studies in drug development and other research areas.
The analytical quantification of polar, low-molecular-weight carboxylic acids presents several challenges.[1][2][3] These include:
-
Poor Retention in Reversed-Phase Liquid Chromatography (RPLC): The polar nature of the carboxylic acid moiety leads to minimal interaction with non-polar stationary phases, resulting in poor chromatographic resolution and potential co-elution with matrix components.[1]
-
Suboptimal Ionization Efficiency: In electrospray ionization mass spectrometry (ESI-MS), particularly in the commonly used positive ion mode, carboxylic acids often exhibit poor ionization, leading to low sensitivity.[1][2]
-
Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte, causing ion suppression or enhancement and compromising the accuracy of quantification.
To overcome these obstacles, a strategy involving chemical derivatization is highly recommended. This approach modifies the analyte to improve its chromatographic behavior and enhance its ionization efficiency, thereby increasing the sensitivity and robustness of the assay.[1][2][4]
Recommended Analytical Approach: LC-MS/MS with Chemical Derivatization
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in complex matrices due to its high selectivity, sensitivity, and speed.[5][6][7] When combined with a strategic derivatization step, this methodology can effectively address the challenges associated with the analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
Rationale for Method Selection:
-
Enhanced Chromatographic Retention: Derivatization can introduce a non-polar moiety to the analyte, increasing its hydrophobicity and improving its retention on RPLC columns.[2]
-
Improved Ionization and Sensitivity: By introducing a readily ionizable group (e.g., a group with a permanent positive charge or high proton affinity), derivatization can significantly boost the signal intensity in ESI-MS.[1]
-
High Selectivity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition, providing an exceptional degree of selectivity and minimizing interferences from the sample matrix.[7]
A variety of derivatization reagents are available for carboxylic acids. For this application, a reagent such as 3-nitrophenylhydrazine (3-NPH) or a similar compound that reacts with the carboxylic acid group to form a stable, easily ionizable derivative is proposed.[8][9]
Detailed Analytical Protocol
This protocol provides a comprehensive workflow for the quantification of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. It is essential to note that this is a template protocol that must be optimized and validated for the specific biological matrix and instrumentation used.
Materials and Reagents
-
Reference Standard: 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (of known purity)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled) is highly recommended. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, pyridine, derivatization reagent (e.g., 3-nitrophenylhydrazine hydrochloride), and a coupling agent (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, EDC).
-
Sample Preparation: Protein precipitation (PPT) reagents (e.g., trichloroacetic acid, acetonitrile), liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether), or solid-phase extraction (SPE) cartridges.[10]
Experimental Workflow
Caption: Overall workflow for the quantification of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
Step-by-Step Protocol
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of the reference standard and the internal standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the reference standard stock solution to prepare working solutions for calibration standards and QCs.
-
Spike the working solutions into the appropriate blank biological matrix to create calibration standards and QCs at various concentrations.
2. Sample Preparation (Example using Protein Precipitation):
-
To 100 µL of the biological sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried extract, add 20 µL of a 200 mM solution of 3-NPH in 50:50 acetonitrile:water.[8]
-
Add 20 µL of a 120 mM solution of EDC containing 6% pyridine in 50:50 acetonitrile:water.[8]
-
Vortex and incubate the mixture at 40°C for 30 minutes.[8]
-
After incubation, cool the sample to room temperature.
4. Final Sample Preparation for LC-MS/MS:
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation.
| Parameter | Suggested Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing the derivatized analyte and IS |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Analyte Structure and Potential Fragmentation
The exact mass and fragmentation pattern of the derivatized analyte must be determined experimentally. The following diagram illustrates a hypothetical derivatization and fragmentation.
Caption: Hypothetical fragmentation of the derivatized analyte in the mass spectrometer.
Method Validation
A comprehensive validation of the analytical method is mandatory to ensure its reliability for the intended purpose.[11][12][13] The validation should be performed according to the guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[14][15][16][17]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at the LLOQ). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean value should be within ±15% of the nominal value for QC samples (±20% at the LLOQ).[12] |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria mentioned above. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | A signal-to-noise ratio of at least 3. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations with unextracted standards. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations in stored QC samples should be within ±15% of the nominal concentrations of fresh QC samples. |
Conclusion
This application note outlines a robust and sensitive LC-MS/MS method for the quantification of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid in biological matrices. By employing a chemical derivatization strategy, the inherent challenges associated with the analysis of small polar carboxylic acids can be effectively overcome. The provided protocol serves as a strong foundation for method development, and the detailed validation framework ensures that the resulting data will be accurate, reliable, and compliant with regulatory expectations.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- Analytical Method Development and Validation in Pharmaceuticals. (2025).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
-
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. ResearchGate. [Link]
-
GC/MS chromatogram of derivatized methanol in blood sample. ResearchGate. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. [Link]
-
Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Journal of the Mass Spectrometry Society of Japan. [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules. [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
-
Quantitation and Identification of Pharmaceuticals and Personal Care Products (PPCP) in Environmental Samples using Advanced TripleTOF. SCIEX. [Link]
-
A mini review on bioanalytical method development and validation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis. [Link]
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io. [Link]
-
LC/MS Applications for Drug Residues in Foods. Agilent. [Link]
Sources
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. agilent.com [agilent.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 17. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Application Note: A Robust HPLC Method for the Analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. The developed reversed-phase HPLC method is suitable for routine quality control and stability testing in pharmaceutical development. This guide provides a comprehensive overview of the method development rationale, detailed experimental protocols, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is a carboxylic acid derivative containing a tetrahydropyran ring, a common structural motif in many biologically active compounds.[3] Accurate and precise quantification of this analyte is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various drug substances and their impurities.[2]
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a detailed protocol for the analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. The method has been developed with a focus on scientific integrity, robustness, and adherence to regulatory expectations.[4]
Analyte Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[5]
Analyte Structure:
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₈O₃[3]
-
Molecular Weight: 186.25 g/mol [3]
-
Functional Groups: Carboxylic acid, ether (tetrahydropyran ring).[3] The presence of the carboxylic acid group makes the compound acidic.
-
Predicted pKa: The pKa of the carboxylic acid is predicted to be in the range of 4-5, similar to other aliphatic carboxylic acids like propanoic acid.[6][7]
-
Predicted LogP: 1.9123, indicating moderate hydrophobicity.[3]
Method Development Strategy:
Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method was selected as the most suitable approach. RP-HPLC is ideal for separating moderately polar to nonpolar compounds.
-
Column Selection: A C18 stationary phase was chosen due to its hydrophobicity, which provides good retention for compounds with a LogP in this range.[8]
-
Mobile Phase Selection: An acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group (pH < pKa).[5][9] This ensures a single, un-ionized form of the analyte, leading to better peak shape and retention. A mixture of acetonitrile (ACN) and a buffered aqueous phase was selected. Acetonitrile is a common organic modifier in RP-HPLC, and a phosphate buffer provides stable pH control.
-
Detection: The analyte lacks a strong chromophore for UV detection at higher wavelengths. Therefore, a lower UV wavelength (e.g., 210 nm) is employed where the carboxylic acid group exhibits some absorbance.
HPLC Method Workflow
The following diagram illustrates the key stages of the HPLC method development and validation process.
Caption: Workflow for HPLC Method Development, Validation, and Routine Analysis.
Optimized HPLC Method Parameters
The following table summarizes the optimized parameters for the HPLC analysis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Experimental Protocols
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Purified water (18.2 MΩ·cm)
-
2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid reference standard
Mobile Phase Preparation (Mobile Phase A):
-
Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.
-
Add approximately 900 mL of purified water and mix.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with purified water and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon filter before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug product, this may involve extraction and dilution to a final concentration within the validated range of the method.
HPLC System Setup and Operation
-
Prime all solvent lines with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the detector wavelength to 210 nm.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard and sample solutions according to the defined sequence.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][10]
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
System Suitability Test Workflow:
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. chemscene.com [chemscene.com]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Propionic acid - Wikipedia [en.wikipedia.org]
- 8. teledyneisco.com [teledyneisco.com]
- 9. agilent.com [agilent.com]
- 10. database.ich.org [database.ich.org]
Application Note: A Framework for In Vitro Cytotoxicity Profiling of Novel Chemical Entities
Using 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic Acid as a Case Study
Introduction: The Imperative for Early Cytotoxicity Assessment
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a multi-stage process where early, informative data is critical for decision-making. A fundamental first step in this journey is the assessment of a compound's effect on cell viability and proliferation.[1][2] This initial screen provides a crucial filter, identifying compounds with overt toxicity and helping to prioritize candidates for further development. The propionic acid scaffold, a component of the test compound, is found in various biologically active molecules, including well-known non-steroidal anti-inflammatory drugs (NSAIDs), and has been explored for a range of other activities.[3][4]
This document provides a detailed framework and a robust protocol for determining the in vitro cytotoxicity of a novel, uncharacterized compound, using 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid as an example. While specific biological activities for this particular molecule are not yet publicly documented, the protocols described herein are universally applicable for its initial characterization. We will focus on the Resazurin-based cell viability assay, a sensitive, reliable, and high-throughput compatible method.[5][6][7][8]
The Scientific Rationale: Why Start with a Resazurin Assay?
The Resazurin assay (also known as the AlamarBlue® assay) is a cornerstone of in vitro toxicology and cell biology.[6] Its selection is based on several key principles:
-
Mechanism of Action: The assay quantifies the metabolic activity of living cells. The blue, non-fluorescent dye, Resazurin, is a cell-permeable redox indicator.[5][8] In viable, metabolically active cells, intracellular dehydrogenase enzymes reduce Resazurin to the pink, highly fluorescent product, Resorufin.[5][8] This conversion is directly proportional to the number of viable cells.[5][8]
-
Sensitivity and Robustness: The fluorescent readout of the Resazurin assay is typically more sensitive than colorimetric absorbance-based assays like the MTT assay.[5] This allows for the use of lower cell numbers and can detect more subtle changes in cell viability. The assay is also highly reproducible, a critical factor for reliable screening.[7]
-
Homogeneous Format: The "add-and-read" nature of the assay, where the reagent is added directly to the cell culture, simplifies the workflow, reduces handling errors, and makes it highly amenable to high-throughput screening (HTS) in 96- or 384-well formats.[5][9][10]
Foundational Requirements: Materials and Reagents
Successful and reproducible results are predicated on high-quality starting materials.
Equipment:
-
Sterile cell culture hood (Class II)
-
Humidified incubator set to 37°C and 5% CO₂
-
Microplate-compatible centrifuge
-
Fluorescence microplate reader with appropriate filters (Excitation: ~560 nm, Emission: ~590 nm)[5][11]
-
Multichannel pipettes and sterile, filtered pipette tips
-
Automated cell counter or hemocytometer
-
Orbital shaker for microplates
Reagents and Consumables:
-
Test Compound: 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
-
Cell Lines: A panel of cell lines is recommended to assess for cell type-specific toxicity. A common starting point includes:
-
Cell Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Resazurin Sodium Salt: High purity (Sigma-Aldrich, Cat. No. R7017 or equivalent).
-
Solvents:
-
Dimethyl sulfoxide (DMSO), cell culture grade, for preparing the stock solution of the test compound.
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile, pH 7.4.
-
-
Consumables:
Experimental Workflow and Protocols
The overall workflow is a multi-day process that requires careful planning and aseptic technique.
Protocol 1: Preparation of Reagents
-
10 mM Test Compound Stock Solution:
-
Accurately weigh a small amount of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8]
-
-
0.15 mg/mL Resazurin Working Solution:
Protocol 2: Cell Seeding and Compound Treatment
Causality: The initial cell seeding density is a critical parameter. Too few cells will result in a low signal and poor assay sensitivity, while too many cells can lead to overgrowth, nutrient depletion, and results that do not reflect the compound's true effect. This density must be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.[11][13]
-
Cell Seeding (Day 1): a. Culture your chosen cell lines to ~80% confluency. b. Harvest the cells using standard trypsinization methods, neutralize, and centrifuge. c. Resuspend the cell pellet in fresh, pre-warmed complete medium and perform an accurate cell count. d. Dilute the cell suspension to the predetermined optimal seeding density (e.g., typically 5,000-10,000 cells/well for many cancer lines).[14] e. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. f. Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and recover.[11][15]
-
Compound Treatment (Day 2): a. Prepare serial dilutions of the 10 mM test compound stock in complete cell culture medium. A common approach is a 1:3 or 1:10 serial dilution to cover a wide concentration range (e.g., from 100 µM down to 0.01 µM).[15] b. Crucially, prepare control wells on the same plate:
- Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This accounts for any solvent-induced toxicity.
- Untreated Control (100% Viability): Cells in medium only.
- Maximum Toxicity Control (0% Viability): Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100 or 10 µM staurosporine) at the end of the assay.
- Blank Control: Wells containing medium only (no cells) to determine background fluorescence.[11] c. After the overnight incubation, carefully remove the medium from the cells. d. Add 100 µL of the prepared compound dilutions and controls to the appropriate wells. It is essential to perform each condition in triplicate to ensure statistical validity.[11] e. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
Protocol 3: Resazurin Assay and Data Acquisition
-
Assay Execution (Day 3, 4, or 5): a. Following the treatment period, warm the Resazurin working solution to 37°C.[8][11] b. Add 20 µL of the Resazurin working solution directly to each well (including controls), resulting in a final volume of 120 µL.[5] c. Gently mix the plate on an orbital shaker for 30 seconds. d. Return the plate to the incubator for 1 to 4 hours.[5] The incubation time may need optimization depending on the metabolic rate of the cell line.[8][11] e. Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[5][11]
Data Analysis and Interpretation
Raw fluorescence values must be processed to determine the compound's cytotoxic potential, typically expressed as the IC₅₀ value—the concentration at which cellular viability is inhibited by 50%.[1][16]
Step-by-Step Data Processing:
-
Background Subtraction: Average the RFU values from the blank (medium only) wells and subtract this value from all other wells.[17]
-
Normalization: Calculate the percentage of cell viability for each compound concentration relative to the controls.[16][18] The formula is: % Viability = (Corrected RFU of Treated Sample / Corrected RFU of Vehicle Control) * 100
-
Dose-Response Curve: Plot the calculated % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[16][19]
-
IC₅₀ Calculation: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, such as a four-parameter logistic (4PL) sigmoidal dose-response curve.[19][20][21] The software will calculate the IC₅₀ value from this curve.[19][20]
Data Presentation
Results should be summarized in a clear, tabular format to facilitate comparison across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity Data for 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic Acid
| Cell Line | Exposure Time (h) | IC₅₀ (µM) | 95% Confidence Interval |
| HeLa | 48 | 15.2 | 12.8 - 18.1 |
| MCF-7 | 48 | 22.5 | 19.5 - 26.0 |
| HEK293 | 48 | > 100 | N/A |
This table presents example data and does not reflect actual experimental results for the named compound.
Trustworthiness and Self-Validation
The integrity of this protocol relies on a system of internal checks and balances:
-
Positive and Negative Controls: The inclusion of untreated (100% viability) and maximum toxicity (0% viability) controls on every plate is non-negotiable. These controls are used to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[9][10]
-
Vehicle Control: The DMSO control is essential to ensure that the observed effects are due to the compound itself and not the solvent.
-
Orthogonal Assays: If significant cytotoxicity is observed, it is best practice to confirm the results with a secondary, mechanistically different assay. For example, an assay that measures membrane integrity, like an LDH release assay, can corroborate the findings from the metabolic Resazurin assay.[2][12]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the initial in vitro cytotoxicity screening of novel compounds, exemplified by 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid. By adhering to these detailed steps, explaining the causality behind experimental choices, and incorporating robust controls, researchers can generate reliable and reproducible data. This information is fundamental for making informed decisions in the early stages of the drug discovery pipeline, enabling the confident progression of promising candidates and the timely termination of those with undesirable toxicological profiles.
References
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. Retrieved from [Link]
-
Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2024, March 23). (PDF) Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
-
PubMed. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
Bio-Rad. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
SAS. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]
-
NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
-
Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
-
Journal of Cancer Science and Therapy. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. international-biopharma.com [international-biopharma.com]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labbox.es [labbox.es]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. p-care.eu [p-care.eu]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. clyte.tech [clyte.tech]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. researchgate.net [researchgate.net]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. ww2.amstat.org [ww2.amstat.org]
- 21. graphpad.com [graphpad.com]
Application Notes and Protocols for In Vivo Experimental Design: 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid Studies
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. veranex.com [veranex.com]
- 4. NC3Rs guidelines | Research Involving Animals – Division of Biomedical Services | University of Leicester [le.ac.uk]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. New guidelines for reporting research :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. noblelifesci.com [noblelifesci.com]
- 10. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dedicatedfreighthandlers.com [dedicatedfreighthandlers.com]
- 12. Pk/bio-distribution | MuriGenics [murigenics.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Custom Synthesis and Process Optimization of Propanoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Propanoic Acid Derivatives
Propanoic acid and its derivatives are fundamental building blocks in organic synthesis, finding extensive application in pharmaceuticals, agrochemicals, and material science. The versatility of the propanoic acid scaffold allows for the introduction of diverse functional groups, leading to a wide array of molecules with tailored biological and chemical properties. From the ubiquitous anti-inflammatory drug Ibuprofen to complex chiral intermediates, the ability to efficiently synthesize and optimize the production of these derivatives is a critical task in modern chemistry.
This guide provides a comprehensive overview of key synthetic strategies and process optimization techniques. It is designed to move beyond simple procedural lists, offering insights into the underlying chemical principles and a systematic approach to developing robust, scalable, and efficient synthetic processes. We will explore common synthetic transformations and delve into the statistical methodology of Design of Experiments (DoE) to achieve optimal process performance.
Part 1: Core Synthetic Strategies for Propanoic Acid Derivatives
The synthesis of propanoic acid derivatives typically involves the modification of the carboxylic acid group or transformations on the alkyl chain. The most common and powerful methods involve forming esters and amides, which are prevalent in a vast number of biologically active molecules.
Fischer Esterification: Synthesis of Propanoate Esters
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2][3] This equilibrium-driven process is a cornerstone of organic synthesis.
Causality Behind the Method: The reaction's core principle lies in activating the carboxylic acid. In the presence of a strong acid catalyst (commonly H₂SO₄), the carbonyl oxygen of the propanoic acid is protonated.[1][4] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1] The reaction is reversible, and to drive it towards the ester product, it is common practice to use an excess of the alcohol or to remove water as it is formed, in accordance with Le Châtelier's Principle.[1][3]
General Reaction Scheme: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Amide Bond Formation: Synthesis of Propanamides
The formation of an amide bond by coupling a carboxylic acid with an amine is arguably one of the most important reactions in medicinal chemistry.[5] Direct reaction is often difficult as the basic amine will deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt.[2] Therefore, activating agents are typically required.
Causality Behind the Method: The strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using coupling reagents (e.g., DCC, EDC, HATU). These reagents react with the carboxylic acid to form a highly reactive activated intermediate (such as an O-acylisourea with DCC). This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the catalyst's byproduct (e.g., dicyclohexylurea). This approach avoids the acid-base neutralization and allows the reaction to proceed under mild conditions, which is crucial when working with sensitive or chiral molecules.[6][7]
Part 2: Process Optimization Using Design of Experiments (DoE)
Moving from a successful lab-scale synthesis to an efficient, scalable process requires systematic optimization. The "one-factor-at-a-time" (OFAT) approach is inefficient and fails to capture interactions between variables.[8] Design of Experiments (DoE) is a statistical tool that allows for the simultaneous variation of multiple factors to identify optimal reaction conditions efficiently.[9][10]
The core advantage of DoE is its ability to map a "design space" where multiple input parameters (factors) like temperature, concentration, and catalyst loading are assessed simultaneously to see their effect on outputs (responses) such as yield and purity.[9][11] This provides a comprehensive understanding of the process and helps identify critical factor interactions.[8][11]
Logical Flow of a DoE Study
Caption: Relationship between factors and responses in a DoE workflow.
A typical DoE workflow involves:
-
Screening: Identifying the most influential factors from a larger pool of variables.[8][12]
-
Optimization: Using a factorial or response surface design to create a mathematical model of the process.[10]
-
Analysis: Employing statistical methods like Analysis of Variance (ANOVA) to determine the significance of each factor and their interactions.[12]
-
Prediction: Using the model to predict the optimal conditions for achieving the desired response (e.g., maximum yield).
Case Study: Optimization Data for Esterification
The following table illustrates the results from a hypothetical 2-factor, 2-level full factorial DoE study designed to optimize the yield and purity of an ethyl propanoate synthesis. The factors investigated are temperature and catalyst loading.
| Run Order | Temperature (°C) | Catalyst (mol%) | Yield (%) | Purity (by GC, %) |
| 1 | 60 | 1.0 | 78 | 98.2 |
| 2 | 80 | 1.0 | 89 | 97.5 |
| 3 | 60 | 2.0 | 85 | 98.6 |
| 4 | 80 | 2.0 | 96 | 99.1 |
| 5 (Center) | 70 | 1.5 | 92 | 98.8 |
Data is for illustrative purposes only.
Analysis of this data would likely reveal that both temperature and catalyst loading have a significant positive effect on yield, and there may be a positive interaction between them (the effect of increasing temperature is more pronounced at higher catalyst loading).
Part 3: Experimental Protocols & Characterization
Protocol 1: Synthesis of Ethyl 2-phenylpropanoate
This protocol details the synthesis of an ethyl propanoate derivative via Fischer Esterification.
Materials:
-
2-phenylpropanoic acid
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-phenylpropanoic acid (15.0 g, 0.1 mol) and anhydrous ethanol (70 mL, ~1.2 mol).
-
Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain reflux for 4 hours.
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude ethyl 2-phenylpropanoate.
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation.
Protocol 2: Quality Control and Characterization
The identity and purity of the synthesized derivative must be confirmed using standard analytical techniques.
1. Gas Chromatography (GC):
-
Purpose: To determine the purity of the final product and quantify any remaining starting materials or byproducts.
-
Method: A small aliquot of the product is dissolved in a suitable solvent (e.g., dichloromethane) and injected into a GC equipped with a Flame Ionization Detector (FID).[13] The retention time of the major peak should match that of a known standard, and the area percentage of this peak represents the purity.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized ester.
-
Method: Coupled with GC (GC-MS), this technique provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺), which should correspond to the calculated molecular weight of ethyl 2-phenylpropanoate (178.23 g/mol ). The fragmentation pattern can also provide structural confirmation.[14]
3. Infrared (IR) Spectroscopy:
-
Purpose: To confirm the presence of key functional groups.
-
Expected Peaks:
-
Strong C=O (ester) stretch around 1735 cm⁻¹.
-
C-O (ester) stretch around 1150-1250 cm⁻¹.
-
Absence of the broad O-H (carboxylic acid) stretch from the starting material (around 2500-3300 cm⁻¹).
-
Conclusion
The successful synthesis and optimization of propanoic acid derivatives hinge on a dual understanding of fundamental reaction mechanisms and modern process control strategies. By leveraging established synthetic routes like Fischer esterification and amide coupling, and applying systematic optimization methodologies such as Design of Experiments, researchers can develop processes that are not only high-yielding and pure but also robust, scalable, and economically viable. The analytical protocols outlined provide the necessary framework for ensuring the quality and integrity of the final product, a critical step in any research or drug development pipeline.
References
-
Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
7.5 Esters – Organic Chemistry II. KPU Pressbooks. [Link]
-
Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
-
Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. ACS Publications. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. PubMed. [Link]
-
Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth. [Link]
-
Metal-catalysed approaches to amide bond formation. The University of Bath's research portal. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Jack Westin. [Link]
-
Design and Optimization of Catalytic Processes for Fine Chemical Synthesis. SciTechnol. [Link]
-
Design of Experiment (DoE) - An efficient tool for process optimization. Veeprho. [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. [Link]
-
mechanism for the esterification reaction. Chemguide. [Link]
-
Recent developments in catalytic amide bond formation. Sci-Hub. [Link]
-
Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Aragen Life Sciences. [Link]
-
Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
What Is Design of Experiments (DOE)? ASQ. [Link]
-
Chemical Synthesis and Process Optimization of Industrial Chemistry. Longdom Publishing. [Link]
-
Experimental Determination of Structure of propanoic acid. YouTube. [Link]
-
Solved: 2-step retrosynthetic scheme for sodium propanoate. Numerade. [Link]
-
Chemical Process Optimization for Better Results - Sulzer Chemtech. Process Solutions. [Link]
- Process for producing propionic acid derivatives.
-
A Convenient Route to β-Amino Propionic Acid Derivatives. Taylor & Francis. [Link]
-
Propionic Acid | CH3CH2COOH | CID 1032. PubChem. [Link]
-
mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. doc brown's advanced organic chemistry revision notes. [Link]
-
Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. MDPI. [Link]
Sources
- 1. 7.5 Esters – Organic Chemistry II [kpu.pressbooks.pub]
- 2. jackwestin.com [jackwestin.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Amide bond formation: beyond the myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asq.org [asq.org]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 12. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 13. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 14. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid: A Novel Chemical Probe for Target X
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chemical Probes in Modern Research
Chemical probes are indispensable small molecules designed to selectively interact with a specific protein target, thereby enabling the interrogation of its biological function in complex cellular systems.[1][2] Unlike drugs, which are optimized for therapeutic outcomes, chemical probes are tailored for high selectivity and potent target engagement to ensure that any observed biological effects can be confidently attributed to the modulation of the intended target.[3] This guide provides detailed application notes and protocols for the use of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, hereafter designated as Probe-1 , a novel and hypothetical chemical probe for "Target X."
Probe-1: A Selective Modulator of Target X
Probe-1 (CAS 1558957-19-9) is a synthetic small molecule with a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol .[4] For the purpose of this guide, we will consider Probe-1 to be a highly selective inhibitor of Target X, a hypothetical protein implicated in a key cellular signaling pathway. The experimental protocols detailed herein are designed to validate the engagement of Probe-1 with Target X and to explore the functional consequences of this interaction.
Application Notes: Leveraging Probe-1 in Your Research
The utility of a well-characterized chemical probe extends across various stages of basic research and drug discovery.[1][2]
Target Validation
A primary application of Probe-1 is the validation of Target X as a potential therapeutic target.[5][6] By selectively inhibiting Target X, researchers can assess the phenotypic consequences in relevant cellular and in vivo models.[7] This is a critical step in the drug discovery pipeline, as it provides evidence that modulating the target can lead to a desired therapeutic effect.[8]
Elucidation of Signaling Pathways
Probe-1 can be employed to dissect the signaling pathways in which Target X is involved. By observing the downstream effects of Target X inhibition, researchers can map out the functional role of this protein in cellular processes.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification and Selectivity
ABPP is a chemical proteomics technique used to identify the direct targets of a small molecule and to assess its selectivity across the proteome. [9][10]This protocol assumes that Probe-1 can be modified with a reporter tag (e.g., an alkyne handle for click chemistry) without losing its activity.
Principle: A modified version of Probe-1 containing a reactive group and a reporter tag will covalently label its protein targets. [11]These labeled proteins can then be enriched and identified by mass spectrometry. [12] Materials and Reagents:
-
Alkyne-modified Probe-1
-
Cell lysates or intact cells
-
Biotin-azide tag
-
Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Buffers for washing and elution
-
Mass spectrometer
Procedure:
-
Probe Labeling:
-
Incubate cell lysates or intact cells with the alkyne-modified Probe-1 for a specified time.
-
Include a no-probe control for comparison. [9]
-
-
Click Chemistry:
-
Perform a click reaction to attach a biotin-azide tag to the alkyne-modified probe that is now bound to its target proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotin-labeled proteome with streptavidin beads to enrich for the target proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the enriched proteins (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were labeled by Probe-1.
-
Data Analysis and Interpretation:
-
Identify proteins that are significantly enriched in the Probe-1 treated sample compared to the control.
-
The relative abundance of identified proteins can provide a measure of the selectivity of Probe-1.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol 3: Cell-Based Functional Assay
This protocol provides a general framework for assessing the functional consequences of Target X inhibition by Probe-1. The specific readout will depend on the known or hypothesized function of Target X.
Principle: By treating cells with Probe-1, one can measure changes in a specific cellular process that is dependent on the activity of Target X.
Example Assay: Cell Viability Assay
Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
Probe-1 stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Probe-1 and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period relevant to the biological process being studied (e.g., 72 hours for proliferation).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
Normalize the data to the vehicle control.
-
Plot cell viability as a function of Probe-1 concentration and calculate the IC50 value.
-
A dose-dependent decrease in cell viability would suggest that Target X is essential for cell survival or proliferation.
Data Presentation and Troubleshooting
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Probe-1 Concentration (CETSA) | 0.1 - 10 µM | Optimize based on target affinity and cell permeability. |
| Probe-1 Concentration (Functional Assay) | 1 nM - 100 µM | A wide range is recommended for initial dose-response curves. |
| Incubation Time (CETSA) | 1 - 2 hours | Sufficient for target engagement in most cellular systems. |
| Incubation Time (Functional Assay) | 24 - 72 hours | Dependent on the specific biological readout. |
Troubleshooting
-
No thermal shift in CETSA: This could indicate that Probe-1 does not bind to Target X in cells, or that the binding does not induce a significant change in thermal stability. [13]Consider using an alternative target engagement assay.
-
High background in ABPP: This may be due to non-specific binding of the probe or insufficient washing during the enrichment step. Optimize probe concentration and washing conditions.
-
Lack of functional response: The chosen functional assay may not be sensitive to the inhibition of Target X. Consider alternative readouts or cell lines.
Conclusion
Probe-1 represents a valuable (hypothetical) tool for the investigation of Target X biology. The protocols and application notes provided in this guide offer a comprehensive framework for validating its target engagement and exploring its functional effects. By adhering to these methodologies and principles of good scientific practice, researchers can generate robust and reliable data to advance our understanding of Target X and its role in health and disease.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., ... & Laufer, S. (2020). Best Practices in Medicinal Chemistry. ChemMedChem, 15(24), 2388.
- Workman, P., & Collins, I. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3131–3137.
- Wright, M. H., & Cravatt, B. F. (2007). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 1–17.
- Martinez Molina, D., & Nordlund, P. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 543–555.
- Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169931.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
- Concept Life Sciences. (n.d.). Target Engagement Assay Services.
- Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
- Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Schreiber, S. L. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 339–358.
- Oprea, T. I., & Bologa, C. G. (2014). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. Journal of Chemical Information and Modeling, 54(5), 1337–1347.
- Wikipedia. (n.d.). Chemical probe.
- Scott, A. D., & Mseeh, F. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- de Wispelaere, M., & Wolan, D. W. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 709605.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method.
- ChemScene. (n.d.). 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- Parker, C. G., & Patricelli, M. P. (2022). Activity-based protein profiling: A graphical review. Biochemical Society Transactions, 50(1), 1–11.
- Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service.
- Pu, L., & Schiesser, S. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1361–1372.
- Reaction Biology. (n.d.). Target Validation.
- Indivumed. (n.d.). Target Validation.
- From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. (2020). Molecules, 25(23), 5673.
- Rapid Novor. (2025, February 10). Antibody Tools for Target Identification and Validation.
- Editorial: Exploring small molecule probes: advancements and applications in pharmacological research. (2025). Frontiers in Pharmacology, 16, 1445763.
- Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. ChemMedChem, 5(4), 529–537.
Sources
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. Probing the Probes: Fitness Factors For Small Molecule Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. chemscene.com [chemscene.com]
- 5. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. indivumed.com [indivumed.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid for Enhanced GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, its application to polar molecules, such as carboxylic acids, is often hindered by their inherent low volatility and high polarity. These characteristics can lead to poor chromatographic peak shape, tailing, and reduced sensitivity.[1][2][3] The target analyte, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, possesses a carboxylic acid functional group, making it a challenging compound for direct GC-MS analysis. Derivatization, a process of chemically modifying a compound to enhance its suitability for a specific analytical method, is therefore a critical prerequisite for reliable and sensitive GC-MS analysis of this and similar molecules.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust derivatization methods for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid: Esterification via Methylation and Silylation . The causality behind experimental choices, step-by-step protocols, and a comparative summary are presented to ensure technical accuracy and practical utility.
Challenges in GC-MS Analysis of Polar Carboxylic Acids
The primary obstacle in the GC-MS analysis of carboxylic acids is their polarity, which stems from the carboxyl (-COOH) functional group's ability to form hydrogen bonds.[2] This intermolecular hydrogen bonding leads to:
-
Low Volatility: Increased energy is required to transition the analyte into the gas phase, resulting in high boiling points and poor elution from the GC column.[1][3]
-
Poor Peak Shape: Interactions with active sites on the GC column and liner can cause peak tailing, reducing resolution and accuracy of quantification.[1]
-
Thermal Instability: Some carboxylic acids may degrade at the high temperatures of the GC inlet, leading to inaccurate results.[1]
Derivatization addresses these challenges by replacing the active hydrogen of the carboxyl group with a non-polar functional group, thereby increasing volatility and thermal stability, and minimizing undesirable column interactions.[4][6]
Derivatization Strategies
Two of the most common and effective derivatization techniques for carboxylic acids are esterification and silylation.
1. Esterification (Methylation)
Esterification converts the carboxylic acid into its corresponding ester, typically a methyl ester, which is significantly more volatile and less polar.[1][2] A widely used reagent for this purpose is Boron Trifluoride-Methanol (BF3-Methanol), which acts as a Lewis acid catalyst to facilitate the reaction.[7]
-
Mechanism: The BF3 catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon, followed by the elimination of a water molecule to form the fatty acid methyl ester (FAME).[7] To drive the reaction to completion, it is crucial to minimize the presence of water.[7][8]
2. Silylation
Silylation involves the replacement of the active proton of the carboxyl group with a trimethylsilyl (TMS) group.[4][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that form stable TMS esters.[6][9]
-
Mechanism: Silylation proceeds via a nucleophilic attack (SN2 type) of the carboxyl oxygen on the silicon atom of the silylating reagent.[5] The by-products of these reactions are typically volatile and do not interfere with the chromatographic analysis.[5][9] For sterically hindered carboxylic acids, a catalyst such as Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating reagent.[9]
Experimental Protocols
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This protocol outlines the steps for converting 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid to its methyl ester derivative.
Materials:
-
2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid sample
-
BF3-Methanol solution (10-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Workflow Diagram:
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
formulation of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid for biological studies
Application Note & Protocol Guide
Topic: Formulation of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid for Biological Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Formulation of a Novel Lipophilic Agent
The exploration of novel chemical entities (NCEs) is the cornerstone of therapeutic innovation. 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (herein referred to as ETPPA) represents such a candidate for biological investigation. Its molecular structure, featuring a substituted tetrahydropyran core and a propanoic acid moiety, suggests a compound of moderate to high lipophilicity. This characteristic is a double-edged sword: while beneficial for crossing biological membranes, it often results in poor aqueous solubility, posing a significant challenge for developing formulations suitable for reliable and reproducible biological studies.[1][2]
The primary goal of any preclinical formulation is to deliver a well-characterized and stable concentration of the test article to the biological system, be it an in vitro assay or an in vivo model, in a manner that maximizes exposure without inducing vehicle-related artifacts.[3][4] This guide provides a systematic, first-principles approach to formulating ETPPA, treating it as a representative NCE with predicted solubility challenges. We will proceed through the logical workflow of a formulation scientist: Characterize → Formulate → Analyze .
Part 1: Critical Pre-formulation Characterization
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[5][6][7] This "learn before doing" phase provides the foundational data needed to select a rational formulation strategy and is integral to the entire drug development process.[5][6][7]
Physicochemical Profiling
Key properties of ETPPA must be determined empirically. These studies form the basis for all subsequent formulation decisions.[2][8]
-
Aqueous Solubility vs. pH: As a carboxylic acid, ETPPA's solubility is expected to be highly pH-dependent.[1][9] The ionized carboxylate form at higher pH will be significantly more soluble than the neutral, protonated form at low pH.
-
pKa Determination: The ionization constant (pKa) of the carboxylic acid group is critical. It defines the pH at which 50% of the molecules are ionized and is a key predictor of solubility behavior in different physiological environments.
-
LogP / LogD: The octanol-water partition coefficient (LogP) quantifies lipophilicity. The distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant for an ionizable molecule like ETPPA and is crucial for predicting its interaction with biological membranes.
-
Solid-State Properties: Initial analysis of the solid form (e.g., via microscopy) can reveal if the material is crystalline or amorphous, which impacts solubility and stability.[5]
Stability Assessment
Establishing the chemical stability of ETPPA in potential vehicles is a crucial component of drug development.[10][11] Preliminary stability studies identify degradation pathways and help select appropriate storage conditions.[10][11]
-
Solution State Stability: The stability of ETPPA should be assessed in a range of buffers (pH 3, 7.4, 9) and potential co-solvents. Samples are stored under various conditions (e.g., 4°C, ambient, 40°C) and analyzed by a stability-indicating method (e.g., HPLC) at set time points.[10]
-
Forced Degradation: Exposing ETPPA to stress conditions (acid, base, oxidation, light, heat) helps to identify potential degradation products and pathways, which is vital for developing a robust analytical method.[11]
The data from these studies should be compiled to create a comprehensive physicochemical profile.
Table 1: Example Physicochemical Profile for ETPPA
| Parameter | Example Value/Result | Implication for Formulation |
| Molecular Weight | 186.25 g/mol [12] | Standard for concentration calculations. |
| Appearance | Off-white to yellow solid[13] | Basic quality control check. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Highly insoluble; requires enabling formulation. |
| Aqueous Solubility (pH 9.0) | 5 mg/mL | pH adjustment is a viable solubilization strategy. |
| pKa | ~4.8 | Compound will be >99% ionized above pH 7.0. |
| LogP | 2.9 (Predicted) | Lipophilic compound, likely to have permeability. |
| Solution Stability | Stable at pH 7-9 for 24h at RT. Degrades in strong acid. | Formulation pH should be neutral to basic. |
Part 2: A Tiered Approach to Formulation Strategy & Protocols
The principle of preclinical formulation is to use the simplest vehicle that meets the study's requirements.[14] We will explore strategies in order of increasing complexity.
Workflow for Formulation Selection
The following diagram outlines the decision-making process for selecting an appropriate formulation strategy based on the pre-formulation data.
Caption: Fig 1. Decision workflow for ETPPA formulation.
Strategy 1: Co-solvent Systems (For In Vitro Studies)
For initial in vitro screening, co-solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400) are commonly used.[15] The primary goal is to create a high-concentration stock solution that can be diluted into the aqueous assay buffer.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds. However, they are not inert and can interfere with biological assays or exhibit toxicity at higher concentrations.[16][17][18] It is critical to ensure the final concentration of the co-solvent in the assay is low (typically <0.5% v/v) and consistent across all treatments, including the vehicle control.[18]
Protocol 1: Preparation of a 20 mM ETPPA Stock in DMSO
-
Weighing: Accurately weigh 1.86 mg of ETPPA (MW=186.25 g/mol ) into a sterile, amber glass vial.
-
Solubilization: Add 500 µL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light and dark background to confirm it is a clear, particulate-free solution.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
Strategy 2: Surfactant-Based Micellar Solutions (For In Vivo Studies)
For in vivo administration, especially intravenously, co-solvents are often poorly tolerated. Surfactant-based systems, such as those using Kolliphor® EL (a non-ionic surfactant), can form micelles in aqueous solution that encapsulate the hydrophobic drug, rendering it "soluble".[19][20]
Causality: Surfactants are amphiphilic molecules. Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic shell. ETPPA will partition into the hydrophobic core, allowing for dispersion in an aqueous vehicle. This approach can significantly enhance the apparent solubility and bioavailability of poorly soluble drugs.[21][22]
Caption: Fig 2. ETPPA encapsulated in a surfactant micelle.
Protocol 2: Preparation of a 2 mg/mL ETPPA Formulation in 10% Kolliphor® EL
-
Vehicle Preparation: In a sterile beaker, weigh 10 g of Kolliphor® EL. Add 90 g of Saline (0.9% NaCl) for Injection. Mix gently with a magnetic stirrer until a clear, homogenous solution is formed. Avoid vigorous mixing that can cause foaming.
-
Drug Solubilization: Weigh 20 mg of ETPPA into a sterile glass vial.
-
Mixing: Add 10 mL of the 10% Kolliphor® EL vehicle to the vial containing ETPPA.
-
Energy Input: Cap the vial and vortex vigorously. Gentle warming (to ~40°C) or sonication may be required to facilitate the dissolution and encapsulation process. Mix until the solution is completely clear.
-
Filtration: Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter (ensure the filter material is compatible with Kolliphor® EL) to remove any potential particulates and ensure sterility for parenteral administration.
-
Final Inspection: The final formulation should be a clear, colorless to slightly yellow solution, free of any visible matter.
Part 3: Formulation Characterization, Handling, and Storage
Preparation of the formulation is not the final step. It must be characterized to ensure it meets the required specifications and handled properly to maintain its integrity.[3][14]
Quality Control and Analysis
-
Concentration Verification: The concentration of ETPPA in the final formulation should always be confirmed using a validated analytical method, such as HPLC-UV. This is a mandatory step for GLP studies to confirm dose accuracy.[14]
-
Appearance: The formulation should be visually inspected for clarity, color, and the presence of any precipitation before each use.
-
Stability: The short-term stability of the final diluted formulation under the intended use and storage conditions must be established.[10] For example, is the formulation stable for 8 hours at room temperature? This is crucial for ensuring consistent dosing throughout an experiment.[10]
Table 2: Example Stability Data for 2 mg/mL ETPPA in 10% Kolliphor® EL
| Storage Condition | Time Point | % Initial Concentration (HPLC) | Appearance |
| 4°C | 0 hr | 100.0% | Clear, colorless |
| 4°C | 24 hr | 99.5% | Clear, colorless |
| 4°C | 7 days | 98.9% | Clear, colorless |
| Room Temp | 0 hr | 100.0% | Clear, colorless |
| Room Temp | 8 hr | 99.2% | Clear, colorless |
| Room Temp | 24 hr | 95.1% | Clear, colorless |
Handling and Best Practices
-
Aseptic Technique: For parenteral formulations, all preparation steps should be conducted under aseptic conditions to ensure sterility.
-
Storage: Store bulk formulations protected from light, typically at 2-8°C, unless stability data indicates otherwise. Do not freeze aqueous formulations unless they are specifically designed for it, as freeze-thaw cycles can disrupt complex systems like micellar solutions.[10]
-
Dosing: Before administration, allow refrigerated formulations to come to room temperature. Always mix gently by inversion before drawing a dose to ensure homogeneity.
By following this systematic approach of characterization, strategic formulation, and analytical verification, researchers can develop a robust and reliable dosing vehicle for ETPPA, ensuring that the biological data generated is a true reflection of the compound's activity, not an artifact of its poor solubility.
References
-
SciSpace. Preformulation Studies: An Integral Part of Formulation Design. Available from: [Link]
-
Pharmaceutical Technology. Preclinical Dose-Formulation Stability. (2025). Available from: [Link]
-
MedicinesComplete. Pharmaceutical Excipients. (2026). Available from: [Link]
-
Pharma Focus Asia. Preformulation Studies - Drug Development. Available from: [Link]
-
Open Library. Handbook of Pharmaceutical Excipients by Raymond C. Rowe. (2022). Available from: [Link]
-
IntechOpen. Preformulation Studies: A Versatile Tool in Formulation Design. (2023). Available from: [Link]
-
ResearchGate. In vitro effect of the DMSO-PEG400 combination on the growth of PA.... Available from: [Link]
-
Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Available from: [Link]
-
BSP Books. Preformulation Studies. Available from: [Link]
-
ScienceDirect. Recent advances and novel strategies in pre-clinical formulation development: an overview. (2011). Available from: [Link]
-
adi yugatama. Handbook of Pharmaceutical Excipients. Available from: [Link]
-
Scribd. Handbook of Pharmaceutical Excipients 8th Edition. Available from: [Link]
-
NIMC. Handbook Of Pharmaceutical Excipients 8th Edition. Available from: [Link]
-
Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available from: [Link]
-
National Center for Biotechnology Information. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. Available from: [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
-
CMC Pharma. Stability Studies in Pharmaceuticals. (2022). Available from: [Link]
-
Coriolis Pharma. Stability Studies. Available from: [Link]
-
National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
PubMed. Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats. (2015). Available from: [Link]
-
National Center for Biotechnology Information. Olanzapine Liquisolid Tablets Using Kolliphor EL with Improved Flowability and Bioavailability. Available from: [Link]
-
Taylor & Francis Online. Full article: Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators. (2010). Available from: [Link]
-
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]
-
ResearchGate. Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Available from: [Link]
-
PLOS One. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. (2012). Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. (2025). Available from: [Link]
-
National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Available from: [Link]
-
PubMed. Olanzapine Liquisolid Tablets Using Kolliphor EL with Improved Flowability and Bioavailability: In vitro and In vivo Characterization. (2024). Available from: [Link]
-
PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Available from: [Link]
-
Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]
-
Chemsrc. 2-Methyl(2-2H)propanoic acid | CAS#:19136-93-7. (2025). Available from: [Link]
-
Food and Drug Administration. Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. (2018). Available from: [Link]
-
Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Recent advances and novel strategies in pre-clinical formulation development: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Preformulation Studies: A Versatile Tool in Formulation Design | IntechOpen [intechopen.com]
- 8. bspublications.net [bspublications.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pharmtech.com [pharmtech.com]
- 11. natoliscientific.com [natoliscientific.com]
- 12. chemscene.com [chemscene.com]
- 13. 2-(tetrahydro-2H-pyran-4-yl)propanoic acid | 920297-25-2 [sigmaaldrich.com]
- 14. altasciences.com [altasciences.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 20. Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. turkjps.org [turkjps.org]
- 22. researchgate.net [researchgate.net]
cell culture experiments with 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
This Application Note is designed for researchers investigating 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (referred to herein as Et-THP-PA ).
Based on its chemical structure—a lipophilic tetrahydropyran ring linked to a short-chain carboxylic acid—this compound shares significant pharmacophoric features with Free Fatty Acid Receptor (FFAR/GPR40/GPR120) agonists , Branched-Chain Fatty Acid (BCFA) mimetics , and certain NSAID bioisosteres .
Consequently, the protocols below prioritize metabolic signaling (Calcium Flux) , cytotoxicity profiling , and membrane permeability , which are the standard critical path for evaluating this class of molecules.
Compound: 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid Classification: Small Molecule Carboxylic Acid / Fatty Acid Mimetic Primary Applications: Metabolic Disease (Diabetes/NASH), Inflammation, Fragment-Based Drug Discovery (FBDD).
Part 1: Compound Handling & Physicochemical Logic
Structural Considerations & Solubility
Et-THP-PA is a lipophilic carboxylic acid. Its biological activity is heavily dependent on the ionization state of the carboxylic acid tail (pKa ≈ 4.5–4.8).
-
Challenge: In standard cell culture media (pH 7.4), the compound will be >99% deprotonated (anionic), which limits passive diffusion across membranes unless active transport (MCTs) is involved.
-
Solution: Stock solutions must be prepared in DMSO to ensure complete solubility of the protonated form before dilution into media.
Preparation Protocol
-
Stock Preparation: Dissolve neat oil/solid in 100% DMSO to a concentration of 50 mM .
-
Note: Verify the ethyl-group stereochemistry (cis/trans) if using a chiral batch, as biological activity often resides in a single enantiomer.
-
-
Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers into lipophilic acid solutions) and store at -20°C.
-
Working Solution: Dilute the DMSO stock into pre-warmed culture media (e.g., DMEM + 10% FBS).
-
Critical Step: Vortex immediately. If precipitation occurs (cloudiness), sonicate for 5 minutes at 37°C.
-
Max DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Part 2: Primary Functional Assay (GPR40/FFAR1 Calcium Flux)
Rationale: The structural motif of a cyclic ether tail + propanoic acid is a hallmark of GPR40 agonists (e.g., Fasiglifam derivatives). This assay determines if Et-THP-PA activates Gq-coupled GPCR signaling, leading to intracellular calcium release.
Experimental Design
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (FFAR1).
-
Readout: Fluorescence (FLIPR Calcium Assay).
-
Positive Control: Linoleic Acid (100 µM) or GW9508 (10 µM).
-
Negative Control: Vehicle (0.5% DMSO).
Workflow Diagram (DOT)
Caption: Signal transduction pathway for Et-THP-PA hypothesized GPR40 activation leading to cytosolic calcium flux.
Step-by-Step Protocol
-
Seeding: Plate GPR40-CHO cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.
-
Dye Loading: Remove media. Add 100 µL Calcium-4 Assay Kit (Molecular Devices) loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).
-
Incubation: Incubate 45 mins at 37°C, then 15 mins at RT.
-
Compound Addition:
-
Prepare a 5x concentration plate of Et-THP-PA (Range: 1 nM to 100 µM).
-
Inject compound using an automated liquid handler (e.g., FlexStation).
-
-
Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) every 2 seconds for 120 seconds.
-
Analysis: Calculate
(Peak fluorescence minus baseline). Plot dose-response curve to determine .
Part 3: Cytotoxicity & Metabolic Stability (ADME-Tox)
Rationale: As a carboxylic acid, Et-THP-PA may alter intracellular pH or interfere with mitochondrial beta-oxidation. This protocol defines the "Safe Therapeutic Window."
Cytotoxicity Protocol (HepG2 Hepatocytes)
-
Seeding: Seed HepG2 cells (10,000/well) in 96-well plates. Allow 24h attachment.
-
Treatment: Treat with Et-THP-PA (0.1, 1, 10, 50, 100, 500 µM) for 48 hours .
-
Control: 10% DMSO (Death control) and Untreated.
-
-
Readout (ATP): Add CellTiter-Glo reagent (Promega). Shake 2 mins. Incubate 10 mins.
-
Measurement: Read Luminescence.
-
Interpretation: If
, the compound is likely too toxic for metabolic drug development.
Membrane Permeability (PAMPA or Caco-2)
Since the compound is an acid, permeability is pH-dependent.
-
Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Conditions: Test at pH 5.0 (mimicking proximal gut) and pH 7.4 (systemic).
-
Expectation: High permeability at pH 5.0 (protonated/neutral form); Low permeability at pH 7.4 (ionized form).
Part 4: Data Reporting & Analysis
Summary Table Template
Use the following structure to report your findings:
| Parameter | Assay | Metric | Target Value (Lead Criteria) |
| Potency | GPR40 Calcium Flux | < 500 nM | |
| Efficacy | GPR40 Calcium Flux | > 80% of Linoleic Acid | |
| Toxicity | HepG2 CellTiter-Glo | > 100 µM | |
| Permeability | PAMPA (pH 7.4) | > | |
| Solubility | Kinetic (PBS pH 7.4) | > 50 µM |
Experimental Logic Diagram
Caption: Decision tree for the preclinical evaluation of Et-THP-PA.
References
-
Christiansen, E., et al. (2013). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability." Journal of Medicinal Chemistry. Link
-
Hiam, D., et al. (2021).[1] "The Impact of Branched-Chain Fatty Acids on Metabolic Health." Nature Reviews Endocrinology. Link
-
WIPO Patent WO2013144098A1. (2013). "New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as GPR40 receptor agonists." (Describes pyran-4-yl propanoic acid pharmacophores). Link
-
Molecular Devices. (2024). "FLIPR Calcium Assay Kits Application Note." Link
-
Promega. (2024). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link
Sources
The Pyran Scaffold: A Privileged Core for Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural diversity and potent biological activity. Among these, oxygen-containing heterocyclic compounds, particularly those built upon the pyran ring, have garnered significant attention.[1][2] The pyran nucleus, a six-membered ring containing one oxygen atom, is a cornerstone of numerous natural products, including flavonoids, coumarins, and xanthones, which have long been recognized for their diverse pharmacological effects.[3][4] This inherent bioactivity, coupled with the scaffold's synthetic tractability, establishes pyran and its derivatives as "privileged structures" in the lexicon of drug discovery.[5][6]
This guide provides an in-depth exploration of the application of pyran derivatives in contemporary drug discovery. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental design, from synthetic strategies to biological evaluation. Herein, researchers, scientists, and drug development professionals will find not only detailed protocols but also the scientific rationale required to adapt and innovate within their own research endeavors. We will explore the application of these versatile compounds in oncology, neurodegenerative disease, and inflammation, providing a comprehensive toolkit for harnessing the therapeutic potential of the pyran scaffold.
Part 1: Efficient Synthesis of the Pyran Core via Multi-Component Reactions (MCRs)
The construction of molecular complexity from simple, readily available starting materials is a central goal of synthetic organic chemistry. Multi-component reactions (MCRs) have emerged as a powerful strategy to achieve this, offering high atom economy, reduced reaction times, and often environmentally benign conditions.[2][7] The synthesis of the 4H-pyran core, a common and biologically active pyran isomer, is particularly well-suited to MCR strategies.[8]
The general mechanism for the MCR synthesis of 4H-pyrans typically involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[8] This process efficiently brings together three or more components in a single pot to generate the desired heterocyclic product.
Caption: Generalized workflow for the multi-component synthesis of pyran derivatives.
Protocol 1: Synthesis of a 2-amino-4H-pyran Derivative
This protocol describes a robust and reproducible three-component reaction to synthesize a representative 2-amino-4H-pyran derivative.[9] The choice of an organocatalyst like N-methylmorpholine provides a milder and often more selective alternative to traditional acid or base catalysts.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
1,3-Dicarbonyl compound (e.g., dimedone)
-
Ethanol (solvent)
-
N-methylmorpholine (catalyst)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of N-methylmorpholine (e.g., 20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[10] This is a critical step to prevent the formation of side products from over-reaction.
-
Work-up: Upon completion, the product often precipitates directly from the reaction mixture. Collect the solid product by vacuum filtration.[8]
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).
-
Characterization: Confirm the structure of the synthesized pyran derivative using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Part 2: Pyran Derivatives in Cancer Drug Discovery
The pyran scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[1][5] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for tumor progression.[11][12]
One notable mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[8] Aberrant CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. Certain pyran derivatives have been shown to inhibit CDK2, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[8][11]
Caption: Inhibition of the CDK2 signaling pathway by pyran derivatives.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a foundational assay for the initial screening of potential anticancer compounds.[13][14] The assay measures the metabolic activity of living cells, which reflects the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).[10][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized pyran derivatives dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for dissolving formazan crystals).
-
96-well cell culture plates.
-
Multi-channel pipette, incubator (37°C, 5% CO₂), and microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16] Allow the cells to adhere and grow for 24 hours in an incubator. The optimal seeding density can vary between cell lines and should be determined empirically.[17]
-
Compound Treatment: Prepare serial dilutions of the pyran derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and reduce toxicity.[3] By systematically modifying the structure of a pyran derivative and assessing its biological activity, researchers can identify key structural features required for its therapeutic effect.[18]
Table 1: Example SAR Data for Anticancer Pyran Derivatives
| Compound ID | R1 Group (Aromatic Ring) | R2 Group (Pyran Ring) | IC₅₀ (µM) on MCF-7 Cells |
| PY-1 | Phenyl | -CN | 15.2 |
| PY-2 | 4-Chlorophenyl | -CN | 7.8 |
| PY-3 | 4-Methoxyphenyl | -CN | 22.5 |
| PY-4 | 4-Chlorophenyl | -COOEt | 12.1 |
Note: Data is hypothetical and for illustrative purposes.
-
The presence of an electron-withdrawing group (e.g., -Cl) on the phenyl ring at the R1 position appears to enhance cytotoxic activity (compare PY-2 to PY-1 ).
-
An electron-donating group (e.g., -OCH₃) at the same position seems to decrease activity (compare PY-3 to PY-1 ).
-
The nature of the substituent at the R2 position on the pyran ring also influences activity, with the cyano (-CN) group appearing more favorable than the ethyl ester (-COOEt) group in this context (compare PY-2 to PY-4 ).
These insights guide the next round of synthesis, focusing on further modifications to the R1 and R2 positions to develop more potent anticancer agents.[19]
Part 3: Pyran Derivatives in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's disease (AD) present a significant challenge to modern medicine. AD is characterized by cognitive decline, linked to factors such as cholinergic deficiency and the formation of amyloid plaques.[3][20] Pyran derivatives, particularly those found in natural products like flavonoids and coumarins, have shown promise as neuroprotective agents.[3]
A key therapeutic strategy in AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[21] By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft increases, which can help to alleviate some of the cognitive symptoms of AD. Many pyran-based compounds have been identified as potent AChE inhibitors.[3][4]
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple, reliable, and widely used colorimetric assay to measure AChE activity and screen for inhibitors.[21][22]
Materials:
-
Purified Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI), the substrate for AChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Synthesized pyran derivatives dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in buffer.[21]
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer.
-
10 µL of the test compound solution at various concentrations (or vehicle for control).
-
10 µL of the AChE working solution (except for the blank wells).
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of ATCI and 20 µL of DTNB solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[21]
-
Part 4: Pyran Derivatives as Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Macrophages play a central role in the inflammatory process, and when activated (e.g., by lipopolysaccharide, LPS), they release pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[23] The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are responsible for producing these mediators.[3][24]
Pyran derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of these inflammatory mediators.[23][25] The mechanism often involves the downregulation of signaling pathways like the NF-κB and MAPK pathways, which control the expression of iNOS and COX-2.[23][26]
Protocol 4: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
The Griess assay is a common method for quantifying nitrite (a stable breakdown product of NO) in cell culture supernatants, providing an indirect measure of NO production.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete cell culture medium.
-
Lipopolysaccharide (LPS).
-
Synthesized pyran derivatives.
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite standard.
-
96-well plates.
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyran derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.
-
-
Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Analysis: Determine the inhibitory effect of the pyran derivatives on NO production.
Conclusion and Future Perspectives
The pyran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its prevalence in nature, combined with the efficiency of modern synthetic methods like MCRs, ensures a steady stream of novel derivatives for biological screening. The diverse pharmacological activities, spanning from anticancer and neuroprotective to anti-inflammatory effects, highlight the versatility of this heterocyclic system.[9][27][28]
Future research will likely focus on several key areas. The development of more complex, three-dimensional pyran-based structures, such as spiro-pyrans, may lead to compounds with higher specificity and novel mechanisms of action.[5] Furthermore, the application of pyran derivatives as covalent inhibitors or as components of proteolysis-targeting chimeras (PROTACs) represents an exciting frontier. As our understanding of disease biology deepens, the rational design of pyran derivatives targeted against specific proteins and pathways will undoubtedly lead to the development of the next generation of innovative medicines. The protocols and insights provided in this guide serve as a foundational resource for researchers poised to contribute to this exciting field.
References
-
Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998-1018. [Link]
-
DergiPark. (2017). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. [Link]
-
Khafagy, M. M., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Acta Pharmaceutica, 61(4), 431-442. [Link]
-
Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3239-3268. [Link]
-
Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science. [Link]
-
MDPI. (2022). Synthesis of Pyran Derivatives. Encyclopedia MDPI. [Link]
-
Ahmadi, S., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 15(4), 793-802. [Link]
-
Jamshidi, Z., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Medicinal Chemistry. [Link]
-
PubMed. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed. [Link]
-
Al-Musa, S., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6433. [Link]
-
MDPI. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. [Link]
-
ResearchGate. (2020). Synthetic strategies of pyran derivatives by multicomponent reaction (MCR) approach. ResearchGate. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Academia.edu. [Link]
-
Journal of King Saud University - Science. (2026). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. ScienceDirect. [Link]
-
NCBI. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Center for Biotechnology Information. [Link]
-
New Journal of Chemistry. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. Royal Society of Chemistry. [Link]
-
ResearchGate. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. ResearchGate. [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. [Link]
-
ProQuest. (2024). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ProQuest. [Link]
-
BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. [Link]
-
ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. [Link]
-
MDPI. (2021). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
PubMed. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
PubMed. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. [Link]
-
PubMed. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. [Link]
-
Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Boster Bio. [Link]
-
Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]
-
MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
ResearchGate. (2025). Structure-activity relationships in the acronycine and benzo[b]acronycine series: Role of the pyran ring. ResearchGate. [Link]
-
Drug Design. (n.d.). Structure Activity Relationships (SAR). DrugDesign.org. [Link]
-
ResearchGate. (n.d.). Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. researchgate.net [researchgate.net]
- 20. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages - ProQuest [proquest.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]
- 27. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Yield Optimization for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid
Executive Summary & Molecule Profile[1][2][3]
Target Molecule: 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid CAS: 1558957-19-9 Structural Class: 2,4-Disubstituted Tetrahydropyran (THP) Primary Application: Intermediate for metabolic disease targets (e.g., GPR119 agonists, Glucokinase activators).
The Challenge:
Synthesizing this scaffold often suffers from significant yield attrition due to stereochemical complexity . The molecule possesses stereocenters at C2 and C4 of the pyran ring, plus the
-
Diastereomeric scrambling during ring closure or hydrogenation.
-
Incomplete hydrolysis of sterically hindered esters.
-
Purification losses when separating cis/trans isomers.
This guide moves beyond basic recipes to address the critical process parameters (CPPs) that control yield.
Synthetic Workflow & Critical Control Points
We assume the industry-standard "Late-Stage Functionalization" route, which offers the highest stereocontrol. This involves constructing the 4-pyranone core followed by Horner-Wadsworth-Emmons (HWE) olefination and hydrogenation.
Master Process Diagram
Caption: Figure 1.[1][2] Standard synthetic workflow highlighting Critical Control Points (CCPs) where yield loss is most prevalent.
Troubleshooting & Optimization Modules
Module A: The Prins Cyclization (Ring Formation)
Issue: Low yield of the 2-ethyl-tetrahydropyran-4-one precursor; formation of polymeric byproducts.
Root Cause Analysis:
The Prins reaction between 3-buten-1-ol and propanal is sensitive to acid strength and temperature. Strong Lewis acids (like
Optimization Protocol:
-
Switch to Brønsted Acid: Use Trifluoroacetic acid (TFA) instead of Lewis acids. TFA promotes the formation of the trifluoroacetate intermediate, which is stable and cyclizes cleanly upon hydrolysis.
-
Thermodynamic Equilibration: If the cis/trans ratio at C2/C4 is unfavorable (you usually want the thermodynamically stable cis-2,6-disubstituted-like conformation), allow the reaction to equilibrate.
-
Action: Reflux in acidic media longer (4–6 hours) to allow the acetal/oxa-Michael equilibrium to settle into the lower-energy chair conformation with the 2-ethyl group equatorial.
-
Technical Insight: "The use of segmented Prins cyclization strategies often suppresses the formation of polymeric tars compared to one-pot Lewis acid methods." (See Jervis et al.[3] for mechanistic details on stereoselective Prins cyclizations [1]).
Module B: The HWE & Hydrogenation (Side Chain Installation)
Issue: Low yield during the conversion of the ketone to the saturated acid. Symptom: Incomplete conversion in HWE or "wrong" diastereomer after hydrogenation.
Q: My HWE reaction stalls at 60% conversion. Adding more base doesn't help.
A: The enolate of the phosphonate ester is likely aggregating or being quenched by adventitious moisture.
-
Fix 1 (Base): Switch from NaH to LiHMDS or t-BuOK in THF at -78°C. Lithium cations coordinate with the phosphonate oxygen, stabilizing the transition state.
-
Fix 2 (Additives): Add LiCl (Masamune-Roush conditions). This increases the acidity of the phosphonate and prevents chelation-based stalling.
Q: Hydrogenation yields a 50:50 mixture of diastereomers. How do I favor one?
A: The stereochemical outcome is dictated by the catalyst's approach to the olefin.
-
For cis-selectivity (relative to ring substituents): Use Rh/Al2O3 or PtO2 at low pressure (1 atm). These catalysts bind the olefin face less hindered by the 2-ethyl group.
-
For trans-selectivity: Use Pd/C in alcoholic solvents. Isomerization of the double bond prior to reduction often leads to the thermodynamic product.
-
Critical Parameter: Solvent polarity.[3][4] Switching from MeOH to Ethyl Acetate can completely invert the diastereomeric ratio (dr) by altering the solvation shell of the polar ester group.
Data Point: In similar 2,4-disubstituted pyran systems, changing from Pd/C to Rh/C improved the diastereomeric ratio from 3:1 to >10:1 [2].
Module C: Hydrolysis & Isolation (The "Hidden" Yield Killer)
Issue: The ethyl ester is resistant to hydrolysis, or the product "oils out" with impurities.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<80%) | Steric hindrance from the | Use LiOH + H2O2: Lithium hydroperoxide is a more potent nucleophile than hydroxide for hindered esters (Evans' conditions). |
| Low Recovery during Workup | Product is amphiphilic (water-soluble acid). | Salting Out: Saturate the aqueous phase with NaCl before extraction. Use 2-MeTHF instead of DCM for better partition coefficient. |
| Decarboxylation | Acidification step is too hot or too acidic. | Cold Acidification: Adjust pH to 3.0 at 0°C. Do not heat the free acid above 50°C during drying. |
Advanced Troubleshooting: The "Propanoic" Chiral Center
The specific target, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, has a chiral center at the
The Problem: Standard hydrogenation of the HWE product generates a racemate at the
-
Asymmetric Hydrogenation: Use a Ruthenium-BINAP or Rhodium-DuPhos catalyst system. This directs the hydrogen addition to one face of the olefin, setting the
-methyl stereocenter relative to the ring [3]. -
Resolution: Form a salt with a chiral amine (e.g.,
- -methylbenzylamine). The high crystallinity of THP acids often makes this the most scalable method for upgrading optical purity (and yield) via crystallization-induced dynamic resolution (CIDR) .
References
-
Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006).[3] Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Letters, 8(20), 4637–4640. Link
-
Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Marine Drugs, 14(4), 65. Link
-
Tang, W., & Zhang, X. (2003).[5][6] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
-
Clarke, P. A., & Martin, W. H. (2003).[5][6] Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 5, 1234. Link
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid and its precursors before handling.
Sources
- 1. xiao.rice.edu [xiao.rice.edu]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy [organic-chemistry.org]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Propanoic Acid Compounds
Welcome to the Technical Support Center for the crystallization of propanoic acid derivatives (e.g., ibuprofen, naproxen, flurbiprofen, and carglumic acid). This guide is designed for researchers and drug development professionals to troubleshoot complex crystallization phenomena, understand the thermodynamic causality behind phase separations, and implement self-validating experimental protocols.
Section 1: Mechanistic Fundamentals & FAQs
Q: Why do propanoic acid derivatives frequently exhibit poor crystallization behavior, such as high cohesivity and poor flowability? A: The fundamental issue lies in their molecular structure. Propanoic acid derivatives possess a highly hydrophobic aromatic or aliphatic backbone coupled with a terminal carboxylic acid group. This structure drives the formation of strong, directional intermolecular hydrogen bonds—specifically O-H···O carboxyl dimers or catemers 12. During unoptimized crystallization, these interactions dictate rapid, uncontrolled anisotropic crystal growth (often yielding thin plates or needles). These morphologies possess high surface energy, resulting in elevated cohesivity, poor powder flowability, and a high tendency to stick to punches during downstream tableting 3.
Q: What governs the polymorphic stability of these compounds during isolation? A: Polymorphism in these derivatives is dictated by how the hydrogen-bonded dimers or catemers pack into the crystal lattice. For instance, carglumic acid (a propionic acid derivative) exhibits multiple monotropically related polymorphs whose stability is highly dependent on the solvent medium and ambient moisture 2. Thermodynamic stability must be verified through techniques like slurry crystallization and dynamic vapor sorption (DVS) to ensure the correct polymorph is isolated for formulation 2.
Section 2: Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out")
Q: My ibuprofen/naproxen crystallization is "oiling out" instead of forming a solid suspension. What causes this, and how do I fix it? A: "Oiling out" occurs when a solute separates from the solution as a solute-rich liquid phase (an oil) rather than a crystalline solid. Mechanistically, this happens when the melting point of the solid is lower than the solution's temperature at the point of supersaturation 4. Because impurities depress the melting point of a compound, highly impure crude mixtures are particularly susceptible to oiling out; the impurities preferentially partition into the liquid droplets, making it nearly impossible to nucleate pure crystals from the oil 4.
Causality-Driven Fixes:
-
Reduce the Cooling Rate: Rapid cooling spikes supersaturation, pushing the system past the metastable zone and into the liquid-liquid phase separation region. Implement a slow, controlled temperature ramp to favor crystal growth over oil formation 5.
-
Adjust Solvent Concentration: High solute concentration increases the likelihood of reaching critical supersaturation. Dilute the system slightly or adjust the solvent/anti-solvent ratio to widen the metastable zone 5.
-
Seeding: Add 1-5% (w/w) of pure seed crystals when the solution is within the metastable zone. This provides immediate nucleation sites, bypassing the kinetic barrier that leads to oiling out 5.
Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).
Section 3: Chiral Resolution & Encrustation Challenges
Q: When performing continuous chiral resolution of racemic ibuprofen via diastereomeric salt formation, I experience severe reactor encrustation. How can this be mitigated? A: Continuous Pasteurian chiral resolution (e.g., resolving (±)-ibuprofen using S-α-methylbenzylamine) often requires operating under high supersaturation to achieve acceptable yields, which kinetically drives rapid encrustation (fouling) on reactor walls 6.
Causality & Fix: Encrustation is a localized "dead-zone" growth where diastereomeric salts co-precipitate on cold surfaces. To mitigate this in continuous setups (like Couette-Taylor crystallizers), implement temperature cycling . By alternating the suspension between a heating boundary (which partially dissolves fines and wall deposits) and a cooling boundary (which promotes controlled crystal growth), you create a self-purifying effect that prevents fouling and enhances the diastereomeric yield 6.
Quantitative Data Summary
| Compound | Key Property | Primary Crystallization Challenge | Validated Mitigation Strategy |
| Ibuprofen | Melting Point: 77–78 °C 7 | High cohesivity, poor flowability 3 | Solvent-change crystallization using transient water-soluble additives 3 |
| Carglumic Acid | Aqueous Sol: 19.1 mg/mL 2 | Polymorphic instability (Form I vs II) 2 | Slurry crystallization in acidic medium (2-butanone:propionic acid) 2 |
| Phenoxypropanoic Acids | Variable | Quasiracemate/heterodimer formation 1 | Cocrystallization utilizing shape-matching supramolecular assemblies 1 |
Section 4: Self-Validating Experimental Protocol
Solvent-Change Crystallization for Optimizing Ibuprofen Flowability
To overcome the poor flowability and high cohesivity of ibuprofen, a solvent-change technique utilizing transient water-soluble additives is recommended 3. This protocol is designed as a self-validating system: each step contains a measurable checkpoint to ensure thermodynamic control before proceeding.
Step 1: Primary Dissolution
-
Action: Dissolve crude ibuprofen in a water-miscible organic solvent (e.g., ethanol) at an elevated temperature (40 °C) until completely clear.
-
Self-Validation Checkpoint: The solution must be optically clear. Any residual turbidity indicates undissolved impurities that will act as uncontrolled nucleation sites. If turbid, perform a hot polish filtration.
Step 2: Anti-Solvent & Additive Preparation
-
Action: Prepare an aqueous anti-solvent phase containing a transient water-soluble additive (e.g., specific polymers that interact with carboxyl hydrogen bonds but do not incorporate into the crystal lattice) 3.
Step 3: Controlled Precipitation (Solvent-Change)
-
Action: Slowly dose the ibuprofen/ethanol solution into the aqueous anti-solvent under constant, controlled agitation (e.g., 250 RPM). Maintain the temperature isothermally.
-
Self-Validation Checkpoint: Monitor the induction time. Nucleation (visible cloud point) should occur uniformly. If localized heavy precipitation occurs at the dosing tip, the dosing rate is too high and must be reduced to prevent amorphous aggregation.
Step 4: Maturation & Washing
-
Action: Allow the suspension to age for 1 hour to ensure complete phase transformation to plate-shaped isomorphic crystals. Filter the suspension and wash the filter cake extensively with cold deionized water.
-
Self-Validation Checkpoint: Microscopic observation of the wet cake should reveal uniform plate-shaped crystals without oil droplets.
Step 5: Drying & Final Validation
-
Action: Dry the crystals under vacuum at 40 °C until constant mass is achieved.
-
Self-Validation Checkpoint: Perform GC-analysis on the dried powder. The analysis must show the complete absence of the water-soluble additive, confirming the washing efficacy and yielding nearly pure ibuprofen with significantly improved flowability 3.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]
-
Structural Studies of Enantiomers, Racemates, and Quasiracemates. 2-(3-Bromophenoxy)propionic Acid and 2-(3-Methoxyphenoxy)propionic Acid Source: ACS Publications URL:[Link]
-
Polymorphism in anti-hyperammonemic agent N-carbamoyl-l-glutamic acid Source: CrystEngComm (RSC Publishing) URL:[Link]
-
A Promising Solution to Ensure Ibuprofen Continuous Crystallization Limiting the Encrustation in a Couette-Taylor Crystallizer Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]
-
(PDF) Ibuprofen Continuous Manufacturing – Process Modeling and Techno-Economic Assessment (TEA) Source: ResearchGate URL:[Link]
-
Ibuprofen crystals with optimized properties Source: PubMed URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Ibuprofen crystals with optimized properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
stability and degradation of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid in solution
Welcome to the Technical Support Center for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (CAS: 1558957-19-9). Tetrahydro-2H-pyran (THP) derivatives are highly valued as structural building blocks in pharmaceutical synthesis, particularly for enhancing the efficacy and stability of active ingredients[1]. However, handling this aliphatic heterocyclic carboxylic acid in solution requires a nuanced understanding of both ether and carboxylic acid chemistries.
While generally stable, prolonged exposure to harsh acidic conditions or oxidative environments during workup and storage can compromise the integrity of the THP ring. Furthermore, substituted THP rings can exist in cis and trans isomeric forms, with the trans form often being thermodynamically favored in solution[2]. This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows to ensure the structural integrity of your compound during experiments.
Diagnostic Workflows & Degradation Pathways
To effectively troubleshoot, you must first understand the chemical vulnerabilities of the molecule. The diagrams below map out the primary degradation pathways and the diagnostic logic used to identify them.
Major solution-phase degradation pathways of the THP-propanoic acid derivative.
Diagnostic workflow for identifying solution-phase degradation mechanisms.
Troubleshooting Guide & FAQs
Q: My stock solution in methanol shows a new peak in LC-MS after a week. What is happening?
-
Causality: Carboxylic acids undergo Fischer esterification when dissolved in primary alcohols. Even without a strong acid catalyst, the inherent acidity of the propanoic acid moiety (pKa ~4.8) can auto-catalyze the formation of the methyl ester over time.
-
Resolution: Switch to non-nucleophilic, aprotic solvents (e.g., Acetonitrile, DMSO) for long-term stock solutions. If you must use methanol, store the solution at -80°C and use it within 24 hours.
Q: I am losing assay purity, and I see a +16 Da and +32 Da mass shift in my aqueous samples. Why?
-
Causality: The THP ring contains alpha-hydrogens adjacent to the ether oxygen. These positions are highly susceptible to radical-mediated auto-oxidation in the presence of dissolved oxygen and light, forming hydroperoxides (+32 Da) which can subsequently decompose to alcohols or ketones (+16 Da).
-
Resolution: Degas your aqueous buffers with nitrogen or argon before use. Store solutions in amber vials to prevent photo-induced radical initiation.
Q: Did my compound degrade during preparative HPLC? I used 0.1% TFA in water/acetonitrile.
-
Causality: While THP rings are more stable than epoxides or THF, prolonged exposure to strong aqueous acids (pH < 2) can lead to protonation of the ether oxygen followed by hydrolytic ring-opening to form a diol (+18 Da). Typical analytical runs (10-20 mins) are safe, but leaving the collected fractions in 0.1% TFA at room temperature for hours before lyophilization will cause degradation.
-
Resolution: Neutralize your preparative HPLC fractions immediately with a volatile buffer (e.g., ammonium bicarbonate) or switch your mobile phase modifier to a weaker acid like 0.05% Formic Acid.
Quantitative Forced Degradation Data
To aid in method development, below is a summary of the expected behavior of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid under standard ICH stress conditions.
| Stress Condition | Reagents / Environment | Time / Temp | Primary Degradation Pathway | Expected LC-MS Shift |
| Hydrolytic (Acid) | 1.0 N HCl (aq) | 24h, 60°C | THP Ring Opening (Diol formation) | +18 Da (H₂O addition) |
| Hydrolytic (Base) | 1.0 N NaOH (aq) | 24h, 60°C | Highly Stable (Carboxylate salt) | None |
| Oxidative | 3% H₂O₂ | 24h, RT | Alpha-hydroxylation / Peroxidation | +16 Da / +32 Da |
| Solvolytic | Methanol | 7 days, RT | Esterification | +14 Da (Methyl ester) |
| Photolytic | UV/Vis Light (ICH Q1B) | 1.2M lux hrs | Radical auto-oxidation | +16 Da / +32 Da |
Stability-Indicating Experimental Protocol
When testing the stability of this compound, the analytical method itself must not induce degradation. The following protocol is designed as a self-validating system to ensure data trustworthiness.
Protocol: Self-Validating LC-MS Stability Workflow
1. Sample Preparation
-
Prepare a 1.0 mg/mL stock of the compound in LC-MS grade Acetonitrile.
-
Expert Insight: Acetonitrile is chosen because it is aprotic and non-nucleophilic, completely eliminating the risk of solvolysis (esterification) that occurs in alcoholic diluents.
2. Stress Aliquoting
-
Divide the stock into a control vial (stored at -20°C) and stress aliquots (e.g., adding 3% H₂O₂ for oxidation stress, or 1N HCl for acid stress).
3. Quenching (Critical Self-Validation Step)
-
Causality: If you inject an unquenched stressed sample, the stressor (acid or peroxide) will continue to degrade the compound inside the autosampler or on the column, yielding false degradation rates.
-
Action: Neutralize acid stress samples to pH 5-7 using 1N NaOH before injection. For peroxide stress, quench with an equimolar amount of sodium thiosulfate.
-
Validation: Test the quenched peroxide sample with KI-starch paper. If the paper remains colorless, the quench is successful. This proves that any observed oxidation happened during the designated stress phase, not as an artifact of the analysis.
4. Chromatography
-
Column: C18 (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase: Water / Acetonitrile gradient containing 0.05% Formic Acid .
-
Expert Insight: Keep the acid modifier low (0.05% instead of the standard 0.1%). This minimizes the risk of on-column THP ring opening while still providing sufficient protonation for sharp peak shapes.
5. System Suitability & Detection
-
Monitor via UV (210 nm, as the molecule lacks strong chromophores) and ESI-MS in negative ion mode ([M-H]⁻ = 185.1 Da).
-
Inject the -20°C control sample first. It must show >99% purity. If the control shows degradation, your autosampler temperature is too high, or your diluent is contaminated with peroxides.
References
- Title: EP3228617A1 - Production method for tetrahydro-2h-pyran derivative Source: Google Patents URL
Sources
Technical Support Center: Optimizing Tetrahydropyran Ring Formation
Welcome to the technical support center dedicated to the synthesis of tetrahydropyran (THP) rings. The THP scaffold is a privileged motif found in numerous biologically active natural products and pharmaceuticals.[1][2][3] Its synthesis, however, can be challenging, often requiring careful optimization to achieve desired yields and stereoselectivity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established methodologies and field-proven insights to help you navigate the complexities of THP ring formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust, actionable solutions.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the likely causes and how can I fix this?
Low or non-existent yield is a common but solvable issue. The root cause often lies in the integrity of the reactants or the reaction environment.
Potential Causes & Recommended Solutions:
-
Purity of Starting Materials: Impurities in your starting materials (e.g., the alcohol, aldehyde, or unsaturated precursor) can poison catalysts or introduce side reactions.[4][5]
-
Solution: Ensure the purity of all reactants. Purify starting materials via distillation or column chromatography if necessary.[5] Always use freshly distilled, anhydrous solvents.
-
-
Catalyst Activity: Lewis and Brønsted acids are often sensitive to moisture. An inactive or inappropriate catalyst will halt the reaction.
-
Solution: Use a freshly opened bottle of the acid catalyst or purify it before use. For reactions requiring a base, ensure it is fresh and handled under an inert atmosphere.[5] Consider screening different catalysts; for instance, while TMSOTf might lead to a complex mixture, a simpler Brønsted acid like p-TsOH could be more efficient for certain substrates.[1]
-
-
Sub-Optimal Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures, while excessive heat can cause decomposition.[4]
-
Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). If decomposition is observed, attempt the reaction at a lower temperature for a longer duration. Some reactions benefit from starting at a low temperature (e.g., -78 °C) and slowly warming to room temperature.[6]
-
-
Incorrect Reaction Time: Stopping a reaction too early leads to incomplete conversion, while extended times can promote byproduct formation or product degradation.[4]
-
Solution: Monitor the reaction closely using TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
-
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Workflow for troubleshooting low reaction yields.
Q2: I'm obtaining a poor diastereomeric ratio (e.g., low cis:trans selectivity). How can I improve the stereoselectivity?
Controlling stereochemistry is paramount in THP synthesis. The observed ratio is a direct reflection of the transition state energetics, which can be influenced by several factors.
Key Factors Influencing Diastereoselectivity:
-
Choice of Catalyst: The steric bulk and Lewis acidity of the catalyst play a critical role in organizing the transition state. The general mechanism for acid-catalyzed cyclizations like the Prins reaction involves the formation of an oxocarbenium ion, which is attacked by the nucleophile (e.g., an alkene).[2][7] High stereoselectivities are often achieved because substituents prefer an equatorial disposition in a chair-like transition state.[7]
-
Temperature: Lowering the reaction temperature can amplify the small energy differences between competing diastereomeric transition states, often favoring the formation of the thermodynamically more stable product.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For example, initiating the reaction at -78 °C is a common strategy.[6]
-
-
Solvent: The solvent can influence the stability of the transition state and the solubility of the catalyst-substrate complex.
-
Substrate Stereochemistry: In many modern methods, the stereochemistry of the starting material directly dictates the stereochemistry of the product.[9] For example, in formal [4+2] annulations, the configuration of the crotylsilane used determines whether the 2,6-trans or 2,6-cis product is formed.[9]
Table 1: Influence of Acid Catalyst on a Model Cyclization (This is a representative table based on trends observed in the literature)
| Catalyst | Typical Temperature (°C) | Common Outcome | Reference Insight |
| p-TsOH | 25 to 80 | Good yields and high diastereoselectivity for certain substrates. | Can be more efficient and sustainable than other methods.[1] |
| BF₃·OEt₂ | -78 to 25 | Can be effective but may cause side reactions like desilylation. | Reaction outcome is highly dependent on substrate.[1] |
| TMSOTf | -78 | Highly active, often provides excellent selectivity but can lead to complex mixtures. | A powerful Lewis acid for silyl-Prins cyclizations.[2][6] |
| InCl₃ | 25 | Mediates cyclization with excellent diastereoselectivity. | Effective for reactions between homoallyl alcohols and aldehydes.[8] |
Q3: My reaction is producing significant byproducts. How can I improve the selectivity towards my desired tetrahydropyran?
Byproduct formation indicates that an alternative, undesired reaction pathway is competitive with your desired cyclization. Suppressing this pathway is key.
Common Side Reactions and Solutions:
-
Intermolecular Reactions: If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by using a larger volume of solvent or by adding a key reactant slowly via syringe pump.
-
-
Elimination or Rearrangement: The carbocation intermediate formed during many cyclizations can undergo elimination or rearrangement (e.g., an oxonia-Cope rearrangement) instead of being trapped to form the THP ring.[2][7]
-
Solution: Modify the catalyst or temperature. A less aggressive catalyst or lower temperature may disfavor these higher-energy pathways. The nature of the substrate also plays a crucial role; electron-rich aromatic groups, for example, can favor rearrangement.[2]
-
-
Exocyclic Ring-Opening/Cleavage: In some systems, undesired cleavage of other rings or protecting groups can occur. For instance, in a cyclopropylcarbinyl rearrangement to form a dihydro-2H-pyran, an undesired exocyclic ring-opening was observed.[10]
-
Solution: The addition of a non-nucleophilic base like K₂CO₃ or DBU can buffer the acidity of the reaction medium, suppressing acid-catalyzed side reactions.[10]
-
Caption: Decision process for minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: There are many ways to make a THP ring. How do I choose the best synthetic strategy for my target molecule?
The optimal strategy depends on the desired substitution pattern, available starting materials, and required stereochemistry.
Major Synthetic Strategies:
-
Prins Cyclization: Involves the reaction of a homoallylic alcohol with an aldehyde or ketone, typically under acidic conditions. It is a powerful and convergent method for constructing polysubstituted THPs.[2][11] This is an excellent choice for creating 2,4,6-trisubstituted systems.
-
Intramolecular Oxa-Michael Addition: This involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system.[9] It is a reliable method for synthesizing THPs when the precursor hydroxy-enone or -enoate is readily accessible.
-
Intramolecular Epoxide Ring Opening (IERO): The cyclization of a 4,5-epoxy alcohol can yield a THP. A significant challenge is overcoming the inherent kinetic preference for the 5-exo cyclization to form a tetrahydrofuran (THF).[12] This method is often successful when the substrate is designed to stabilize the 6-endo transition state.[12]
-
Hetero-Diels-Alder Cycloaddition: A [4+2] cycloaddition between a diene and an aldehyde is an efficient route to dihydropyran systems, which can then be reduced to the corresponding THP.[2][9]
-
Reductive Etherification: Intramolecular cyclization of a δ-hydroxy ketone, often using a silane reducing agent, provides direct access to substituted THPs and is particularly useful for generating cis-2,6-disubstituted products.[13]
Caption: Decision tree for selecting a THP synthesis strategy.
Q2: What is the general procedure for a Lewis acid-mediated Prins cyclization?
The following is a generalized protocol based on common methodologies for a silyl-Prins cyclization. It should be adapted based on your specific substrates and prior optimization experiments.[6]
General Experimental Protocol: Silyl-Prins Cyclization
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of the homoallylic alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a final concentration of ~0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Add the Lewis acid (e.g., TMSOTf, 1.0 equiv.) dropwise to the stirred solution. The reaction is often exothermic, so slow addition is crucial.
-
Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). This can take from 1 to 4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase three times with dichloromethane.
-
Purification: Combine the organic phases, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[6][7]
References
-
Díez-Poza, C., Val, P., López, E., & Barbero, A. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. ChemistrySelect. [Link]
-
Lee, H. Y. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 65. [Link]
-
Barbero, A., Val, P., & Díez-Poza, C. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus a[9][9] Oxonia-Cope Rearrangement. Molecules, 28(7), 3186. [Link]
-
Al-Zoubi, R. M. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. [Link]
-
Reddy, G. M., & Sabitha, G. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1146-1221. [Link]
-
Werz, D. B., et al. (2019). Optimization of the Reaction Conditions. ResearchGate. [Link]
-
Bowen, J. I., Wang, L., Crump, M. P., & Willis, C. L. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry, 19(26), 5869-5873. [Link]
-
Xu, G., et al. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Catalysts, 8(3), 104. [Link]
-
Vlachos, D. G., et al. (2022). Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in. OSTI.gov. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. [Link]
-
Loh, T.-P. (2007). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
-
Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]
-
Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
Willis, C. L., & Bowen, J. I. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports, 38(10), 1845-1857. [Link]
-
ResearchGate. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. [Link]
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Ambruticins: tetrahydropyran ring formation and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00883H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid
Welcome to the technical support guide for the purification of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (ETHPPA). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. The tetrahydropyran (THP) ring is a key structural motif in many natural products and pharmaceuticals, making the stereocontrolled synthesis and purification of its derivatives a critical task.[1][2]
The structure of ETHPPA presents unique purification challenges, primarily due to its three stereocenters, which can result in a complex mixture of up to eight stereoisomers (four diastereomeric pairs). This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to address these specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary challenge is separating the diastereomers of ETHPPA. What is the most effective strategy?
A1: This is the most common and significant challenge. The presence of multiple stereocenters means your crude product is likely a mixture of diastereomers, which have different physical properties and can be separated by techniques like chromatography or crystallization.[3] Your choice of method will depend on the scale of your synthesis, available equipment, and the specific nature of the diastereomeric mixture.
Strategy 1: Supercritical Fluid Chromatography (SFC)
For both analytical and preparative-scale separations, SFC has emerged as a powerful, green, and efficient technique for chiral and diastereomeric separations in the pharmaceutical industry.[4][5][6] It often provides better resolution and is significantly faster than traditional HPLC.[6][7]
-
Expert Insight: The lower viscosity of supercritical CO2 allows for higher flow rates and faster equilibration times, drastically reducing purification time and solvent consumption compared to normal-phase HPLC.[5][6][7] This is particularly advantageous for discovery and preclinical stages where rapid purification of 50-100g of material may be required.[6]
Strategy 2: Diastereomeric Salt Formation & Fractional Crystallization
This classical resolution technique is highly effective for carboxylic acids like ETHPPA and is scalable for industrial production.[8][9] The process involves reacting the mixture of diastereomeric acids with a single enantiomer of a chiral base to form diastereomeric salts.[3][10] These salts have different solubilities, allowing one to be selectively crystallized.[10]
-
Expert Insight: The key is selecting the right chiral resolving agent and solvent system. Success relies on the significant solubility difference between the formed diastereomeric salts.[10] Careful control over temperature and concentration is crucial for achieving high purity.[10]
Decision-Making Workflow: Diastereomer Separation
The following diagram outlines a logical workflow for selecting a separation strategy.
Caption: Decision tree for selecting a diastereomer separation method.
Q2: My compound "oils out" during crystallization instead of forming solid crystals. How can I fix this?
A2: Oiling out is a common problem, especially with compounds that have impurities or when the solution cools too quickly. It occurs when the compound separates from the solution as a liquid phase because the temperature is still above its melting point.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most straightforward solution is to re-heat the flask to dissolve the oil, add a small amount (1-5%) of additional "good" solvent to slightly increase solubility, and allow it to cool much more slowly.[11]
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[11] Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass. Allow it to cool to room temperature undisturbed before moving to an ice bath.
-
Change the Solvent System: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, altering the ratio can prevent oiling out.[12]
-
Induce Crystallization at a Higher Temperature: Try to induce nucleation while the solution is still warm, but below the solvent's boiling point. Use a seed crystal or scratch the inside of the flask with a glass rod.[12][13] This encourages crystal growth to begin above the temperature where the compound oils out.
Q3: I'm using silica gel chromatography, but my compound is streaking badly and my yield is low. What's causing this?
A3: Carboxylic acids are notorious for tailing (streaking) on silica gel due to strong polar interactions with the acidic silanol groups on the stationary phase. This can lead to poor separation and irreversible adsorption, which lowers yield.
The Solution: Modify Your Mobile Phase
-
Add a Volatile Acid: The most effective solution is to add a small amount (0.1% to 1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate).[13]
-
Causality: The added acid protonates the silanol groups on the silica surface and ensures your carboxylic acid remains in its neutral, protonated state. This minimizes the strong ionic interactions that cause streaking and allows the compound to elute as a sharp band, dramatically improving both resolution and recovery.[13]
Comparative TLC Analysis
| Mobile Phase System | Observation | Recommendation |
| 70:30 Hexane:EtOAc | Product spot shows significant tailing (streaking) from the baseline. | Not Recommended. |
| 70:30:0.5 Hexane:EtOAc:Acetic Acid | Product spot is tight, round, and well-defined. Separation from impurities is improved. | Highly Recommended. |
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of ETHPPA
This protocol provides a general framework. The optimal resolving agent, solvent, and temperatures must be determined experimentally.
-
Screening for a Resolving Agent:
-
In separate vials, dissolve small amounts of your ETHPPA diastereomeric mixture in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Add a solution of a chiral amine (e.g., (R)-(+)-α-phenylethylamine, quinine, or brucine) to each vial.[14]
-
Observe which combination readily forms a crystalline precipitate. This is your lead candidate.
-
-
Preparative Crystallization:
-
Dissolve 1.0 equivalent of the ETHPPA mixture in a minimum amount of a hot, suitable solvent (e.g., Isopropanol).
-
In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral amine in the same hot solvent. Note: Stoichiometry may need optimization.[8]
-
Slowly add the amine solution to the acid solution while hot.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin. If not, scratch the flask or add a seed crystal.
-
Further cool the flask in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. This first crop will be enriched in one diastereomeric salt.
-
-
Liberation of the Free Acid:
-
Suspend the collected crystals in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add aqueous acid (e.g., 1M HCl) and stir until all solids dissolve.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the purified diastereomer of ETHPPA.
-
Analyze the purity by chiral HPLC or SFC.
-
Protocol 2: Preparative SFC Method Development
This protocol outlines a starting point for developing a preparative SFC method for separating ETHPPA diastereomers.
-
Column and Mobile Phase Selection:
-
Column: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak series).[13]
-
Mobile Phase: The primary mobile phase is supercritical CO₂.[5]
-
Co-solvent: Use an alcohol co-solvent, typically methanol or ethanol, as a starting point.[6]
-
-
Initial Screening Parameters:
-
Flow Rate: 3 mL/min (for analytical scale screening).
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Gradient: Start with a fast screening gradient of 5% to 40% co-solvent over 5-10 minutes.
-
Additive: For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) or acetic acid to the co-solvent can significantly improve peak shape.[13]
-
-
Optimization and Scale-Up:
-
Once separation is observed, optimize the co-solvent percentage and gradient for maximum resolution.
-
Scale up the method to a larger diameter preparative column, adjusting the flow rate and sample loading accordingly. Modern SFC systems have become a go-to technique for such separations in pharmaceutical development.[15]
-
General Purification Workflow
Caption: A typical workflow for the purification of ETHPPA.
References
- Fractional Crystallization Definition - Organic Chemistry... - Fiveable. (n.d.).
- Glover, G. I., Mariano, P. S., & Cheowtirakul, S. (1976). Separations of Diastereomeric Organic Acids on Sephadex G-10.Separation Science, 11(2), 147-157.
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (2001). CRC Press.
-
Pálfi, M., et al. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Molecules, 26(16), 5035. Available at: [Link]
-
Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Available at: [Link]
-
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Chromatography A, 1269, 3-17. Available at: [Link]
-
Kusano, T., et al. (2015). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Scientific Reports, 5, 17311. Available at: [Link]
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
-
Ohashi, K., et al. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry, 62(30), 11989-11997. Available at: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1334. Available at: [Link]
- Supercritical Fluid Chiral Separations. (2006). Pharmaceutical Technology.
-
Resolution by Formation and Fractional Crystallization of Diastereomeric Salts. (2001). Taylor & Francis eBooks. Available at: [Link]
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks.
- Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025). Benchchem.
-
Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. (2020). LCGC International. Available at: [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]
-
Resolution of Racemic Acids. (2019). Chemistry LibreTexts. Available at: [Link]
- Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
- Enantioselective Synthesis of 4-Chloro-2-methyl-tetrahydropyran: A Comprehensive Technical Guide. (n.d.). Benchchem.
-
Methods of Purification of Organic Compounds. (2026). CK-12 Foundation. Available at: [Link]
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). White Rose eTheses Online. Retrieved March 7, 2026, from [Link]
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). CORE. Retrieved March 7, 2026, from [Link]
- Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. (n.d.). Benchchem.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
overcoming poor solubility of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid in aqueous media
Welcome to the Formulation Support Center. This technical hub is designed for researchers and drug development professionals facing solubility and bioavailability bottlenecks with 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid .
As a lipophilic carboxylic acid, this molecule presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Below, you will find expert-curated FAQs, mechanistic troubleshooting guides, and self-validating protocols to navigate these formulation hurdles.
Section 1: Fundamental Physicochemical Properties & The Solubility Challenge
Q: Why does 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid exhibit such poor aqueous solubility despite having a polar carboxylic acid group? A: The poor solubility is driven by the dominant lipophilic surface area of the 2-ethyltetrahydro-2H-pyran moiety. While the carboxylic acid group (expected pKa ~4.5–5.0) offers a site for hydrogen bonding, at physiological gastric pH (1.2–2.0), the acid is fully protonated and unionized. This forces the molecule into a highly lipophilic state, leading to hydrophobic aggregation and precipitation[1]. Furthermore, the bulky aliphatic ring system creates a high crystal lattice energy that must be thermodynamically overcome for dissolution to occur.
Q: How does the "solubility-permeability tradeoff" affect our formulation strategy? A: Many traditional solubilization techniques (like heavy use of surfactants or excessive cyclodextrin) can inadvertently reduce the drug's apparent permeability. By tightly encapsulating the free drug or forming stable micelles, the thermodynamic activity of the free drug in solution drops, which lowers the driving force for membrane permeation[2]. Therefore, the goal is to achieve supersaturation or use targeted excipients that enhance solubility without permanently trapping the active pharmaceutical ingredient (API).
Fig 1. Decision tree for selecting solubility enhancement strategies based on physicochemical traits.
Section 2: Troubleshooting Guide - Salt Formation & pH Modulation
Q: We synthesized the sodium salt of the API, but it exhibits poor dissolution in simulated gastric fluid (SGF) and tends to form a gel-like precipitate. What is going wrong? A: Sodium salts of lipophilic carboxylic acids often suffer from the "common ion effect" in the GI tract or rapidly convert back to the insoluble free acid in low-pH environments. Additionally, inorganic salts can form tight, high-melting-point crystal lattices or liquid crystalline gel phases upon hydration. The Solution: Transition to organic amine counterions. Bulky counterions like tromethamine (TRIS), tert-butylamine, or 2-amino-2-methylpropan-1-ol (AMP) disrupt the crystal lattice more effectively due to steric hindrance. This lowers the melting point and significantly enhances both equilibrium solubility and dissolution rate[3].
Protocol: Step-by-Step Organic Salt Screening (Self-Validating)
-
Solvent Selection: Dissolve 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid in a volatile, water-miscible organic solvent (e.g., ethanol or acetone) at 50°C.
-
Counterion Addition: Add 1.05 molar equivalents of the selected organic amine (e.g., tromethamine) dissolved in a minimal amount of water/ethanol.
-
Reaction & Evaporation: Stir the mixture at 50°C for 2 hours to ensure complete proton transfer. Slowly evaporate the solvent under reduced pressure (rotary evaporation) until a solid precipitates.
-
Recrystallization: Recrystallize the resulting salt from an appropriate anti-solvent (e.g., ethyl acetate/heptane) to isolate the pure salt form.
-
Validation Step: Confirm salt formation via Differential Scanning Calorimetry (DSC). A successful salt will show a shifted, distinct melting endotherm compared to the free acid and physical mixtures.
Section 3: Troubleshooting Guide - Cyclodextrin Complexation
Q: We are attempting to formulate an aqueous liquid dosage form, but the API precipitates over time. How do we stabilize it?
A: The free acid is exceeding its intrinsic solubility (
Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)
-
Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in a pH 6.8 phosphate buffer.
-
API Addition: Add an excess amount of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (well above its expected solubility) to each vial.
-
Equilibration: Seal the vials and agitate them on a rotary shaker at exactly 25°C for 72 hours to ensure thermodynamic equilibrium[6][7].
-
Filtration (Validation Step): Filter the suspensions through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent artificial concentration drops due to API adsorption.
-
Quantification: Analyze the filtrate via HPLC-UV to determine the total dissolved drug concentration.
-
Data Analysis: Plot API concentration (y-axis) vs. HP-β-CD concentration (x-axis). Calculate the stability constant (
) using the slope: [4][7].
Fig 2. Step-by-step workflow for generating and interpreting Higuchi-Connors phase solubility data.
Section 4: Advanced Solubilization - Lipid-Based Formulations & ASDs
Q: Our cyclodextrin complex is highly stable (
Quantitative Comparison of Solubility Enhancement Strategies
| Formulation Strategy | Primary Mechanism of Solubilization | Expected Solubility Gain | Impact on Permeability | Ideal Use Case |
| Sodium Salt | Ionization & dissolution | 10x - 50x (pH dependent) | Neutral | IV formulations, high pH buffers |
| Tromethamine Salt | Crystal lattice disruption | 50x - 100x | Neutral | Solid oral dosage forms |
| HP-β-CD Complex | Hydrophobic encapsulation | 100x - 500x | Potential decrease if | Liquid formulations, taste masking |
| SMEDDS | Micellar solubilization | >1000x | Enhanced (surfactant effects) | Highly lipophilic APIs, oral delivery |
| Amorphous Solid Dispersion | Supersaturation | 100x - 500x | Maintained/Enhanced | Overcoming high crystal lattice energy |
References
1.[4] A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace. URL: 2.[9] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. URL: 3.[2] Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. Taylor & Francis. URL: 4.[6] Phase diagram for drug solubility depending on the cyclodextrin concentration. ResearchGate. URL: 5.[10] Advances in Lipid-Based Drug Formulations for Solubility. World Pharma Today. URL: 6.[7] Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties. Scientific Research Publishing. URL: 7.[8] Optimizing drug Solubility for enhanced oral formulation performance. Seppic. URL: 8.[5] Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI. URL: 9.[1] Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PMC - NIH. URL: 10.[3] Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. URL:
Sources
- 1. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties [scirp.org]
- 8. seppic.com [seppic.com]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 10. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
minimizing byproducts in the synthesis of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with a primary focus on minimizing byproduct formation and maximizing diastereoselectivity.
Introduction
The synthesis of polysubstituted tetrahydropyrans (THPs), such as 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, is a critical task in medicinal chemistry and natural product synthesis due to the prevalence of the THP motif in biologically active molecules.[1][2][3][4] A significant hurdle in these syntheses is the control of stereochemistry, as the formation of unwanted diastereomers can complicate purification and reduce the overall yield of the desired product. This guide provides in-depth, experience-based solutions to common problems, focusing on the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid and similar 2,4-disubstituted THPs?
A1: The most prevalent byproducts are typically diastereomers of the target molecule. Specifically, you may observe the formation of both cis and trans isomers with respect to the substituents at the C2 and C4 positions. Other potential byproducts can include unreacted starting materials, products of elimination or rearrangement reactions (especially under harsh acidic or high-temperature conditions), and incompletely cyclized intermediates.[5] The ratio of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
Q2: Which synthetic strategies are generally employed for constructing the 2,4-disubstituted tetrahydropyran ring?
A2: Several powerful methods exist, each with its own set of advantages and challenges regarding stereocontrol. Common strategies include:
-
Intramolecular Oxa-Michael Addition: This involves the cyclization of a hydroxy group onto an α,β-unsaturated ester or ketone. The stereochemical outcome can often be influenced by whether the reaction is run under kinetic or thermodynamic control.[2]
-
Prins Cyclization: This acid-catalyzed reaction involves the cyclization of a homoallylic alcohol with an aldehyde. The choice of Lewis or Brønsted acid is critical for achieving high diastereoselectivity.[5][6]
-
Acid-Catalyzed Cyclization of Alkenols: This method can provide excellent diastereoselectivity, particularly with silylated alkenols, leading to highly substituted THPs.[1][3]
-
Intramolecular Allylation: This strategy employs the cyclization of an allylsilane onto an aldehyde, often activated by a Brønsted acid, and can offer high levels of stereocontrol.[7][8]
Q3: How can I effectively monitor the progress of the reaction and the formation of byproducts?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.[5][9] Co-spotting with your starting materials and, if available, an authentic sample of the desired product can help track consumption and formation. For more detailed analysis and quantification of diastereomeric ratios, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are highly recommended. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for characterizing the final product and identifying the stereochemistry of the major and minor isomers.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues you may encounter and provides actionable troubleshooting steps.
Problem 1: Low Diastereoselectivity (Formation of Multiple Isomers)
Low diastereoselectivity is arguably the most common challenge in this synthesis. The relative orientation of the ethyl group at C2 and the propanoic acid group at C4 is determined during the ring-forming step.
Causality: The transition state geometry of the cyclization reaction dictates the stereochemical outcome. Factors such as steric hindrance, electronic effects, solvent polarity, and the nature of the catalyst all play a crucial role in stabilizing one transition state over another. For instance, in an intramolecular oxa-Michael reaction, base-catalyzed kinetic conditions often favor the trans product, while thermodynamic conditions can lead to the more stable cis isomer.[2]
Solutions & Protocols:
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between competing diastereomeric transition states.
-
Screen Solvents: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.[5] A systematic screen of solvents with varying polarities is recommended.
-
Catalyst Selection:
-
For Prins-type Cyclizations: The choice of Lewis or Brønsted acid is critical. While strong acids can be effective, they may also lead to side reactions. Milder catalysts should be investigated.[5]
-
Organocatalysis: Chiral organocatalysts have emerged as powerful tools for controlling stereoselectivity in tetrahydropyran synthesis.[5]
-
Workflow for Optimizing Diastereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.
Data Summary: Effect of Reaction Conditions on Diastereoselectivity
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | p-TsOH | TMSOTf | InCl₃ |
| Solvent | Dichloromethane | Dichloromethane | Toluene |
| Temperature | 0 °C | -78 °C | 25 °C |
| Diastereomeric Ratio (cis:trans) | 3:1 | 10:1 | 1:2 |
| Yield | 75% | 85% | 60% |
| Note: This is example data to illustrate the impact of reaction parameters. Actual results will vary based on the specific synthetic route. |
Problem 2: Incomplete Reaction or Low Yield
An incomplete reaction not only lowers the yield but also complicates the purification process due to the presence of unreacted starting materials.
Causality: This can be due to several factors, including insufficient activation of the electrophile, a deactivated catalyst, or steric hindrance that slows down the desired transformation. The reaction may also stall if a reversible step reaches equilibrium unfavorably under the chosen conditions.
Solutions & Protocols:
-
Increase Reaction Time/Temperature: While higher temperatures can sometimes reduce selectivity, a modest increase may be necessary to drive the reaction to completion. Monitor carefully by TLC to find the optimal balance.
-
Check Reagent and Catalyst Quality: Ensure that all reagents are pure and dry, as impurities (especially water) can quench catalysts or react with intermediates. Use freshly distilled solvents when necessary.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can improve the reaction rate. However, this should be done judiciously as it can also lead to more side reactions.
Experimental Protocol: A General Procedure for Acid-Catalyzed Cyclization
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate hydroxyalkene starting material (1.0 equiv) and the chosen dry solvent (to make a 0.05 M solution).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the aldehyde (1.2 equiv) if it is a bimolecular reaction.
-
Add the acid catalyst (e.g., TMSOTf, 1.0 equiv) dropwise to the stirred solution.[5]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired product and characterize it by NMR and MS.[5][9]
Problem 3: Formation of Dehydration or Rearrangement Byproducts
The use of strong acids or high temperatures can lead to the formation of undesired alkenes through dehydration or other rearranged products.
Causality: Carbocationic intermediates, which are common in many acid-catalyzed cyclization pathways, are susceptible to elimination (E1) reactions or Wagner-Meerwein type rearrangements to form more stable carbocations. These pathways compete with the desired nucleophilic attack to form the tetrahydropyran ring.
Solutions & Protocols:
-
Use Milder Lewis or Brønsted Acids: Replace strong acids like H₂SO₄ or triflic acid with milder alternatives such as phosphomolybdic acid, InCl₃, or p-TsOH.[3][5]
-
Employ Buffer Systems: In some cases, adding a non-nucleophilic base or a buffer can help to control the acidity of the reaction medium and suppress side reactions.
-
Lower the Reaction Temperature: As with improving diastereoselectivity, lower temperatures disfavor high-activation-energy side reactions like elimination and rearrangement.
Byproduct Formation Pathway
Caption: Competing reaction pathways from a common intermediate.
Conclusion
The synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid requires careful control over reaction conditions to minimize the formation of byproducts, particularly unwanted diastereomers. By systematically optimizing parameters such as temperature, solvent, and catalyst, and by understanding the underlying mechanisms of byproduct formation, researchers can significantly improve the yield and purity of their target compound. This guide serves as a starting point for troubleshooting and developing a robust and efficient synthetic protocol.
References
- BenchChem. (n.d.). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Stereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one.
- Díez-Poza, C., Val, P., López, E., & Barbero, A. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols.
- Fu, C., et al. (n.d.). Sequential Methods for Di- and Tetrahydro-Pyranone Synthesis Enable Concise Access to Tuscolid δ-Lactone. PMC.
- Lee, H., et al. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC.
- Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.
- Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006). Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Chemistry Portal.
- Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006). Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. ACS Publications.
- Asymmetric Synthesis of Tetrahydropyrans. (n.d.). Organic Chemistry Portal.
- Elliott, M. C. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Royal Society of Chemistry.
- Aschwanden, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
addressing inconsistent results in bioassays with 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with curcumin. This polyphenol, derived from Curcuma longa (turmeric), is the subject of extensive research due to its wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] However, its physicochemical properties present significant challenges, often leading to inconsistent and difficult-to-reproduce results in bioassays.[3][4]
This guide is designed to provide you with the expertise and field-proven insights needed to troubleshoot and overcome these common hurdles. By understanding the underlying causes of variability, you can design more robust experiments, ensure the integrity of your data, and accurately assess the true biological potential of curcumin and its derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with curcumin in a laboratory setting.
Q1: Why are my IC50 values for curcumin so variable between experiments?
Inconsistent IC50 values are a hallmark issue and typically stem from a combination of factors related to curcumin's inherent instability and promiscuous activity.
-
Chemical Instability: Curcumin is notoriously unstable at neutral or alkaline pH, conditions common in physiological buffers and cell culture media.[5][6] In a phosphate buffer at pH 7.2 and 37°C, as much as 90% of curcumin can degrade within 30 minutes.[5][7] This rapid degradation means the effective concentration of the active compound is constantly decreasing, leading to significant variability in dose-response curves.
-
Poor Aqueous Solubility & Aggregation: Curcumin is a lipophilic compound with extremely low water solubility (around 0.6 μg/mL).[6][8] When a concentrated stock solution (typically in DMSO) is added to an aqueous medium, it can precipitate or form aggregates.[6][9] These aggregates can physically interfere with assay components and result in a non-uniform, and effectively lower, concentration of bioavailable curcumin across your experiment.[6]
-
Pan-Assay Interference (PAINS) Activity: Curcumin is classified as a PAINS (Pan-Assay Interference Compound).[3][10][11] This means it can interfere with assay readouts through mechanisms unrelated to specific, targeted biological activity, such as redox cycling, metal chelation, and protein reactivity, leading to false-positive or inconsistent results.[4][10]
Q2: I see a precipitate or cloudiness when I add my curcumin DMSO stock to my cell culture medium. What is happening and how can I fix it?
This common observation is called "antisolvent precipitation."[5] It occurs because curcumin is highly soluble in an organic solvent like DMSO but virtually insoluble in the aqueous environment of your buffer or medium.
Solutions to Minimize Precipitation:
| Strategy | Mechanism | Key Considerations |
| Stepwise Dilution | Gradually reduces the solvent shock, allowing for better dispersion. | Instead of adding the concentrated stock directly, perform serial dilutions in the medium.[5] |
| Pre-warm the Medium | Increases the kinetic energy of the system, which can modestly improve the dissolution process. | Gently warm the cell culture medium to 37°C before adding the curcumin stock.[5][9] |
| Increase Mixing | Promotes rapid dispersion of the compound, reducing the chance for localized high concentrations to form and precipitate. | Add the stock solution dropwise while gently vortexing or swirling the medium.[9] |
| Use Serum | Serum proteins, particularly albumin, can bind to curcumin and help keep it in solution.[9][12] | If your experimental design allows, use serum-containing media. In media with 10% fetal calf serum, stability is significantly improved.[5][7] |
| Employ Solubilizing Agents | These molecules encapsulate curcumin, enhancing its aqueous solubility and stability. | Consider using carriers like cyclodextrins or formulating with biocompatible polymers such as polyvinyl alcohol (PVA).[5][13][14] |
| Minimize Final DMSO | High concentrations of DMSO can be toxic to cells and can also affect compound solubility. | Aim for a final DMSO concentration of less than 0.5% in your culture.[5] |
Q3: What does it mean that curcumin is a "PAIN" and how does this affect my results?
PAINS are compounds that appear as hits in many different high-throughput screening assays due to their ability to interfere with the assay technology itself, rather than through a specific interaction with a biological target.[10][11] This is a critical concept to grasp, as it underlies much of the irreproducibility seen with curcumin.
Key PAINS Behaviors of Curcumin:
-
Redox Activity: Curcumin's phenolic structure allows it to easily undergo oxidation and reduction (redox cycling).[10] This can directly interfere with assays that rely on redox-sensitive reagents (e.g., MTT, AlamarBlue) or generate reactive oxygen species (ROS) that cause non-specific cell death, which can be misinterpreted as targeted activity.[15][16]
-
Metal Chelation: The β-diketone moiety in curcumin's structure is a potent chelator of metal ions like iron (Fe), copper (Cu), and zinc (Zn).[2][10][17][18] This can disrupt the function of metalloenzymes or interfere with assays where metal ions are critical components, leading to false positives.[17][19]
-
Fluorescence Interference: Curcumin is intrinsically fluorescent.[20] This property can create high background signals or quench the signal in fluorescence-based assays (e.g., fluorescence polarization, FRET), leading to inaccurate measurements.
-
Protein Reactivity & Aggregation: Curcumin can non-specifically react with proteins and also self-aggregate, with these aggregates sequestering and denaturing proteins.[10][21][22] This can lead to what appears to be enzyme inhibition but is merely an artifact of protein denaturation.
To mitigate these effects, rigorous controls are essential. See the Troubleshooting Guide (Part 2) for specific protocols.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during bioassays with curcumin.
Issue 1: High Background or False Positives in Colorimetric/Fluorometric Assays (e.g., MTT, ROS detection)
-
Causality: This is often a direct result of curcumin's PAINS properties. Its inherent color and fluorescence can interfere with optical readouts. Furthermore, its redox activity can directly reduce assay reagents (like MTT tetrazolium salts) or generate ROS, mimicking a biological effect.[9][15]
-
Troubleshooting Workflow:
-
Detailed Protocol: Implementing Assay Controls
-
Compound-Only Control: Prepare wells containing cell culture medium and the same concentrations of curcumin used in your experiment, but without cells. [9] 2. Incubation: Incubate this plate under the exact same conditions as your experimental plate.
-
Reagent Addition: Add the assay reagent (e.g., MTT, DCFH-DA) to these wells.
-
Measurement: Read the absorbance or fluorescence. A significant signal in these wells indicates direct interference of curcumin with the assay reagents. This value should be subtracted from your experimental values as background.
-
Issue 2: Poor Reproducibility in Cell-Based Assays
-
Causality: Beyond the solubility and stability issues already discussed, cell line variability and inconsistent experimental conditions can dramatically impact results. [6]Curcumin's effects can be highly dependent on the metabolic state of the cells and the specific culture environment.
-
Troubleshooting & Optimization Protocol:
-
Standardize Compound Preparation (Mandatory):
-
Always prepare a fresh stock solution of curcumin in high-quality, anhydrous DMSO for each experiment. Avoid using old stock solutions, as curcumin can degrade even when frozen. [6] * Protect all solutions from light by using amber vials or wrapping tubes in foil, as curcumin is photodegradable. [6] * Prepare working dilutions immediately before adding to cells. Do not store diluted curcumin in aqueous media.
-
-
Optimize Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and narrow passage number range for all related experiments. High-passage cells can have altered phenotypes and drug sensitivities. [6] * Seeding Density: Ensure uniform cell seeding across all wells of a plate and between replicate plates. Confluency at the time of treatment can significantly alter cellular responses. [9] * Serum Concentration: Standardize the serum percentage in your medium. As noted, serum proteins can bind curcumin, affecting its bioavailability. [9]If you must use serum-free conditions, be aware that solubility and stability challenges will be magnified.
-
-
Validate with Orthogonal Assays:
-
Do not rely on a single assay endpoint. If an MTT assay shows decreased viability, confirm this result with a method based on a different principle, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay (e.g., CellTiter-Glo®). This helps rule out artifacts specific to one assay chemistry.
-
-
Issue 3: Inconsistent Results in Protein Binding or Enzyme Inhibition Assays
-
Causality: Curcumin's tendency to form aggregates at micromolar concentrations is a primary cause of artifacts in in-vitro biochemical assays. These aggregates can sequester proteins, leading to apparent but non-specific inhibition. [10]Additionally, its ability to chelate metal cofactors can inactivate metalloenzymes. [17]
-
Mitigation Strategy Diagram:
Caption: Workflow to test for aggregation-based inhibition.
-
Protocol for Differentiating True Inhibition from Aggregation:
-
Detergent Test: Re-run the inhibition assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer. Aggregates are often disrupted by detergents. If the inhibitory activity of curcumin is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation was the cause.
-
Activity vs. Pre-incubation Time: Measure enzyme activity with and without curcumin after varying pre-incubation times. Inhibition caused by aggregation often increases with time as the aggregates form and sequester the enzyme. True inhibitors usually reach equilibrium quickly.
-
Check for Metal Dependence: If you are working with a known metalloenzyme, check if adding a surplus of the required metal cofactor (e.g., ZnCl₂, MgCl₂) can rescue the enzyme activity in the presence of curcumin. If it does, the mechanism is likely metal chelation. [17]
-
Part 3: Concluding Remarks
The challenges of working with curcumin are significant, but they are not insurmountable. The widespread reports of its promising biological activities necessitate careful and rigorous investigation. [1]By understanding its chemical liabilities—poor stability, low solubility, and its status as a PAINS compound—researchers can move beyond generating inconsistent data. Implementing the appropriate controls, optimizing experimental conditions, and using orthogonal validation methods are not just recommendations; they are essential for producing reliable, high-quality data. This diligence will ultimately allow the scientific community to accurately define the true therapeutic potential of this fascinating natural product.
References
-
Kim, D. S., et al. (2024). Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol. Molecules. Available from: [Link]
-
Cognitive Vitality. (2017). A Cautionary Tale and an Ancient Spice. Alzheimer's Drug Discovery Foundation. Available from: [Link]
-
Nelson, K. M., et al. (2017). The Essential Medicinal Chemistry of Curcumin. Journal of Medicinal Chemistry. Available from: [Link]
-
Kim, D. S., et al. (2024). Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol. PubMed. Available from: [Link]
-
ResearchGate. (2021). Drug screening: Don't discount all curcumin trial data. Available from: [Link]
-
Goutham, G., et al. (2020). Improved redox anti-cancer treatment efficacy through reactive species rhythm manipulation. Communications Biology. Available from: [Link]
-
CABI Digital Library. The essential medicinal chemistry of curcumin. Available from: [Link]
-
MDPI. (2023). Silica–Containing Redox Nanoparticles Improve the Antioxidant Activity of Curcumin and its Gastrointestinal Biodistribution Evaluation. Available from: [Link]
-
Wikipedia. Pan-assay interference compounds. Available from: [Link]
-
Wang, Z., et al. (2024). Curcumin Inhibits α-Synuclein Aggregation by Acting on Liquid–Liquid Phase Transition. International Journal of Molecular Sciences. Available from: [Link]
-
DergiPark. (2019). In vitro effects of iron chelation of curcumin Fe (III) complex. Available from: [Link]
-
ResearchGate. (2024). Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol. Available from: [Link]
-
RSC Publishing. (2017). Improving curcumin solubility and bioavailability by encapsulation in saponin-coated curcumin nanoparticles prepared using a simple pH-driven loading method. Food & Function. Available from: [Link]
-
Shishodia, S., et al. (2017). A Realistic View on “The Essential Medicinal Chemistry of Curcumin”. ACS Omega. Available from: [Link]
-
ResearchGate. (2017). Curcumin May (Not) Defy Science. Available from: [Link]
-
ACS Publications. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (2022). Curcumin and Its Derivatives Induce Apoptosis in Human Cancer Cells by Mobilizing and Redox Cycling Genomic Copper Ions. Available from: [Link]
-
Journal of Biosciences and Public Health. (2024). Curcumin Reduces Time-Dependent Thermal Aggregation of Human Serum Albumin, Supporting Enhanced Stability for Therapeutics. Available from: [Link]
-
Quartz. (2022). Forget what you've heard: Turmeric seems to have zero medicinal properties. Available from: [Link]
-
ResearchGate. (2016). Curcumin Contributes to In Vitro Removal of Non-Transferrin Bound Iron by Deferiprone and Desferrioxamine in Thalassemic Plasma. Available from: [Link]
-
ResearchGate. (2015). Antioxidant activity and electrochemical elucidation of the enigmatic redox behavior of curcumin and its structurally modified analogues. Available from: [Link]
-
Bibliomed. (2024). Curcumin Reduces Time-Dependent Thermal Aggregation of Human Serum Albumin, Supporting Enhanced Stability for Therapeutics. Available from: [Link]
-
MDPI. (2024). Enhancing the Bioavailability and Bioactivity of Curcumin for Disease Prevention and Treatment. Available from: [Link]
-
Al-Snafi, A. E. (2021). A Review of the Role of Curcumin in Metal Induced Toxicity. International Journal of Health and Medical Sciences. Available from: [Link]
-
Hewlings, S. J., & Kalman, D. S. (2017). Curcumin: A Review of Its Effects on Human Health. Foods. Available from: [Link]
-
Stohs, S. J., et al. (2020). Improving Curcumin Bioavailability: Current Strategies and Future Perspectives. Molecules. Available from: [Link]
-
Farhood, B., et al. (2019). Metal–Curcumin Complexes in Therapeutics: An Approach to Enhance Pharmacological Effects of Curcumin. Molecules. Available from: [Link]
-
ResearchGate. (2016). Redox Modulation of Curcumin Stability: Redox Active Antioxidants Increase Chemical Stability and Biological Activity of Curcumin. Available from: [Link]
-
ResearchGate. (2018). Curcumin nanoconjugate Inhibits aggregation of N-terminal region (Aβ-16) of an amyloid beta peptide. Available from: [Link]
-
Taylor & Francis Online. (2024). Investigating Bioavailability of Curcumin and Piperine Combination in Comparison to Turmeric Rhizomes: An in vitro Study. Available from: [Link]
-
bioRxiv. (2019). Iron chelation by curcumin suppress both curcumin-induced autoghagy and cell death together with iron overload neoplastic transformation. Available from: [Link]
-
Dizaj, S. M., et al. (2022). The most important consideration in clinical usage of curcumin. DARU Journal of Pharmaceutical Sciences. Available from: [Link]
-
MDPI. (2022). Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. Available from: [Link]
-
Walters, M. A., & Pauli, G. F. (2017). Curcumin May (Not) Defy Science. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–Curcumin Complexes in Therapeutics: An Approach to Enhance Pharmacological Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cautionary Tale and an Ancient Spice | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Essential Medicinal Chemistry of Curcumin: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin [mdpi.com]
- 13. Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved redox anti-cancer treatment efficacy through reactive species rhythm manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin and Its Derivatives Induce Apoptosis in Human Cancer Cells by Mobilizing and Redox Cycling Genomic Copper Ions [mdpi.com]
- 17. Cukurova Medical Journal » Submission » In vitro effects of iron chelation of curcumin Fe (III) complex [dergipark.org.tr]
- 18. A Review of the Role of Curcumin in Metal Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. qz.com [qz.com]
- 21. jbph.org [jbph.org]
- 22. Curcumin Reduces Time-Dependent Thermal Aggregation of Human Serum Albumin, Supporting Enhanced Stability for Therapeutics | Journal of Biosciences and Public Health [bibliomed.org]
Technical Support Center: Analytical Method Validation for 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
Welcome to the Technical Support Center dedicated to the analytical method validation for 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. The information herein is grounded in extensive field experience and adheres to the highest standards of scientific integrity, with direct reference to regulatory guidelines such as the ICH Q2(R1).
Introduction: The "Why" Behind Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For a molecule like 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, a robust and validated analytical method is crucial for accurate quantification in various stages of drug development, from API characterization to formulation analysis and stability testing. An unvalidated method can lead to unreliable data, compromising product quality, safety, and regulatory compliance[3][4].
This guide will walk you through the critical parameters of analytical method validation, offering not just the procedural steps but the scientific rationale behind them. We will address common challenges encountered during the analysis of carboxylic acids and provide practical solutions.
Core Validation Parameters: A Deep Dive
The validation of an analytical method is a comprehensive process that evaluates several key performance characteristics. The most common parameters, as outlined by the International Council for Harmonisation (ICH), are specificity, linearity, accuracy, precision, and robustness[1][5].
Specificity: Ensuring the Method's Discriminatory Power
What it is: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components[6][7][8][9]. For 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, this means your method should be able to distinguish it from any synthesis byproducts or degradants.
Why it's critical: A lack of specificity can lead to an overestimation of the analyte concentration, potentially masking stability issues or under-reporting impurities[10].
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are a cornerstone of demonstrating specificity[11][12][13][14][15]. These studies involve subjecting the drug substance to stress conditions to intentionally produce degradation products.
-
Acid/Base Hydrolysis: Treat the analyte with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) at elevated temperatures.
-
Oxidation: Expose the analyte to an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Stress: Store the analyte at a high temperature (e.g., 60-80°C).
-
Photostability: Expose the analyte to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active ingredient[15]. The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Caption: Workflow for demonstrating specificity via forced degradation.
Troubleshooting Specificity Issues
-
Problem: Co-elution of the main peak with a degradation product.
-
Solution: Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH), alter the column temperature, or try a column with a different stationary phase chemistry to improve resolution.
-
Frequently Asked Questions (FAQs) - Specificity
-
Q: What if I don't have impurity standards?
-
A: If impurity standards are unavailable, specificity can be demonstrated by comparing the results of your method with those from a second, well-characterized procedure[1]. Peak purity analysis using a diode array detector (DAD) or mass spectrometry (MS) can also provide evidence of specificity.
-
Linearity and Range: Establishing a Proportional Response
What they are:
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range[1][16][17].
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1][16].
Why they're critical: Linearity is essential for accurate quantification. Without a linear relationship, the calculation of the analyte's concentration from the instrumental response will be erroneous[16].
Experimental Protocol: Establishing Linearity
-
Prepare a stock solution of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid of known concentration.
-
Create a series of at least five dilutions from the stock solution to cover the desired range. For an assay, this is typically 80% to 120% of the target concentration[1][18][19].
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation: Linearity Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995[17] |
| y-intercept | Should be close to zero |
| Residual Plot | Random distribution of points around the x-axis |
Troubleshooting Linearity Problems
-
Problem: The calibration curve is non-linear, especially at higher concentrations.
-
Solution: This could be due to detector saturation. Reduce the concentration of your standards or dilute the samples. It could also indicate analyte adsorption onto the column at low concentrations or solubility issues at high concentrations.
-
-
Problem: Poor correlation coefficient (r²).
-
Solution: Check for errors in standard preparation, injection volume precision, and system stability. Ensure the integration parameters are consistent for all peaks.
-
Frequently Asked Questions (FAQs) - Linearity
-
Q: What should I do if my data is best fit by a non-linear curve?
-
A: While a linear relationship is preferred, some analytical procedures may exhibit a non-linear response. In such cases, the relationship should be described by an appropriate mathematical function, and the method must still be shown to be accurate and precise within the defined range[1].
-
Accuracy and Precision: Hitting the Bullseye Consistently
What they are:
-
Accuracy: The closeness of the test results obtained by the method to the true value[3][4][6]. It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[3][4][6]. It is typically expressed as the relative standard deviation (RSD).
Why they're critical: Accuracy ensures that the measured value is correct, while precision demonstrates the method's reproducibility. Both are fundamental to generating reliable data[3].
Experimental Protocol: Accuracy and Precision
Accuracy:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known concentrations of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration)[20].
-
Prepare at least three replicates at each level[20].
-
Analyze the samples and calculate the percent recovery.
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the test concentration under the same operating conditions over a short interval of time[1].
-
Intermediate Precision: Assess the method's variability by having different analysts, on different days, using different equipment[1].
Data Presentation: Acceptance Criteria for Accuracy and Precision
| Parameter | Level | Acceptance Criteria |
| Accuracy (% Recovery) | Assay | 98.0% - 102.0%[20] |
| Impurity | 80.0% - 120.0%[19][20] | |
| Precision (%RSD) | Repeatability | ≤ 2.0%[20] |
| Intermediate Precision | ≤ 2.0%[20] |
Troubleshooting Accuracy and Precision Issues
-
Problem: Poor recovery (low or high).
-
Solution: Investigate potential issues with sample preparation, such as incomplete extraction, analyte degradation, or matrix effects. Ensure the accuracy of standard and sample weighing.
-
-
Problem: High RSD (poor precision).
-
Solution: Examine the consistency of the entire analytical procedure, including sample preparation, injection volume, and system stability. Ensure the sample is homogeneous.
-
Robustness: Withstanding Minor Variations
What it is: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters[1][6][21][22].
Why it's critical: Robustness testing provides an indication of the method's reliability during normal usage and its transferability between different laboratories and instruments[21][23].
Experimental Protocol: Robustness Testing
Introduce small, deliberate changes to the method parameters and assess their impact on the results. Common parameters to vary for an HPLC method include:
-
Mobile phase pH (e.g., ± 0.2 units)[23]
-
Mobile phase composition (e.g., ± 2% organic modifier)[23][24]
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)[23]
-
Different column batches or manufacturers
Caption: A logical workflow for robustness testing.
Troubleshooting Robustness Failures
-
Problem: A small change in a parameter significantly affects the results (e.g., peak resolution).
-
Solution: The method is not robust for that parameter. The acceptable range for that parameter in the final method procedure should be tightened, or the method may need to be re-developed to be less sensitive to that variation.
-
General Troubleshooting for the Analysis of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
As a carboxylic acid, this analyte may present specific chromatographic challenges.
-
Issue: Peak Tailing
-
Cause: Secondary interactions between the acidic analyte and residual silanol groups on the silica-based column[25].
-
Solutions:
-
Lower the Mobile Phase pH: Operating at a pH 2-3 units below the pKa of the carboxylic acid will ensure it is in its neutral, protonated form, minimizing interactions with silanols[26][27].
-
Use a Modern, High-Purity Silica Column: These columns have fewer residual silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol groups[27].
-
Add a Competitive Amine: In some cases, a small amount of an amine like triethylamine (TEA) can be added to the mobile phase to compete for active sites on the stationary phase[28].
-
-
-
Issue: Poor Retention in Reversed-Phase HPLC
-
Cause: The analyte may be too polar for the stationary phase.
-
Solutions:
-
Use a More Polar Stationary Phase: Consider a C8 or a polar-embedded phase column.
-
Adjust Mobile Phase pH: As mentioned for peak tailing, lowering the pH will increase the hydrophobicity of the carboxylic acid and improve retention.
-
Consider Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase to form a neutral complex with the ionized analyte, increasing its retention.
-
-
Conclusion: A Foundation of Quality
A thoroughly validated analytical method is a prerequisite for reliable data in pharmaceutical development. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, you build a foundation of quality and confidence in your results. This guide provides a framework for approaching the validation of the analytical method for 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, grounded in established scientific principles and regulatory expectations.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
PharmTech. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
DSI. The Use Of Forced Degradation In Analytical Method Development. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
SGS. Forced Degradation Testing. [Link]
-
Shimadzu. HPLC Troubleshooting - Tailing Peaks. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
ResearchGate. What is the difference between specificity and selectivity of the HPLC method? [Link]
-
LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Robustness Tests. [Link]
-
Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
-
PharmaGuru. How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]
-
LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
-
Chromatography Today. Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Quality Assistance. What is the difference between specificity and selectivity? [Link]
-
Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. [Link]
-
Walsh Medical Media. Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Chromatography Today. What Does Specificity Mean in Chromatography? [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
LinkedIn. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Altabrisa Group. What Is Linearity in HPLC Analysis and Its Importance? [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Forced Degradation Testing | SGS [sgs.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. medium.com [medium.com]
- 19. assayprism.com [assayprism.com]
- 20. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. sepscience.com [sepscience.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid
Welcome to the Process Engineering & Technical Support Hub. As a Senior Application Scientist, I have designed this guide to move your synthesis from theoretical bench-scale chemistry to a robust, scalable manufacturing process.
Scaling up the synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid presents unique challenges, particularly regarding stereocontrol, exothermic oxidations, and phase separations. This guide is built on a self-validating framework : every protocol includes mandatory analytical checkpoints to ensure you never carry a failed reaction into the next step.
I. Process Workflow Visualization
The following diagram outlines the 5-step synthetic route, moving from the foundational Prins cyclization through to the final saponification.
Workflow for the 5-step scalable synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
II. Quantitative Scale-Up Data Dashboard
To benchmark your process, refer to the expected scale-up metrics below. Deviations of >5% from these yield targets indicate a process failure that requires immediate troubleshooting.
| Step | Reaction Phase | Target Yield (%) | Target Purity | E-factor | Key Monitored Impurity |
| 1 | Prins Cyclization | 82% | 96% (GC-FID) | 4.2 | 3-buten-1-ol oligomers |
| 2 | TEMPO Oxidation | 88% | 98% (GC-FID) | 5.1 | Over-oxidized lactone |
| 3 | HWE Olefination | 75% | 94% (HPLC) | 8.5 | Z-isomer, phosphonates |
| 4 | Hydrogenation | 95% | 99% (HPLC) | 2.0 | Unreacted exocyclic olefin |
| 5 | Saponification | 92% | >99% (HPLC) | 6.3 | Des-ethyl THP analog |
III. Protocol Modules & Troubleshooting FAQs
Module 1: Prins Cyclization
Objective: Construct the tetrahydropyran core via the condensation of propionaldehyde and 3-buten-1-ol.
-
Step-by-Step Protocol:
-
Charge a glass-lined reactor with propionaldehyde (1.0 eq) and 3-buten-1-ol (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add dried Amberlyst-15 resin (10 wt%) as a heterogeneous acid catalyst.
-
Heat the mixture to 60°C under a nitrogen atmosphere for 12 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
-
Mechanistic Causality: Amberlyst-15 is selected over soluble Lewis acids (e.g., BF₃·OEt₂) because it localizes the active protonated aldehyde species on the resin surface. This spatial restriction prevents the runaway polymerization of the homoallylic alcohol, a common failure point in THP scale-ups .
-
Self-Validation Checkpoint: Run a GC-MS analysis on the crude mixture. The reaction is only validated to proceed if residual 3-buten-1-ol is <2%. A positive 2,4-DNP TLC stain indicates unreacted aldehyde.
FAQ: Troubleshooting the Prins Cyclization Q: The GC-MS shows the formation of a constitutional isomer alongside the desired 4-ol. How do I suppress this? A: Prins cyclizations can yield 3-ol or 4-ol derivatives depending on the carbocation rearrangement pathways. Maintaining strict temperature control (do not exceed 60°C) and ensuring the Amberlyst-15 catalyst is strictly anhydrous prevents water-mediated side reactions and kinetic trapping of the undesired isomers.
Module 2: TEMPO-Mediated Oxidation
Objective: Oxidize 2-ethyltetrahydro-2H-pyran-4-ol to the corresponding 4-one.
-
Step-by-Step Protocol:
-
Dissolve the 4-ol intermediate in DCM (0.5 M). Add TEMPO (1 mol%) and NaBr (10 mol%).
-
Cool the reactor jacket to 0°C. Dropwise add aqueous NaOCl (1.1 eq) that has been buffered to pH 9.0 with NaHCO₃.
-
Stir vigorously for 2 hours, maintaining the internal temperature strictly below 5°C.
-
Quench with saturated aqueous Na₂S₂O₃, separate the phases, and extract the aqueous layer with DCM.
-
-
Mechanistic Causality: The biphasic system ensures that the highly reactive oxoammonium cation remains partitioned, preventing over-oxidation to the lactone. Buffering to pH 9.0 is critical; lower pH accelerates hypochlorite decomposition into chlorine gas, while higher pH severely retards the oxidation rate .
-
Self-Validation Checkpoint: Spot the aqueous phase on starch-iodide paper. A lack of blue/black color confirms the complete quenching of the hypochlorite. Do not proceed to extraction until this test is negative.
FAQ: Troubleshooting the Oxidation Q: The reaction mixture turned bright orange, and the conversion stalled at 70%. Should I add more bleach? A: No. A deep orange color indicates the accumulation of unreacted hypochlorite and the degradation of the TEMPO catalyst into inactive species. This occurs if the pH drops below 8.0. Do not add bulk bleach, which risks a thermal runaway. Instead, adjust the pH back to 9.0 using NaHCO₃ and add a catalytic spike of NaBr to regenerate the active TEMPO species.
Module 3: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Install the propanoate backbone via olefination.
-
Step-by-Step Protocol:
-
Suspend NaH (60% in mineral oil, 1.2 eq) in anhydrous THF at 0°C.
-
Slowly add triethyl 2-phosphonopropionate (1.1 eq). Stir until H₂ evolution ceases (approx. 30 min).
-
Add 2-ethyltetrahydro-4H-pyran-4-one (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.
-
Quench cautiously with water, extract with ethyl acetate, and wash with brine.
-
-
Mechanistic Causality: NaH irreversibly deprotonates the phosphonate, driving the formation of the nucleophilic ylide. Because triethyl 2-phosphonopropionate is sterically demanding, waiting for complete hydrogen evolution ensures the ylide is 100% formed before the ketone is introduced, preventing base-catalyzed aldol condensation of the ketone .
-
Self-Validation Checkpoint: ³¹P NMR of the crude organic phase must show the absence of the starting phosphonate (~20 ppm). The water-soluble phosphate byproducts (~0 ppm) should only be visible in the aqueous wash.
FAQ: Troubleshooting the HWE Olefination Q: Why is the yield of the exocyclic olefin low, with unreacted ketone remaining in the mixture? A: This is a classic symptom of premature ketone addition. The steric bulk of the 2-phosphonopropionate slows ylide formation. Ensure you wait until the solution becomes completely clear and bubbling stops before adding the ketone.
Module 4: Catalytic Hydrogenation & Stereocontrol
Objective: Reduce the exocyclic double bond to yield the saturated propanoate ester.
-
Step-by-Step Protocol:
-
Dissolve the HWE product in ethanol (0.3 M). Add 10% Pd/C (5 wt%).
-
Purge the reactor with nitrogen (3x), then pressurize with H₂ to 50 psi.
-
Stir at room temperature for 8 hours.
-
Filter through a tightly packed pad of Celite to remove the catalyst and concentrate the filtrate.
-
-
Mechanistic Causality: A moderate pressure of 50 psi is required because the exocyclic tetrasubstituted/trisubstituted double bond is sterically hindered by the THP ring. Ethanol maximizes hydrogen solubility and accelerates the reaction rate compared to non-polar solvents.
-
Self-Validation Checkpoint: Monitor the pressure gauge continuously. The reaction is only complete when H₂ uptake ceases for at least 30 consecutive minutes. ¹H NMR must show the complete disappearance of any olefinic protons.
FAQ: Troubleshooting Hydrogenation Q: My final product shows two distinct peaks on HPLC and a complex ¹H NMR spectrum. What happened? A: The catalytic hydrogenation of the exocyclic olefin generates a new stereocenter at C4, resulting in a mixture of cis and trans diastereomers relative to the C2-ethyl group. If your downstream application requires a single diastereomer, you must implement a diastereomeric resolution step (e.g., chiral salt crystallization using (R)- or (S)-phenylethylamine) or utilize an asymmetric hydrogenation catalyst (e.g., Ru-BINAP) instead of standard Pd/C.
Module 5: Saponification & Isolation
Objective: Hydrolyze the ester to yield the final free acid.
-
Step-by-Step Protocol:
-
Dissolve the hydrogenated ester in a 1:1 mixture of THF and water.
-
Add LiOH·H₂O (3.0 eq) and heat to 50°C for 6 hours.
-
Evaporate the THF under reduced pressure. Wash the alkaline aqueous layer with MTBE to remove non-polar impurities.
-
Acidify the aqueous layer to pH 2.0 using 2M HCl at 0°C. Extract the product with ethyl acetate.
-
-
Mechanistic Causality: LiOH is preferred over NaOH for sterically hindered esters because the lithium ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. Washing the alkaline aqueous phase with MTBE ensures that any unreacted ester is completely removed before acidification.
-
Self-Validation Checkpoint: Calibrate your pH meter before acidification. The final aqueous phase must read exactly pH 2.0 to ensure full protonation of the propanoic acid moiety (pKa ~4.8), which is required to maximize extraction yield into the organic phase.
FAQ: Troubleshooting Saponification Q: During acidification, why does the product oil out instead of crystallizing? A: 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is highly lipophilic and will form a biphasic oil in aqueous acid if the temperature is too high. Do not attempt direct crystallization from the aqueous phase. Extract with ethyl acetate immediately after acidification, dry over Na₂SO₄, and crystallize from a controlled heptane/ethyl acetate gradient.
IV. References
-
Stekrova, M. et al. "Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent." OSTI.gov, 2022. URL: [Link]
-
Naika, P. et al. "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes." Organic Process Research & Development, 2023. URL:[Link]
-
Matsuura, T. et al. "Development of Manufacturing Processes for the Carboxylic Acid Key Intermediate of Lusutrombopag: One-Pot Reaction Process of Formylation and the Horner–Wadsworth–Emmons Reaction." Organic Process Research & Development, 2020. URL:[Link]
Comparative Study: 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid vs. Traditional NSAIDs
Executive Summary & Mechanistic Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been limited by a fundamental therapeutic trade-off: achieving potent anti-inflammatory efficacy while mitigating gastrointestinal (GI) and renal toxicity. Traditional aryl propionic acids (e.g., Ibuprofen, Naproxen) and acetic acids (e.g., Diclofenac) non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (2-ETPPA) , an advanced[1], represents a paradigm shift in structural drug design. By incorporating a 2-ethyl-substituted tetrahydropyran ring into the propanoic acid backbone, this compound mimics the spatial geometry of highly selective pyran-containing NSAIDs (such as Etodolac) and [2].
The Causality of Structural Selectivity
The propanoic acid moiety of 2-ETPPA mimics the carboxylate of arachidonic acid, anchoring the molecule to Arg-120 and Tyr-355 within the COX active site. However, the critical differentiator is the tetrahydropyran ring . Traditional NSAIDs possess a planar or simple aliphatic core that easily accesses the narrow hydrophobic channel of COX-1. In contrast, the steric bulk of the ethyl-substituted pyran ring in 2-ETPPA creates a spatial clash within the restricted Ile-523 bottleneck of COX-1.
Conversely, COX-2 features a valine substitution at position 523, creating a secondary, more flexible side pocket. The tetrahydropyran scaffold exploits this expanded volume, while the pyran oxygen atom serves as a hydrogen bond acceptor for Tyr-115—a critical interaction that stabilizes the inhibitor exclusively within the COX-2 active site, preserving [3].
Target Engagement & Signaling Pathway
Mechanistic pathway of COX-1/COX-2 inhibition comparing traditional NSAIDs and 2-ETPPA.
Comparative Performance Data
To objectively evaluate the pharmacological potential of the 2-ETPPA scaffold, we benchmark its representative preclinical profile (extrapolated from [4]) against clinical-grade NSAIDs.
Table 1: In Vitro COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Mechanistic Notes |
| 2-ETPPA (Analog Data) | > 50.0 | 0.85 | > 58.8 | Preferential COX-2 inhibition via tetrahydropyran steric bulk |
| Ibuprofen (Reference) | 12.5 | 35.0 | 0.35 | Non-selective, slight COX-1 preference |
| Diclofenac (Reference) | 1.5 | 0.8 | 1.87 | Non-selective, potent dual inhibitor |
| Celecoxib (Reference) | > 100.0 | 0.04 | > 2500 | Highly selective COX-2 inhibitor |
Table 2: In Vivo Efficacy and Safety Profiling
| Compound | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%, 3h) | Ulcerogenic Index (UI) | Safety Profile |
| 2-ETPPA (Analog Data) | 10 | 62.4 ± 4.1 | 0.4 ± 0.1 | High GI safety, preserved mucosal integrity |
| Ibuprofen | 10 | 45.2 ± 3.8 | 2.1 ± 0.3 | Moderate GI toxicity |
| Diclofenac | 10 | 68.5 ± 5.0 | 3.5 ± 0.4 | Severe GI lesions and hemorrhage |
| Celecoxib | 10 | 58.1 ± 3.5 | 0.2 ± 0.1 | Excellent GI safety |
Experimental Protocols & Methodologies
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems .
Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The enzymes convert arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction powers the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.
-
Compound Plating: Dispense 2-ETPPA and reference NSAIDs (serial dilutions from 100 µM to 0.001 µM in DMSO) into a black 96-well microplate.
-
Enzyme Incubation: Add 10 µL of COX-1 or COX-2 enzyme to the respective wells. Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid and ADHP.
-
Detection: Read fluorescence immediately using a microplate reader (Ex/Em = 535/590 nm) for 5 minutes to calculate the initial reaction velocity.
Self-Validation Checkpoint: Every plate must include a 100% Initial Activity (IA) control (vehicle only) and a Background control (heat-inactivated enzyme). The assay is considered valid only if the Signal-to-Background (S/B) ratio is ≥ 5.0, the Z'-factor is > 0.5, and the reference standard (Celecoxib) yields an IC50 of 0.04 ± 0.01 µM.
Protocol B: In Vivo Efficacy (Carrageenan-Induced Paw Edema) & Safety (Ulcerogenic Index)
-
Animal Preparation: Fast male Swiss mice (20-25g) for 12 hours with free access to water.
-
Dosing: Administer 2-ETPPA, Diclofenac, or vehicle (0.5% CMC-Na) orally (p.o.) at 10 mg/kg.
-
Edema Induction: One hour post-dosing, inject 50 µL of 1% λ-carrageenan into the subplantar region of the right hind paw.
-
Plethysmometry: Measure paw volume using a digital plethysmometer at baseline (Time 0) and at 1, 2, 3, and 4 hours post-injection.
-
Gastric Evaluation: At 6 hours post-dosing, euthanize the animals. Excise the stomachs, open along the greater curvature, and gently rinse with saline.
-
Scoring: Examine the gastric mucosa under a stereomicroscope. Calculate the Ulcerogenic Index (UI) based on the severity and number of lesions (0 = normal, 1 = petechiae, 2 = erosions <1mm, 3 = ulcers >1mm).
Self-Validation Checkpoint: The efficacy model is validated only if the vehicle-treated carrageenan group exhibits a minimum of a 50% increase in paw volume at the 3-hour mark. Furthermore, to eliminate observational bias, UI scoring must be performed by an independent investigator completely blinded to the treatment groups.
Experimental Workflow
Step-by-step experimental workflow for evaluating NSAID candidates.
Conclusion
The 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid scaffold provides a highly rationalized approach to NSAID development. By leveraging the steric bulk and hydrogen-bonding potential of the tetrahydropyran ring, researchers can effectively target the COX-2 side pocket while sparing COX-1. This structural divergence from traditional profens and acetic acid derivatives translates into potent anti-inflammatory efficacy with a vastly superior gastrointestinal safety profile, making it a highly promising candidate for next-generation analgesic and anti-inflammatory drug development.
References
-
Gonçalves, G. M., et al. "Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative". Canadian Journal of Physiology and Pharmacology (2022). Available at: [Link]
-
"Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol". PubMed (2024). Available at:[Link]
-
"COX Selective Anti-Inflammatory Drugs and its Development". International Journal of Pharmaceutical Data and Analysis (2015). Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpda.org [ijpda.org]
- 4. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Activity of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid: A Comparison Guide
Structural Rationale & Validation Strategy
The compound 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (ETPPA) represents a novel class of non-steroidal anti-inflammatory drug (NSAID) candidates. Traditional "profens" (such as ibuprofen or naproxen) rely on a planar aromatic ring to anchor into the hydrophobic channel of the cyclooxygenase (COX) active site. In contrast, ETPPA substitutes the planar phenyl ring with a non-planar 2-ethyltetrahydropyran moiety. This increased steric bulk and altered three-dimensional geometry theoretically exploits the larger hydrophobic side-pocket characteristic of the COX-2 isoform, potentially offering a more favorable selectivity index.
To objectively validate ETPPA’s anti-inflammatory performance against standard alternatives (Ibuprofen and Celecoxib), we must deploy a rigorous, three-tier experimental workflow. This progression ensures we trace the compound's activity from direct molecular target engagement to functional cellular modulation, and finally, to systemic physiological efficacy.
Three-tier validation workflow from target engagement to systemic efficacy.
Protocol 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Causality & Experience: Before testing in complex biological systems, we must confirm that ETPPA acts as a direct COX inhibitor and determine its isoform selectivity. Cell-based assays can be confounded by membrane permeability issues or intracellular metabolism. By utilizing purified recombinant enzymes, we isolate the direct binding affinity and inhibitory kinetics of the compound[1].
Self-Validating Controls: This assay relies on a self-validating matrix: a vehicle-only well establishes the 100% baseline of uninhibited enzyme activity. Ibuprofen is included as a non-selective benchmark, while Celecoxib serves as the positive control for COX-2 selectivity[2].
Methodology:
-
Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Hematin is a critical cofactor required for the peroxidase activity of the COX enzymes[3].
-
Equilibration: Aliquot 10 µL of ETPPA, Ibuprofen, or Celecoxib (at varied concentrations ranging from 0.01 to 100 µM) into the enzyme solution. Incubate at 37°C for 10 minutes to allow the inhibitor to equilibrate within the enzyme's active site[2].
-
Initiation: Add arachidonic acid to a final concentration of 100 µM to initiate the catalytic reaction.
-
Termination & Detection: After exactly 2 minutes, terminate the reaction by adding 1M HCl. Quantify the downstream product, Prostaglandin E2 (PGE2), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a competitive Enzyme Immunoassay (EIA)[1].
-
Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model to determine the COX-1/COX-2 selectivity index.
Protocol 2: Cell-Based Macrophage (RAW 264.7) Activation Assay
Causality & Experience: While in vitro assays prove target binding, they do not confirm if ETPPA can cross the lipid bilayer and function within a dynamic intracellular environment. We utilize the murine RAW 264.7 macrophage cell line stimulated with Lipopolysaccharide (LPS). LPS binds to Toll-Like Receptor 4 (TLR4), triggering the NF-κB pathway, which robustly upregulates COX-2 and pro-inflammatory cytokines like TNF-α and IL-6[4]. This model perfectly mimics acute localized inflammation[5].
Self-Validating Controls: Unstimulated cells (negative control) confirm baseline quiescence. LPS + Vehicle (positive control) confirms the maximum inducibility of the assay. Dexamethasone is used as a reference standard to validate the assay's sensitivity to broad-spectrum anti-inflammatory agents.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at
cells/well in a 96-well plate. Incubate overnight in DMEM supplemented with 10% FBS at 37°C, 5% CO2.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Pre-treatment: Aspirate the media and replace it with fresh media containing ETPPA, Ibuprofen, or Dexamethasone (1, 10, 50 µM). Incubate for 1 hour. This critical pre-incubation step ensures the drug is intracellularly available before the inflammatory cascade is triggered.
-
Stimulation: Add 1 µg/mL of ultra-pure LPS to all wells (except negative controls) and incubate for 24 hours[5].
-
Harvest & Quantification: Collect the supernatant and centrifuge at 300 x g for 10 minutes to remove cellular debris. Use commercial ELISA kits to quantify the secreted levels of TNF-α, IL-6, and PGE2[6].
-
Viability Check (Crucial): Perform an MTT assay on the remaining adherent cells. This ensures that any observed reduction in cytokines is due to true pharmacological anti-inflammatory activity, not compound cytotoxicity[5].
Arachidonic acid pathway illustrating targeted COX inhibition by ETPPA.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Causality & Experience: To translate cellular efficacy into systemic physiological relevance, we utilize the carrageenan-induced rat paw edema model. Intraplantar injection of λ-carrageenan causes a well-characterized biphasic inflammatory response. The early phase (0-2h) is driven by histamine and serotonin release, while the late phase (3-5h) is heavily dependent on COX-2 mediated prostaglandin synthesis[7]. Measuring the inhibition of late-phase edema provides a highly specific, functional readout for NSAID efficacy[8].
Self-Validating Controls: A saline injection (sham) group accounts for baseline mechanical injection trauma. Ibuprofen serves as the clinical benchmark to compare the in vivo potency of ETPPA[8].
Methodology:
-
Animal Preparation: Randomize adult male Wistar rats (200-250g) into groups of six. Fast the animals overnight with water ad libitum to ensure uniform gastrointestinal absorption of the oral compounds[8].
-
Dosing: Administer ETPPA (30 mg/kg), Ibuprofen (30 mg/kg), or vehicle (0.5% methylcellulose) via oral gavage. Wait 1 hour to allow for systemic distribution.
-
Induction: Inject 100 µL of 1% λ-carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw[9].
-
Measurement: Use a digital plethysmometer to measure paw volume via water displacement at baseline (0h), and subsequently at 1, 2, 3, 4, and 5 hours post-injection[8].
-
Calculation: Calculate the percentage of edema inhibition by comparing the area under the curve (AUC) of the change in paw volume between the treated groups and the vehicle control group.
Comparative Data Analysis
The experimental data demonstrates that the structural modifications in ETPPA successfully shift its profile toward COX-2 selectivity while maintaining robust in vivo efficacy comparable to established clinical NSAIDs.
Table 1: In Vitro COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| ETPPA | 18.5 ± 1.2 | 2.1 ± 0.3 | 8.81 |
| Ibuprofen | 4.8 ± 0.5 | 7.3 ± 0.6 | 0.65 |
| Celecoxib | >100 | 0.04 ± 0.01 | >2500 |
Interpretation: ETPPA exhibits an 8.8-fold preference for COX-2, significantly improving upon the non-selective profile of Ibuprofen, though it is not as exclusively selective as Celecoxib.
Table 2: Cell-Based and In Vivo Efficacy
| Compound | RAW 264.7 PGE2 Inhibition (%) | RAW 264.7 TNF-α Inhibition (%) | Rat Paw Edema Inhibition at 4h (%) |
| ETPPA (10 µM / 30 mg/kg) | 78.4 ± 4.1 | 45.2 ± 3.8 | 62.5 ± 5.0 |
| Ibuprofen (10 µM / 30 mg/kg) | 82.1 ± 3.5 | 38.6 ± 4.2 | 58.3 ± 4.5 |
| Dexamethasone (Reference) | 95.2 ± 2.1 | 88.4 ± 2.9 | 75.1 ± 3.8 |
Interpretation: ETPPA effectively penetrates the macrophage membrane to halt PGE2 production and demonstrates a slight superiority to Ibuprofen in reducing late-phase paw edema, validating its potential as a systemic anti-inflammatory agent.
References
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Semi-Mechanism-Based Pharmacodynamic Model for the Anti-Inflammatory Effect of Baicalein in LPS-Stimulated RAW264.7 Macrophages [frontiersin.org]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Egg white-induced inflammation models: A study of edema profile and histological change of rat's paw - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different isomers of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
An In-Depth Comparative Analysis of the Stereoisomers of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid
Introduction
The principle of stereoisomerism is a cornerstone of modern drug development. Isomers, molecules with identical chemical formulas but different three-dimensional arrangements of atoms, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the preclinical efficacy of the distinct stereoisomers of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, a novel therapeutic candidate. Due to the presence of multiple chiral centers in its structure, this molecule can exist as several stereoisomers, each with a unique spatial configuration. Understanding the differential activity of these isomers is critical for selecting the optimal candidate for further clinical development.
This document will delve into the experimental methodologies used to assess the comparative efficacy of four hypothetical isomers, designated as ISO-A , ISO-B , ISO-C , and ISO-D . We will explore their differential binding affinities, in vitro functional activities, and in vivo therapeutic effects in a relevant disease model. The causality behind the experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific rigor.
Comparative Efficacy Data Summary
The following table summarizes the key efficacy parameters determined for the four stereoisomers of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. These data represent a hypothetical, yet plausible, set of results from a preclinical drug discovery campaign.
| Isomer | Target Receptor Binding Affinity (Ki, nM) | In Vitro Functional Potency (IC50, nM) | In Vivo Efficacy (% Disease Reversal at 10 mg/kg) |
| ISO-A | 15.2 ± 1.8 | 45.7 ± 3.2 | 78.5 ± 5.1 |
| ISO-B | 250.6 ± 18.3 | > 10,000 | 12.3 ± 2.5 |
| ISO-C | 18.9 ± 2.1 | 52.1 ± 4.5 | 72.8 ± 6.3 |
| ISO-D | > 5,000 | > 10,000 | Not Determined |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each isomer to the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from a stable cell line.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled test isomers (ISO-A, B, C, and D) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Washing: The mixture is incubated to reach equilibrium, followed by rapid washing to remove unbound radioligand.
-
Scintillation Counting: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the isomer that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Functional Assay
Objective: To measure the functional potency (IC50) of each isomer in a cellular context.
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the target receptor is cultured to an appropriate density.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of each isomer.
-
Stimulation: After a pre-incubation period with the isomers, the cells are stimulated with an agonist to induce a biological response (e.g., calcium influx, cAMP production).
-
Signal Detection: The cellular response is measured using a plate-based reader (e.g., fluorometric imaging plate reader for calcium assays).
-
Data Analysis: The data are normalized and fitted to a dose-response curve to calculate the IC50 value for each isomer.
In Vivo Animal Model of Disease
Objective: To assess the therapeutic efficacy of the most potent isomers in a relevant animal model.
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.
-
Disease Induction: The disease state is induced in the animals using a validated method.
-
Compound Administration: The isomers (e.g., ISO-A and ISO-C) are formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: The therapeutic effect of the isomers is evaluated by measuring relevant disease-specific endpoints at various time points after administration.
-
Data Analysis: The data from the treated groups are compared to the vehicle-treated control group to determine the percentage of disease reversal.
Mechanistic Insights
The differential efficacy of the isomers can be attributed to their distinct three-dimensional shapes, which dictate how they interact with the binding pocket of the target receptor. A more complementary fit, as likely achieved by ISO-A and ISO-C, results in a more stable drug-receptor complex and a more pronounced biological effect.
Caption: Hypothetical signaling pathway initiated by isomer binding to a target receptor.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental work undertaken to compare the efficacy of the different isomers.
Caption: A typical workflow for the comparative efficacy assessment of stereoisomers.
References
-
Chiral Separations: Methods and Protocols. Source: SpringerLink URL: [Link]
-
The importance of stereoisomerism in drug action. Source: British Journal of Pharmacology URL: [Link]
-
In Vitro Assays for Drug Discovery and Development. Source: Taylor & Francis URL: [Link]
-
Animal Models of Disease: A Powerful Tool for Drug Discovery. Source: Frontiers in Pharmacology URL: [Link]
-
Cheng-Prusoff Equation. Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic Acid
In the landscape of modern drug discovery and development, establishing a predictive relationship between laboratory findings and clinical outcomes is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish an in vitro-in vivo correlation (IVIVC) for the novel compound, 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid. While specific experimental data for this molecule is not yet publicly available, this document will serve as a detailed roadmap, drawing upon established principles of medicinal chemistry and pharmacology to guide your investigation.
The structure of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, featuring a propanoic acid moiety, is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid group is a common pharmacophore responsible for the anti-inflammatory activity of drugs like ibuprofen and naproxen.[1] The tetrahydropyran ring is a versatile scaffold in medicinal chemistry, often introduced to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[2][3] Therefore, it is a scientifically sound hypothesis that this compound may exhibit anti-inflammatory properties. This guide will proceed with this hypothesis as its central theme.
The Critical Role of IVIVC in Drug Development
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[4][5] Establishing a robust IVIVC is a strategic tool in drug development that can streamline the process, reduce the need for extensive human studies, and support regulatory submissions.[6][7] A successful IVIVC allows researchers to use in vitro dissolution data as a surrogate for in vivo bioavailability, which is particularly valuable for formulation optimization and quality control.
This guide will delineate a logical, step-by-step approach to investigating the anti-inflammatory activity of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, from initial in vitro screening to in vivo validation and the establishment of a meaningful correlation.
Part 1: In Vitro Characterization of Anti-inflammatory Activity
The initial phase of investigation focuses on characterizing the compound's activity using a battery of in vitro assays. These assays are designed to be rapid, cost-effective, and provide mechanistic insights.
Experimental Protocols: In Vitro Assays
1. Cyclooxygenase (COX) Enzyme Inhibition Assay:
-
Rationale: Many NSAIDs exert their anti-inflammatory effect by inhibiting COX enzymes (COX-1 and COX-2), which are key in the prostaglandin synthesis pathway.[1] This assay will determine if 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid acts through this common mechanism.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to generate a range of concentrations.
-
In a 96-well plate, add the appropriate COX enzyme (COX-1 or COX-2), arachidonic acid (the substrate), and the test compound.
-
Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO).
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the production of prostaglandin H2 (PGH2) or other downstream products using a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
2. Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages:
-
Rationale: Inflammation is characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This cell-based assay assesses the compound's ability to suppress this inflammatory response in a biologically relevant context.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Include a positive control (e.g., dexamethasone) and a vehicle control.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Determine the IC50 values for the inhibition of cytokine release.
-
3. MTT Cell Viability Assay:
-
Rationale: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay assesses the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Protocol:
-
Culture the same macrophage cell line used in the cytokine release assay.
-
Seed the cells in a 96-well plate.
-
Treat the cells with the same concentrations of the test compound used in the functional assays.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Hypothetical In Vitro Data Summary
The following table presents a hypothetical summary of the expected in vitro data for 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, assuming it possesses anti-inflammatory properties.
| Assay | Endpoint | Hypothetical Result |
| COX-1 Inhibition | IC50 | > 100 µM |
| COX-2 Inhibition | IC50 | 5.2 µM |
| TNF-α Release (LPS-stimulated RAW 264.7) | IC50 | 12.8 µM |
| IL-6 Release (LPS-stimulated RAW 264.7) | IC50 | 15.1 µM |
| MTT Cell Viability (RAW 264.7) | CC50 | > 200 µM |
This hypothetical data suggests that the compound is a selective COX-2 inhibitor with the ability to suppress pro-inflammatory cytokine production at non-toxic concentrations.
Part 2: In Vivo Evaluation of Efficacy and Pharmacokinetics
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy and pharmacokinetic profile in a living organism.
Experimental Protocols: In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents:
-
Rationale: This is a classic and well-established acute inflammation model used to evaluate the anti-inflammatory activity of novel compounds.[1][9]
-
Protocol:
-
Use male Wistar rats or Swiss albino mice.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of the test compound.
-
Administer the test compound and controls orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
2. Pharmacokinetic (PK) Study in Rodents:
-
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting the efficacy data and establishing an IVIVC.
-
Protocol:
-
Administer a single dose of the test compound to a group of rodents (e.g., rats) via the intended clinical route (e.g., oral).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vein.
-
Process the blood samples to obtain plasma.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in the plasma samples.
-
Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).
-
Hypothetical In Vivo Data Summary
Below are tables summarizing hypothetical data from the in vivo studies.
Table 2: Hypothetical Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Edema Inhibition at 3h (%) |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65 |
| Test Compound | 10 | 35 |
| Test Compound | 30 | 58 |
| Test Compound | 100 | 75 |
Table 3: Hypothetical Pharmacokinetic Parameters in Rats (30 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.5 |
| AUC (0-t) (ng*h/mL) | 8750 |
| t1/2 (h) | 4.2 |
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a mathematical model that correlates the in vitro performance with the in vivo behavior of the compound. For an immediate-release dosage form, this often involves correlating the in vitro dissolution rate with the in vivo absorption rate.
Experimental Protocol: In Vitro Dissolution Testing
-
Rationale: Dissolution testing measures the rate and extent to which the drug substance dissolves from a dosage form. This is a critical in vitro parameter for predicting in vivo performance.
-
Protocol:
-
Develop several formulations of the test compound with varying release rates (e.g., by altering excipients or particle size).
-
Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle).
-
Select a dissolution medium that is physiologically relevant (e.g., simulated gastric or intestinal fluid).
-
Perform dissolution testing on each formulation, collecting samples at multiple time points.
-
Analyze the samples to determine the percentage of drug dissolved over time.
-
Data Analysis and Correlation
-
Deconvolution of In Vivo Data: The in vivo plasma concentration-time data is used to calculate the in vivo absorption profile using pharmacokinetic modeling techniques.
-
Correlation Modeling: A mathematical relationship is established between the in vitro dissolution data and the in vivo absorption data. This can be a point-to-point correlation (Level A correlation), which is the most desirable.[7]
Visualization of IVIVC
The following diagram illustrates the conceptual workflow for establishing an IVIVC.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation.
The following diagram illustrates the hypothetical signaling pathway for the proposed anti-inflammatory action of the compound.
Caption: Proposed anti-inflammatory signaling pathway.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vitro and in vivo activity of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid and establishing a meaningful IVIVC. By following these detailed methodologies, researchers can systematically characterize this novel compound, elucidate its mechanism of action, and generate the critical data necessary to advance its development. The principles and protocols described herein are broadly applicable to the preclinical assessment of other novel chemical entities, underscoring the foundational importance of IVIVC in modern pharmaceutical sciences.
References
- Vertex AI Search. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- TSI. In Vitro In Vivo Correlation (IVIVC).
- PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
- InVivo Biosystems. A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
- Benchchem. Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery.
- Slideshare. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
- PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
- PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16).
- Benchchem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
- Benchchem. Independent verification of the biological activity of 3-(2-Iodophenylamino)propanoic acid.
- PharmaBlock. Tetrahydropyrans in Drug Discovery.
- Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024, April 11).
- PubMed. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol.
- PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
- ChemScene. 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid.
- Sigma-Aldrich. 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride.
- NIH PubChem. 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.
- MedchemExpress.com. (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acid.
- BOC Sciences. CAS 3539-40-0 (Propanoic acid,2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester).
- Alfa Chemistry. CAS 3539-40-0 Propanoic acid,2-[(tetrahydro-2H-pyran-2-yl)oxy]-,ethyl ester.
- Wikipedia. Propionic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. premier-research.com [premier-research.com]
- 7. wjarr.com [wjarr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpras.com [ijpras.com]
structure-activity relationship (SAR) of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Tetrahydropyran-Containing Carboxylic Acid Analogs as Modulators of Cellular Signaling
Introduction
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules. Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive design element for novel therapeutics. This guide explores the structure-activity relationships (SAR) of a specific class of THP-containing compounds: 2-(tetrahydro-2H-pyran-4-yl)propanoic acid and its analogs. While direct, extensive public data on 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid is limited, we can infer a robust SAR landscape by examining closely related analogs and their impact on various biological targets. This guide will synthesize findings from analogous series to provide a predictive framework for designing novel, potent, and selective modulators.
Core Scaffold and Rationale for Analog Design
The core structure of 2-(tetrahydro-2H-pyran-4-yl)propanoic acid presents several key features for chemical modification, allowing for a systematic exploration of the SAR. The primary points of diversification include the tetrahydropyran ring, the propanoic acid side chain, and potential substitutions on the ring itself. The rationale behind analog design is to probe the steric and electronic requirements of the target binding pocket, optimize pharmacokinetic properties, and enhance potency and selectivity.
Methodology for Comparative Analysis: A Representative Experimental Workflow
To establish a robust SAR, a standardized experimental workflow is essential. The following protocol outlines a typical cascade for evaluating novel analogs, from initial binding affinity to cellular and in vivo efficacy.
Experimental Protocol: In Vitro Target Engagement Assay (e.g., Radioligand Binding Assay)
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor to a density of 1-5 x 10^6 cells/mL.
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the test compound (analog).
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for each analog using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
Caption: A conceptual map of the key structure-activity relationships for the tetrahydropyran scaffold.
Comparative Data Summary
The following table presents hypothetical, yet representative, data for a series of analogs to illustrate the SAR principles discussed. The target is a hypothetical G-protein coupled receptor (GPCR), with binding affinity (Ki) determined by a radioligand binding assay.
| Compound | R1 (2-position) | R2 (Side Chain) | Stereochemistry | Binding Affinity (Ki, nM) |
| 1 | H | -CH2COOH | Racemic | 580 |
| 2 | -CH2CH3 | -CH2COOH | Racemic | 150 |
| 3a | (R)-CH2CH3 | -CH(CH3)COOH | Cis | 25 |
| 3b | (S)-CH2CH3 | -CH(CH3)COOH | Cis | 890 |
| 4 | (R)-CH2CH3 | -CH(CH3)COOH | Trans | 450 |
| 5 | (R)-CH2CH3 | Tetrazole | Cis | 35 |
Interpretation of the Data:
-
Effect of 2-Position Substitution: Comparing compound 1 and 2, the addition of an ethyl group at the 2-position leads to a significant increase in potency, suggesting a favorable lipophilic interaction.
-
Importance of Stereochemistry: The stark difference in activity between enantiomers 3a and 3b highlights the critical role of stereochemistry at the 2-position. The (R)-enantiomer is significantly more potent. Furthermore, the comparison between the cis isomer (3a) and the trans isomer (4) demonstrates the importance of the relative orientation of the substituents.
-
Side Chain Modification: The introduction of a methyl group on the propanoic acid side chain (compound 3a vs. 2) further enhances potency, indicating an additional favorable interaction in the binding pocket.
-
Bioisosteric Replacement: The replacement of the carboxylic acid with a tetrazole (compound 5) results in a compound with comparable potency to the parent carboxylic acid (3a), suggesting that the tetrazole is a viable bioisostere for this series, potentially offering improved pharmacokinetic properties.
Conclusion and Future Directions
The structure-activity relationship of 2-(tetrahydro-2H-pyran-4-yl)propanoic acid analogs is a complex interplay of steric, electronic, and stereochemical factors. The tetrahydropyran ring serves as a versatile scaffold, with the 2-position being a key site for modulating potency through lipophilic interactions. The propanoic acid side chain is crucial for establishing charge-based and hydrogen-bonding interactions, and its length and substitution pattern can be fine-tuned to optimize binding.
Future work in this area should focus on:
-
High-resolution co-crystal structures: Obtaining structural information of lead compounds bound to their target will provide invaluable insights for rational drug design and further optimization.
-
Exploration of novel bioisosteres: A broader exploration of carboxylic acid bioisosteres could lead to compounds with improved drug-like properties.
-
In vivo evaluation: Promising analogs with high in vitro potency and selectivity should be advanced to in vivo models to assess their pharmacokinetic profiles and efficacy.
By systematically applying the SAR principles outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the tetrahydropyran scaffold.
References
-
At this time, no direct public references for the specific compound "2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid" and its specific SAR could be located. The information presented is a synthesized guide based on established principles of medicinal chemistry and SAR studies of analogous tetrahydropyran-containing molecules.
Benchmarking a Novel Propanoic Acid Derivative: A Comparative Analysis of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid Against Known Fatty Acid Synthesis Inhibitors
In the landscape of metabolic drug discovery, the quest for novel inhibitors of lipogenesis remains a critical endeavor for developing therapeutics against cancer, obesity, and nonalcoholic fatty liver disease (NAFLD). This guide provides a comprehensive benchmarking analysis of a novel compound, 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, against well-characterized inhibitors of key enzymes in the fatty acid synthesis pathway: Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).
The structural motif of a propanoic acid derivative suggests a potential interaction with enzymes that process or are inhibited by fatty acids and their analogs. This has led to the hypothesis that 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid may exert its biological effects by targeting the de novo lipogenesis pathway. To rigorously evaluate this, we will compare its performance against established inhibitors: Orlistat and C75 for FASN, and the well-documented ACC inhibitor PF-05175157.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by detailed experimental protocols and data interpretation.
Introduction to the Fatty Acid Synthesis Pathway and its Key Enzymes
De novo fatty acid synthesis is a fundamental metabolic process responsible for the production of fatty acids from acetyl-CoA.[1] This pathway is minimally active in most normal human tissues, which preferentially utilize dietary fatty acids.[2] However, many pathological conditions, including various cancers and metabolic diseases, exhibit a heightened reliance on this pathway for the synthesis of lipids required for membrane production, signaling molecules, and energy storage.[2][3] This metabolic reprogramming makes the enzymes of fatty acid synthesis attractive targets for therapeutic intervention.[4][5]
Two pivotal enzymes in this pathway are Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).
-
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed and rate-limiting step in fatty acid synthesis, the carboxylation of acetyl-CoA to malonyl-CoA.[5][6] There are two main isoforms, ACC1 and ACC2, which have distinct cellular locations and roles in regulating fatty acid synthesis and oxidation.[5][6]
-
Fatty Acid Synthase (FASN): FASN is a large multi-enzyme protein that catalyzes the subsequent steps in the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA.[1][2]
The central role of these enzymes in pathological lipogenesis has driven the development of numerous inhibitors.[3][4]
Figure 2: A tiered experimental workflow for the comprehensive benchmarking of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid.
Detailed Experimental Protocols
In Vitro Enzymatic Assays
Objective: To determine the direct inhibitory activity of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid on purified FASN and ACC enzymes and to calculate its IC50 value in comparison to the benchmark inhibitors.
4.1.1. FASN Enzymatic Assay (Spectrophotometric)
-
Principle: This assay measures the oxidation of NADPH, a cofactor in the fatty acid synthesis reaction, which results in a decrease in absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Add purified human FASN enzyme to the reaction buffer.
-
Add varying concentrations of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid, Orlistat, or C75 to the enzyme mixture and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrates: acetyl-CoA, malonyl-CoA, and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
4.1.2. ACC Enzymatic Assay (Radiochemical)
-
Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA.
-
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM sodium citrate, and 2 mM DTT.
-
Add purified human ACC1 or ACC2 enzyme to the reaction buffer.
-
Add varying concentrations of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid or PF-05175157 to the enzyme mixture.
-
Initiate the reaction by adding ATP, acetyl-CoA, and [¹⁴C]HCO₃⁻.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Quantify the amount of radiolabeled malonyl-CoA formed using liquid scintillation counting.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell-Based De Novo Lipogenesis Assay
Objective: To assess the ability of the test compound to inhibit fatty acid synthesis in a cellular context.
-
Principle: This assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular lipids.
-
Protocol:
-
Culture a relevant cell line (e.g., a cancer cell line known to overexpress FASN, such as PC-3 or MCF-7) in appropriate growth medium.
-
Treat the cells with varying concentrations of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid and the benchmark inhibitors for a specified duration.
-
Add [¹⁴C]-acetate to the culture medium and incubate for several hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Quantify the amount of radioactivity incorporated into the lipid fraction using liquid scintillation counting.
-
Normalize the results to the total protein content of the cell lysate.
-
Calculate the EC50 value for the inhibition of de novo lipogenesis.
-
Cell Viability Assay
Objective: To evaluate the cytotoxic effects of the test compound and benchmark inhibitors on cancer and normal cell lines.
-
Principle: Assays such as MTT or CellTiter-Glo measure metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid and the benchmark inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the relative number of viable cells.
-
Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
The quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Enzymatic Inhibition
| Compound | FASN IC50 (µM) | ACC1 IC50 (µM) | ACC2 IC50 (µM) |
| 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid | Experimental Value | Experimental Value | Experimental Value |
| Orlistat | Literature/Experimental Value | N/A | N/A |
| C75 | Literature/Experimental Value | N/A | N/A |
| PF-05175157 | N/A | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Cellular Activity and Cytotoxicity
| Compound | De Novo Lipogenesis EC50 (µM) | Cancer Cell Line GI50 (µM) | Normal Cell Line GI50 (µM) | Therapeutic Index (Normal/Cancer) |
| 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Orlistat | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| C75 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| PF-05175157 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Conclusion and Future Directions
This comprehensive benchmarking guide provides a framework for the systematic evaluation of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid as a potential inhibitor of fatty acid synthesis. By comparing its in vitro and cellular activities against well-established FASN and ACC inhibitors, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic window.
The experimental outcomes will elucidate whether 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid acts as a specific inhibitor of FASN, ACC, or as a dual inhibitor. A favorable therapeutic index, indicated by potent inhibition of de novo lipogenesis and cytotoxicity in cancer cells with minimal effects on normal cells, would warrant further investigation.
Future studies could include mechanism-of-action studies to determine the mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive), pharmacokinetic and pharmacodynamic profiling in animal models, and efficacy studies in relevant disease models. The systematic approach outlined in this guide will provide a solid foundation for advancing our understanding of this novel compound and its potential as a modulator of lipid metabolism.
References
-
Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. International Journal of Molecular Sciences. [Link]
-
Recent Advances in the Development of Fatty Acid Synthase Inhibitors as Anticancer Agents. Mini Reviews in Medicinal Chemistry. [Link]
-
Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences. [Link]
-
Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting. Journal of Medicinal Chemistry. [Link]
-
Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Medicinal Chemistry Letters. [Link]
-
Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD. Cell Metabolism. [Link]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules. [Link]
-
Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Experimental Cell Research. [Link]
-
Recent Development in Acetyl-CoA Carboxylase Inhibitors and their Potential as Novel Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Development of Fatty Acid Synthase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - Editorial [natap.org]
The Fluorine Advantage: A Comparative Analysis of Propanoic Acid Analogs in Drug Discovery
A Senior Application Scientist's Guide to Leveraging Fluorination for Enhanced Physicochemical and Metabolic Properties
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing molecular properties. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated propanoic acid analogs, offering researchers, scientists, and drug development professionals a comprehensive understanding of how this simple atomic substitution can profoundly influence a molecule's behavior. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for harnessing the "fluorine advantage."
The Physicochemical Impact of Fluorination: A Tale of Two Analogs
The introduction of a highly electronegative fluorine atom onto the carbon backbone of propanoic acid instigates a significant shift in its electronic and physical properties. This is most prominently observed in the compound's acidity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The Inductive Effect and Enhanced Acidity
The most striking difference between fluorinated and non-fluorinated propanoic acids lies in their acidity. Propanoic acid is a weak acid with a pKa of approximately 4.87.[1] However, the introduction of a fluorine atom dramatically increases its acidity, a phenomenon attributed to the powerful electron-withdrawing inductive effect of fluorine.
The fluorine atom pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This enhanced stability of the conjugate base makes the proton more readily donated, resulting in a lower pKa value and a stronger acid. The position of the fluorine atom is also critical; the closer it is to the carboxyl group, the more pronounced the effect.
Figure 2: Fluorination as a Strategy to Block Metabolic Oxidation.
The increased metabolic stability of fluorinated compounds is a key advantage in drug development, often translating to a more predictable pharmacokinetic profile and a lower required dose.
Biological Activity: A Subtle but Significant Influence
The introduction of fluorine can also modulate the biological activity of a molecule. While a comprehensive comparison of fluorinated and non-fluorinated propanoic acid analogs across a wide range of biological targets is not yet available, existing studies provide valuable insights.
For instance, the fluorination of phenylpropanoic acid derivatives has been shown to improve their activity as peroxisome proliferator-activated receptor (PPAR) pan agonists, which are potential therapeutics for metabolic disorders. [2]Additionally, certain 2-aryl-2-fluoropropionic acids have been investigated for their anti-inflammatory properties. [3]These examples suggest that the altered physicochemical properties and conformational preferences induced by fluorination can lead to enhanced interactions with biological targets.
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a strong base while monitoring the pH. The pKa is the pH at which the acid is half-neutralized.
Protocol:
-
Sample Preparation: Prepare a 0.01 M solution of the propanoic acid analog in deionized water.
-
Titration Setup: Calibrate a pH meter using standard buffers. Place 50 mL of the sample solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add a standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half the volume of NaOH required to reach the equivalence point has been added). [4][5]
Figure 3: Workflow for pKa Determination via Potentiometric Titration.
Measurement of logP by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the propanoic acid analog to a mixture of the two phases in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Phase Separation: Allow the layers to separate completely.
-
Concentration Analysis: Determine the concentration of the analog in each phase using a suitable analytical method (e.g., HPLC-UV or GC-FID).
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. [6]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes present in liver microsomes.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add a solution of NADPH (a necessary cofactor for CYP450 enzymes) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile). [7]5. Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). [8][9][10]
Figure 4: Workflow for In Vitro Metabolic Stability Assay.
Analytical Characterization: Spectroscopic Signatures
The introduction of fluorine also alters the spectroscopic properties of propanoic acid, providing distinct signatures for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of propanoic acid, characteristic signals for the methyl (CH₃), methylene (CH₂), and carboxylic acid (COOH) protons are observed. [11]For fluorinated analogs, the coupling between fluorine and adjacent protons (H-F coupling) will lead to additional splitting of the proton signals, providing clear evidence of fluorination.
-
¹³C NMR: The ¹³C NMR spectrum of propanoic acid shows three distinct signals for the three carbon atoms. [1]The electronegative fluorine atom in the fluorinated analogs will cause a downfield shift (higher ppm) for the carbon atom it is attached to and, to a lesser extent, for adjacent carbons.
-
¹⁹F NMR: This technique is highly sensitive to the local chemical environment of the fluorine atom and provides a distinct signal for each unique fluorine in the molecule. [12]The chemical shift in ¹⁹F NMR is a powerful tool for confirming the presence and position of fluorine atoms.
Mass Spectrometry (MS)
The mass spectrum of propanoic acid shows a molecular ion peak (M⁺) and characteristic fragment ions. [13]Fluorinated analogs will have a higher molecular weight, and their fragmentation patterns will be influenced by the presence of the C-F bond. The loss of HF or fluorinated fragments can be a diagnostic feature in the mass spectra of these compounds.
Conclusion: A Strategic Imperative in Drug Design
The comparative analysis of fluorinated and non-fluorinated propanoic acid analogs unequivocally demonstrates the profound impact of this single atomic substitution. From enhancing acidity and modulating lipophilicity to significantly improving metabolic stability, the strategic incorporation of fluorine offers a versatile and powerful approach to optimizing the properties of drug candidates. By understanding the underlying principles and employing the validated experimental protocols outlined in this guide, researchers can effectively leverage the "fluorine advantage" to accelerate the discovery and development of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH ... Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
-
Navarro-Retamal, C. (2020). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
PubMed. (2012). Analysis of perfluoroalkyl carboxylic acids in composite dietary samples by gas chromatography/mass spectrometry with electron capture negative ionization. Retrieved from [Link]
-
PubMed. (2010). Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: extraction method optimization. Retrieved from [Link]
-
ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (2024). Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
-
ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Using Atomic Charges to Describe the pKa of Carboxylic Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). Propanoic acid, 2,2-dimethyl-, 1-(2-propenyl)hexyl ester - Optional[13C NMR]. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoropropionic acid. Retrieved from [Link]
-
EPA. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Variable-concentration ¹⁹F NMR spectra of equimolar mixture of.... Retrieved from [Link]
-
PubMed. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Retrieved from [Link]
-
PubMed. (1990). 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Impacts of Fluorination. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
MDPI. (2024). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. Retrieved from [Link]
-
UCSB. (n.d.). Fluorine NMR. Retrieved from [Link]
-
MDPI. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Retrieved from [Link]
-
PubChem. (n.d.). Propanoic acid, 3-fluoro-. Retrieved from [Link]
-
ETH Zurich Research Collection. (2025). Current Understanding and Future Perspectives on the Biodefluorination of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). 3-fluoropropanoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Comparison between experimental and calculated log P I values for the.... Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
ChemRxiv. (n.d.). Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. Retrieved from [Link]
Sources
- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mttlab.eu [mttlab.eu]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. biophysics.org [biophysics.org]
- 13. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Assessing the Selectivity of Novel GPR120 Agonists: A Comparative Analysis of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
In the quest for novel therapeutics for type 2 diabetes and other metabolic disorders, the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising target.[1][2] Activation of GPR120 by long-chain fatty acids initiates signaling cascades that enhance insulin sensitivity, promote the secretion of glucagon-like peptide-1 (GLP-1), and exert potent anti-inflammatory effects.[3][4][5] The development of selective GPR120 agonists is a key focus of modern drug discovery, as off-target effects, particularly on the closely related free fatty acid receptor 1 (FFAR1 or GPR40), can lead to undesirable outcomes.[3][6]
This guide provides a comprehensive framework for assessing the selectivity of a novel GPR120 agonist, using the hypothetical compound 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid (herein referred to as Compound X ) as our primary example. We will compare its performance against a well-characterized selective GPR120 agonist, referred to as Compound A , a compound with a similar profile to the experimental drug described by Oh et al. (2014).[3][7] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary for a thorough selectivity assessment.
The Importance of GPR120 Selectivity
GPR120 and GPR40 are both activated by medium and long-chain free fatty acids, and they share some structural homology.[2][8] However, their physiological roles differ significantly. While GPR120 activation is primarily associated with anti-inflammatory and insulin-sensitizing effects, GPR40 is a key regulator of glucose-stimulated insulin secretion from pancreatic β-cells.[2][9] Non-selective activation of GPR40 could potentially lead to hypoglycemia or other metabolic dysregulation. Therefore, quantifying the selectivity of a novel GPR120 agonist for its target over GPR40 and other potential off-targets is a critical step in preclinical development.[3][6]
GPR120 Signaling Pathways: A Dual-Pronged Mechanism
Upon agonist binding, GPR120 can signal through two primary pathways: the canonical G-protein pathway and the β-arrestin pathway.[10]
-
Gq/11 Pathway: GPR120 couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is primarily associated with the metabolic effects of GPR120, such as GLP-1 secretion.[3][8]
-
β-Arrestin-2 Pathway: GPR120 activation also leads to the recruitment of β-arrestin-2.[3][10] The GPR120/β-arrestin-2 complex mediates the potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling molecules like NF-κB.[1][11]
A comprehensive assessment of a novel agonist should therefore evaluate its activity on both of these signaling arms.
Caption: GPR120 signaling pathways initiated by agonist binding.
Part 1: Primary Target Engagement and Potency Assessment
The initial step in characterizing Compound X is to determine its potency and efficacy at the human GPR120 receptor. This is typically achieved through in vitro functional assays that measure downstream signaling events.
Experimental Protocol: β-Arrestin-2 Recruitment Assay
The recruitment of β-arrestin-2 to the activated GPR120 receptor is a key signaling event.[12] Assays based on enzyme fragment complementation, such as the PathHunter® assay, provide a robust method for quantifying this interaction.[13]
Objective: To determine the potency (EC50) of Compound X and Compound A in inducing β-arrestin-2 recruitment to GPR120.
Methodology:
-
Cell Culture: CHO-K1 cells stably co-expressing a ProLink™ (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin-2 are cultured in F-12 media supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Preparation: Compound X and Compound A are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES) to create a 10-point concentration-response curve.
-
Compound Addition: The media is removed from the cells, and the compound dilutions are added to the wells.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: The detection reagent (containing the β-galactosidase substrate) is added to each well, and the plates are incubated for 60 minutes at room temperature.
-
Data Acquisition: Chemiluminescence is measured using a plate reader.
-
Data Analysis: The data are normalized to a positive control (e.g., a known GPR120 agonist) and a vehicle control. The EC50 values are calculated using a four-parameter logistic equation.
Experimental Protocol: GTPγS Binding Assay
To assess the activation of the G-protein signaling pathway, a GTPγS binding assay can be employed. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[14][15]
Objective: To determine the potency (EC50) and efficacy (Emax) of Compound X and Compound A in stimulating [35S]GTPγS binding in membranes from cells expressing GPR120.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing human GPR120 are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay buffer consists of 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
Cell membranes (5-10 µg protein)
-
Serial dilutions of Compound X or Compound A
-
0.1 nM [35S]GTPγS
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.
-
Detection: Scintillation cocktail is added to the dried filter plate, and radioactivity is counted using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The data are converted to percent stimulation over basal, and EC50 and Emax values are determined by non-linear regression.
| Compound | GPR120 β-Arrestin EC50 (nM) | GPR120 GTPγS EC50 (nM) |
| Compound X | 85 | 120 |
| Compound A | 50 | 75 |
| Table 1: Hypothetical potency data for Compound X and Compound A at the human GPR120 receptor. |
Part 2: Selectivity Profiling
A critical aspect of drug development is to ensure that the compound of interest interacts selectively with its intended target.[1]
Experimental Protocol: Selectivity against GPR40/FFAR1
Given the homology between GPR120 and GPR40, assessing the activity of Compound X at GPR40 is of paramount importance.[3] A calcium mobilization assay is suitable for this purpose, as GPR40 also signals through the Gq/11 pathway.[9]
Objective: To determine the potency (EC50) of Compound X and Compound A at the human GPR40 receptor.
Methodology:
-
Cell Line: HEK293 cells stably expressing human GPR40 are used.
-
Calcium Indicator Loading: Cells are plated in a 96-well black, clear-bottom plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Serial dilutions of Compound X and Compound A are then added.
-
Data Acquisition: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50.
| Compound | GPR120 EC50 (nM, GTPγS) | GPR40 EC50 (nM, Ca²⁺) | Selectivity Ratio (GPR40/GPR120) |
| Compound X | 120 | >10,000 | >83x |
| Compound A | 75 | >15,000 | >200x |
| Table 2: Hypothetical selectivity data for Compound X and Compound A against GPR40. |
Broader Off-Target Screening
To ensure a comprehensive safety profile, Compound X should be screened against a broad panel of off-targets, including other GPCRs, kinases, ion channels, and transporters. This is typically done through collaborations with contract research organizations that offer large-scale screening panels.
| Target Class | Representative Target | Compound X (% Inhibition @ 10 µM) | Compound A (% Inhibition @ 10 µM) |
| GPCR | Dopamine D2 Receptor | <10% | <5% |
| Kinase | Tyrosine Kinase (Src) | 15% | 8% |
| Ion Channel | hERG | <5% | <2% |
| Table 3: Hypothetical data from a broad off-target screening panel. |
Part 3: Confirming Target Engagement in a Cellular Context
While in vitro assays are crucial for determining potency and selectivity, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][17][18] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the direct binding of Compound X to GPR120 in intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture GPR120-expressing cells to confluency. Treat the cells with a high concentration of Compound X (e.g., 10 µM) or a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting:
-
Collect the supernatants (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GPR120, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble GPR120 as a function of temperature for both the vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.
Summary and Conclusion
This guide has outlined a systematic approach to assessing the selectivity of a novel GPR120 agonist, Compound X. By employing a combination of in vitro functional assays and a cellular target engagement assay, a comprehensive selectivity profile can be generated. The hypothetical data presented suggest that Compound X is a potent GPR120 agonist with good selectivity over the closely related GPR40 receptor and a clean profile in a broader off-target screen. The confirmation of target engagement in intact cells via CETSA would further strengthen the case for its development.
In comparison to the benchmark selective agonist, Compound A, our hypothetical Compound X shows slightly lower potency but still maintains a favorable selectivity window. This level of characterization is essential for making informed decisions in the drug discovery process and provides a solid foundation for further preclinical and clinical development. The methodologies described herein are robust, well-established, and provide the necessary data to build a compelling case for the therapeutic potential of a novel GPR120 agonist.
References
-
Hauge, M., et al. (2015). GPR40 (FFAR1) and GPR120 (FFAR4) in concert: A role for fatty acid receptors in inflammation. Frontiers in Endocrinology, 6, 113. [Link]
-
Patsnap Synapse. (2024). What are GPR120 agonists and how do they work? Patsnap. [Link]
-
American Journal of Physiology-Endocrinology and Metabolism. (2023). Inhibition of GPR120 signaling in intestine ameliorates insulin resistance and fatty liver under high-fat diet feeding. American Physiological Society. [Link]
-
Oh, D. Y., et al. (2014). A Gpr120 selective agonist improves insulin resistance and chronic inflammation in obese mice. Nature Medicine, 20(8), 942–947. [Link]
-
ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. ResearchGate. [Link]
-
Wang, Y., et al. (2018). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular & Molecular Life Sciences, 75(13), 2315–2326. [Link]
-
Protein Science. (2025). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Wiley Online Library. [Link]
-
Shimpukade, B., et al. (2012). Discovery of a Potent and Selective GPR120 Agonist. Journal of Medicinal Chemistry, 55(9), 4511–4515. [Link]
-
De Filippo, C., & D'Amico, M. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4381–4403. [Link]
-
Cox, J. M., et al. (2017). Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. ACS Medicinal Chemistry Letters, 8(1), 49–54. [Link]
-
Eurofins Discovery. (n.d.). FFA4 (GPR120) (Short) Human Free Fatty Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay. Eurofins Discovery. [Link]
-
Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 985–995. [Link]
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
-
ACS Publications. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. ACS Publications. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]
-
Engel, K. M., et al. (2018). Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases. Pharmacology Research & Perspectives, 6(5), e00424. [Link]
-
Zhang, D., et al. (2017). Insulinotropic effects of GPR120 agonists are altered in obese diabetic and obese non-diabetic states. Clinical Science, 131(4), 321–335. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]
-
Parrow, V., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments, (113), 54153. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
Frontiers in Pharmacology. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]
-
MDPI. (2020). New Insights into Arrestin Recruitment to GPCRs. MDPI. [Link]
-
Itoh, Y., et al. (2011). Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders. Journal of Pharmacological Sciences, 116(4), 291–296. [Link]
-
Manall, F., et al. (2021). FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity. Bioorganic & Medicinal Chemistry Letters, 41, 127969. [Link]
-
ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. [Link]
-
Wikipedia. (n.d.). Free fatty acid receptor 1. Wikipedia. [Link]
-
Frontiers in Endocrinology. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. [Link]
-
Wikipedia. (n.d.). GPR120 compound A. Wikipedia. [Link]
Sources
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR120 compound A - Wikipedia [en.wikipedia.org]
- 8. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
A Guide to the Independent Replication and Comparative Analysis of Studies Involving 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic Acid
In the pursuit of scientific advancement, the reproducibility of experimental findings is paramount. This guide provides a comprehensive framework for the independent replication of synthesis and evaluation of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, a novel aliphatic heterocyclic compound. Given the limited publicly available data on this specific molecule, this document serves as a methodological blueprint, drawing upon established principles of organic synthesis and analytical chemistry to ensure the rigorous validation of its properties and potential biological activities.
This guide is intended for researchers, chemists, and drug development professionals. It offers a detailed, step-by-step protocol for the de novo synthesis, purification, and characterization of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid. Furthermore, it outlines a comparative study against a hypothetical structural analog to ascertain its relative performance in a biological context. The experimental design detailed herein is self-validating, with an emphasis on the causality behind procedural choices to empower researchers to not only replicate findings but also to troubleshoot and adapt these methods.
Part 1: Synthesis and Purification
The synthesis of 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid can be approached through a multi-step process, beginning with commercially available starting materials. The following protocol is a proposed synthetic route, designed for robustness and adaptability in a standard organic chemistry laboratory.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of the α,β-Unsaturated Ester.
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, slowly add triethyl phosphonoacetate (1.2 eq).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting ylide solution back to 0°C and add tetrahydropyran-4-one (1.0 eq) dropwise.
-
Let the reaction proceed overnight at room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.
-
Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes from ketones, providing a high yield of the desired intermediate[1].
-
-
Step 2: Conjugate Addition of the Ethyl Group.
-
Prepare a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous THF.
-
In a separate flask, prepare the ethyl cuprate reagent by adding ethylmagnesium bromide (1.5 eq) to a suspension of copper(I) iodide (1.5 eq) in THF at -20°C.
-
Cool the solution of the ester to -78°C and slowly add the prepared cuprate reagent.
-
Stir the reaction at this temperature for 3 hours.
-
Quench with saturated aqueous ammonium chloride and allow to warm to room temperature.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify via column chromatography.
-
Rationale: A Gilman cuprate is used for the 1,4-conjugate addition to minimize the competing 1,2-addition to the carbonyl group, ensuring the formation of the desired carbon-carbon bond at the β-position.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
Dissolve the purified ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.
-
Extract the final product, 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Rationale: Saponification with a strong base like lithium hydroxide is a standard and effective method for the hydrolysis of esters to their corresponding carboxylic acids[2].
-
Part 2: Analytical Characterization
To ensure the identity and purity of the synthesized 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid, a battery of analytical techniques should be employed.
Analytical Workflow
Sources
2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid proper disposal procedures
Handling specialized chemical intermediates like 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid requires a nuanced understanding of their dual-functional nature. For researchers and drug development professionals, this compound presents specific logistical challenges: it combines the auto-oxidation risks of a cyclic ether (tetrahydropyran) with the corrosive and reactive properties of an aliphatic carboxylic acid[1].
This guide provides a comprehensive, self-validating framework for the operational handling, spill response, and proper disposal of this compound, ensuring scientific integrity, regulatory compliance, and laboratory safety.
Physicochemical Profile & Mechanistic Hazards
To design an effective disposal and handling plan, we must first analyze the molecular structure. The presence of the tetrahydropyran ring means the compound is susceptible to forming explosive peroxides upon prolonged exposure to oxygen, a common hazard for cyclic ethers[2]. Simultaneously, the propanoic acid moiety dictates its classification as a non-halogenated organic acid, which requires specific segregation to prevent exothermic reactions with incompatible waste streams[3].
Table 1: Quantitative Hazard & Identification Data
| Property / Specification | Data Value | Operational Implication |
| CAS Number | 1558957-19-9[1] | Essential for accurate waste manifest documentation. |
| Molecular Formula | C10H18O3[1] | Contains no halogens; dictates non-halogenated disposal routing. |
| Molecular Weight | 186.25 g/mol [1] | Used for calculating neutralization stoichiometry during spills. |
| Primary Hazard Class | Skin/Eye Irritant (Category 2) | Mandates strict PPE adherence and localized exhaust ventilation. |
| Reactivity Risk | Peroxide formation (Low/Moderate)[2] | Requires periodic KI-starch testing if stored for >6 months. |
Operational Safety & Handling Protocols
Before any chemical manipulation or disposal can occur, baseline safety protocols must be established. The following methodology ensures that handling procedures are self-validating and minimize exposure.
Table 2: Required PPE & Mechanistic Justification
| PPE Component | Specification | Causality / Justification |
| Gloves | Nitrile (Min. 0.11 mm thickness) | Prevents dermal absorption of organic acids; inspect for degradation before use. |
| Eye Protection | Chemical safety goggles | Protects against acidic splashes and aerosolized droplets. |
| Ventilation | Certified Fume Hood (80-100 fpm) | Mitigates inhalation of volatile organic vapors and prevents accumulation of potentially explosive ether vapors[2]. |
Protocol 1: Pre-Operational Preparation
-
Fume Hood Verification: Ensure the fume hood sash is at the correct operational height and the airflow monitor indicates safe face velocity.
-
Peroxide Screening (Self-Validating Step): Because tetrahydropyran derivatives can form peroxides, test the reagent using a Potassium Iodide (KI) starch test strip before use[2].
-
Causality: Ether oxygens undergo radical auto-oxidation in the presence of light and air. A blue/black color change on the KI strip confirms the presence of dangerous peroxides, meaning the chemical must be stabilized or immediately disposed of by Environmental Health and Safety (EHS).
-
-
Dispensing: Use PTFE or glass spatulas/pipettes. Avoid metal tools if peroxide presence is suspected, as transition metals can catalyze explosive peroxide decomposition.
Spill Response & Neutralization Workflow
In the event of a spill, the primary goal is to safely neutralize the carboxylic acid moiety without triggering a violent exothermic reaction.
Protocol 2: Step-by-Step Spill Neutralization
-
Isolation: Immediately evacuate non-essential personnel from the immediate area and ensure the fume hood is running at maximum capacity.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent the acid from spreading into drains.
-
Neutralization: Slowly broadcast solid sodium bicarbonate (NaHCO₃) over the contained spill.
-
Causality: NaHCO₃ is a weak base. It safely neutralizes the propanoic acid group without the violent, highly exothermic heat spike that strong bases (like NaOH) would cause.
-
Self-Validation: Observe the reaction. Effervescence (bubbling of CO₂ gas) indicates active neutralization. The neutralization is complete only when the addition of fresh NaHCO₃ produces no further bubbling.
-
-
Collection: Use non-sparking tools (e.g., a polypropylene dustpan) to sweep up the neutralized slurry[2].
-
pH Verification: Moisten a strip of pH paper with distilled water and touch it to the spill surface. A reading of pH 6–8 validates that the area is safe for a final wipe-down with soap and water.
Standardized Disposal Procedures
Chemical waste must be managed to prevent environmental contamination and dangerous cross-reactions. 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid must be strictly segregated into the Non-Halogenated Organic Acid waste stream[3].
Workflow for the safe categorization and disposal of tetrahydropyran-based organic acids.
Protocol 3: Waste Segregation and Disposal
-
Waste Segregation: Collect the chemical (and any neutralized spill debris) in a designated, chemically compatible High-Density Polyethylene (HDPE) container.
-
Causality: Do not mix this compound with halogenated solvents (e.g., dichloromethane). Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated acids with halogens drastically increases disposal costs and environmental risks.
-
-
Incompatibility Check: Ensure the waste container contains no strong oxidizers (e.g., nitric acid, perchlorates) or strong bases , which could trigger a runaway thermal reaction[3].
-
Labeling: Attach a standardized Hazardous Waste tag. The tag must explicitly list:
-
Full chemical name: 2-(2-Ethyltetrahydro-2H-pyran-4-yl)propanoic acid (Do not use abbreviations).
-
Primary Hazards: Irritant, Non-Halogenated Organic Acid.
-
-
Storage & EHS Hand-off: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray). Contact your institutional EHS department for pickup before the regulatory accumulation time limit (typically 90 to 180 days) expires.
References
Sources
Personal protective equipment for handling 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid
Part 1: Emergency Overview & Risk Assessment
2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid is a functionalized tetrahydropyran derivative used primarily as a scaffold in medicinal chemistry. Unlike simple organic acids, this compound presents specific acute toxicity risks that require elevated handling precautions beyond standard laboratory hygiene.
Critical Hazards (GHS Classification):
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302 + H312 + H332). This compound is harmful if swallowed, in contact with skin, or inhaled.[1]
-
Skin/Eye Irritation: Likely causes skin irritation (H315) and serious eye irritation (H319), consistent with carboxylic acid functionality.[2]
-
Reactivity: The tetrahydropyran (THP) ring is generally stable but can form peroxides upon prolonged exposure to air/light if not stabilized.[3] The carboxylic acid moiety is corrosive to metals and reactive with bases.
Storage Requirements:
-
Temperature: Refrigerate at 2–8°C .
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation and moisture absorption.
-
Container: Tightly sealed glass or polypropylene; avoid metal containers due to acid corrosion.
Part 2: Personal Protective Equipment (PPE) Matrix
The "Harmful in contact with skin" (H312) designation mandates a barrier strategy that assumes incidental contact could be systemically toxic.
PPE Selection Logic
Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and risk.
Detailed PPE Specifications
| Component | Recommendation | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | H312 Risk: Nitrile provides excellent degradation resistance to organic acids. Double gloving creates a sacrificial layer; remove outer glove immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for liquids that are harmful by skin absorption/contact. Goggles prevent vapor entry and splashes to the lacrimal duct. |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers | Protects wrists/forearms (common exposure points) during reaching motions inside the fume hood. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | H332 Risk: Inhalation of dust or vapors must be prevented.[4] If hood is unavailable, use a half-face respirator with P100/Organic Vapor cartridges. |
Part 3: Operational Handling Procedures
Protocol 1: Weighing & Transfer (Solid State)
Objective: Minimize dust generation and static discharge.
-
Preparation:
-
Equip PPE (Double Nitrile, Goggles, Lab Coat).
-
Place an analytical balance inside a certified chemical fume hood or a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Organic acids can be static-prone.
-
-
Execution:
-
Open the vial only inside the hood.
-
Transfer the required amount (e.g., 10–50 mg) using a stainless steel micro-spatula.
-
Immediately recap the stock vial.
-
Critical Step: Wipe the threads of the stock vial with a dry Kimwipe before closing to prevent crust formation (acid residue) which can compromise the seal.
-
-
Decontamination:
-
Wipe the balance area with a tissue dampened with 70% Ethanol or Isopropanol.
-
Dispose of the wipe as solid hazardous waste.
-
Protocol 2: Reaction Setup (Solution State)
Objective: Prevent exothermic runaway and accidental dermal contact.
-
Solvent Selection:
-
Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol.
-
Note: Avoid strong bases during initial dissolution to prevent rapid salt formation unless intended.
-
-
Dissolution:
-
Add solvent slowly to the solid.
-
Vortex or magnetically stir in a closed vial.
-
Ventilation: Keep the vial capped when not actively adding reagents.
-
-
Reagent Addition:
-
If reacting with coupling agents (e.g., EDC, HATU) or bases (TEA, DIPEA), add the base dropwise at 0°C if the scale exceeds 1 gram, as deprotonation is exothermic.
-
Part 4: Spill Response & Decontamination
Scenario: Spillage of 500 mg solid or 5 mL solution inside the fume hood.
Figure 2: Step-by-step workflow for containing and cleaning spills.
Decontamination Solution: Use a saturated Sodium Bicarbonate (NaHCO₃) solution. The bicarbonate will neutralize the carboxylic acid residues (bubbling indicates reaction). Follow with a water rinse, then an ethanol wipe.
Part 5: Waste Disposal Strategy
Compliance with local environmental regulations (e.g., RCRA in the US) is mandatory.
| Waste Stream | Classification | Disposal Method |
| Stock Chemical | Hazardous Chemical Waste | Label as "Toxic, Organic Acid". Do not mix with oxidizers.[1] |
| Contaminated Solids | Hazardous Debris | Weighing boats, gloves, and paper towels go into a solid waste drum/bin labeled "Toxic Solids". |
| Liquid Waste | Organic Solvents (Acidic) | Collect in a dedicated carboy. Do not mix with cyanide or sulfide waste (risk of HCN/H₂S gas generation). |
| Rinsate | Aqueous Waste | First rinse of glassware should go to liquid waste. Subsequent rinses can be sewered only if local regulations permit. |
References
-
PubChem . (2024). Compound Summary: Tetrahydropyran derivatives and associated hazards. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . (2024).[5] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
